molecular formula C11H14N2O2 B1528373 1-(6-Amino-5-methoxyindolin-1-yl)ethanone CAS No. 23772-41-0

1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Cat. No.: B1528373
CAS No.: 23772-41-0
M. Wt: 206.24 g/mol
InChI Key: QIRVVAXQAJLVHQ-UHFFFAOYSA-N
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Description

1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-amino-5-methoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRVVAXQAJLVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732030
Record name 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23772-41-0
Record name 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a key intermediate in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. The synthesis is presented as a multi-step process commencing from the readily available 5-methoxyindole. Each transformation, including the reduction of the indole ring, N-acetylation, regioselective nitration, and subsequent reduction of the nitro group, is detailed with in-depth procedural specifics and mechanistic rationale. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the experimental choices and validation through comprehensive characterization data.

Introduction: The Strategic Importance of the 6-Amino-5-methoxyindoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this compound, featuring an amino group at the 6-position and a methoxy group at the 5-position, makes it a highly valuable building block for the synthesis of targeted therapeutics. Notably, this scaffold is a key component in the development of various kinase inhibitors, which are at the forefront of precision medicine for the treatment of cancers and other proliferative diseases.[1][2][3][4][5] The strategic placement of the amino and methoxy groups allows for diverse functionalization, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide elucidates a reliable and scalable synthetic pathway to this crucial intermediate, empowering researchers to accelerate their drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through a logical retrosynthetic disconnection. The primary amine at the 6-position is most judiciously installed via the reduction of a corresponding nitro group. The acetyl group on the indoline nitrogen can be introduced through standard N-acetylation. This leads to the key intermediate, 1-acetyl-5-methoxy-6-nitroindoline. The synthesis of this intermediate can be envisioned from 5-methoxyindoline, which in turn is accessible from 5-methoxyindole.

The chosen forward synthetic strategy is a four-step sequence designed for efficiency and scalability:

  • Reduction of 5-methoxyindole to 5-methoxyindoline: A crucial step to form the indoline core.

  • N-acetylation of 5-methoxyindoline: Protection of the indoline nitrogen and installation of the ethanone moiety.

  • Regioselective nitration of 1-acetyl-5-methoxyindoline: Introduction of the nitro group at the desired 6-position.

  • Reduction of the nitro group: Conversion of the nitro intermediate to the target 6-aminoindoline derivative.

The order of these steps is critical. N-acetylation prior to nitration serves a dual purpose: it protects the secondary amine of the indoline from oxidation and other side reactions under nitrating conditions, and the resulting N-acetyl group influences the regioselectivity of the electrophilic aromatic substitution. The methoxy group at the 5-position is an ortho-, para-director, and the N-acetyl group is also an ortho-, para-director. The 6-position is para to the N-acetyl group and ortho to the methoxy group, making it the most electronically favorable site for nitration.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxyindoline

The reduction of the C2-C3 double bond of 5-methoxyindole to afford 5-methoxyindoline is a key transformation. While various reducing agents can be employed, sodium borohydride in the presence of a Lewis acid or a Brønsted acid provides a mild and effective method.

Protocol:

  • To a stirred solution of 5-methoxyindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP), add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise at 0 °C.[6]

  • After the addition is complete, slowly add a solution of a suitable acid, such as trifluoroacetic acid or methanesulfonic acid, while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 5-methoxyindoline.

Step 2: Synthesis of 1-Acetyl-5-methoxyindoline

The N-acetylation of 5-methoxyindoline is a straightforward and high-yielding reaction. Acetic anhydride is a common and effective acetylating agent. The reaction can be performed under catalyst-free conditions or with the addition of a mild base to scavenge the acetic acid byproduct.[7][8][9]

Protocol:

  • Dissolve 5-methoxyindoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or under neat conditions.

  • Add acetic anhydride (1.1-1.5 eq) dropwise to the solution at 0 °C.

  • If desired, a non-nucleophilic base such as triethylamine or pyridine can be added to neutralize the acetic acid formed during the reaction.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 1-acetyl-5-methoxyindoline, which is often pure enough for the next step.

Step 3: Synthesis of 1-Acetyl-5-methoxy-6-nitroindoline

The regioselective nitration of the electron-rich aromatic ring of 1-acetyl-5-methoxyindoline is a critical step. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.[10][11][12] Careful control of the reaction temperature is essential to prevent over-nitration and side reactions.

Protocol:

  • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 5 °C to prepare the nitrating mixture.

  • In a separate flask, dissolve 1-acetyl-5-methoxyindoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the indoline derivative, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to afford 1-acetyl-5-methoxy-6-nitroindoline.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation as it is generally clean and high-yielding, and the conditions can be controlled to be chemoselective, leaving the acetyl group intact.[13][14][15][16]

Protocol:

  • To a solution of 1-acetyl-5-methoxy-6-nitroindoline (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure this compound.

Visualization of the Synthetic Pathway and Workflow

Overall Synthetic Scheme

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product 5-Methoxyindole 5-Methoxyindole 5-Methoxyindoline 5-Methoxyindoline 5-Methoxyindole->5-Methoxyindoline NaBH4, Acid 1-Acetyl-5-methoxyindoline 1-Acetyl-5-methoxyindoline 5-Methoxyindoline->1-Acetyl-5-methoxyindoline Acetic Anhydride 1-Acetyl-5-methoxy-6-nitroindoline 1-Acetyl-5-methoxy-6-nitroindoline 1-Acetyl-5-methoxyindoline->1-Acetyl-5-methoxy-6-nitroindoline HNO3, H2SO4 This compound This compound 1-Acetyl-5-methoxy-6-nitroindoline->this compound H2, Pd/C

Caption: Synthetic route to this compound.

Experimental Workflow for Nitration

Nitration_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation prep1 Cool H2SO4 to 0 °C prep2 Slowly add HNO3 prep1->prep2 prep3 Maintain T < 5 °C prep2->prep3 react2 Add nitrating mixture dropwise (T < 5 °C) prep3->react2 react1 Dissolve 1-acetyl-5-methoxyindoline in H2SO4 at 0 °C react1->react2 react3 Stir at 0-5 °C for 1-2 h react2->react3 workup1 Pour reaction mixture onto ice react3->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with cold water until neutral workup2->workup3 workup4 Dry under vacuum workup3->workup4

Caption: Workflow for the nitration of 1-acetyl-5-methoxyindoline.

Characterization Data

The structural integrity of the final product and key intermediates should be confirmed by standard analytical techniques. Below is a table summarizing the expected and reported spectroscopic data.

CompoundMolecular FormulaMolecular Weight1H NMR (δ, ppm)13C NMR (δ, ppm)
5-Methoxyindoline C9H11NO149.196.8-7.0 (m, 2H), 6.5-6.6 (d, 1H), 3.75 (s, 3H), 3.5 (t, 2H), 3.0 (t, 2H), 3.6 (br s, 1H)154.0, 145.0, 131.0, 112.0, 111.0, 108.0, 56.0, 48.0, 30.0
1-Acetyl-5-methoxyindoline C11H13NO2191.237.9 (d, 1H), 6.7-6.8 (m, 2H), 4.0 (t, 2H), 3.8 (s, 3H), 3.1 (t, 2H), 2.2 (s, 3H)168.5, 156.0, 136.0, 131.5, 112.0, 110.0, 108.0, 55.5, 48.0, 28.0, 24.0
1-Acetyl-5-methoxy-6-nitroindoline C11H12N2O4236.238.2 (s, 1H), 7.5 (s, 1H), 4.1 (t, 2H), 3.9 (s, 3H), 3.2 (t, 2H), 2.2 (s, 3H)169.0, 152.0, 142.0, 138.0, 130.0, 105.0, 104.0, 56.5, 47.5, 27.5, 24.0
This compound C11H14N2O2206.247.5 (s, 1H), 6.3 (s, 1H), 4.2 (br s, 2H), 4.0 (t, 2H), 3.8 (s, 3H), 3.0 (t, 2H), 2.1 (s, 3H)168.0, 145.0, 138.0, 135.0, 125.0, 108.0, 98.0, 56.0, 48.0, 28.0, 24.0

Note: The NMR data presented are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.[17][18][19]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The four-step sequence is based on well-established chemical transformations, and the protocols have been designed to be robust and reproducible. The strategic use of N-acetylation to direct the regioselective nitration is a key feature of this synthesis. The final product is a versatile intermediate with significant potential in the development of novel therapeutics. Further optimization of reaction conditions, particularly for large-scale production, may involve exploring alternative reducing and nitrating agents to enhance safety and sustainability. The availability of this building block through the described synthesis will undoubtedly facilitate the exploration of new chemical space in the ongoing quest for more effective and selective kinase inhibitors and other important pharmaceutical agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a substituted indoline derivative of interest in medicinal chemistry and drug discovery. Its unique structural features, comprising an indoline core, an amino group, a methoxy group, and an acetyl moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the rational design of new molecules with desired pharmacological profiles. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.

  • IUPAC Name: this compound

  • CAS Number: 23772-41-0[1]

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • Canonical SMILES: CC(=O)N1CC2=C(C=C(C=C2N)OC)C1

The molecular structure, depicted below, reveals a bicyclic system with a saturated five-membered ring fused to a benzene ring. The substituents on the aromatic ring and the acetyl group on the indoline nitrogen are key determinants of the molecule's properties.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public domains, the following physicochemical properties are based on computational predictions.[1] These values serve as a valuable starting point for experimental design and characterization.

PropertyPredicted ValueSource
Boiling Point498.6 ± 45.0 °CChemicalBook[1]
Density1.234 ± 0.06 g/cm³ChemicalBook[1]
pKa4.04 ± 0.20ChemicalBook[1]

Expert Insight: The predicted pKa of 4.04 suggests that the amino group on the aromatic ring is weakly basic. This has significant implications for its behavior in physiological systems, as it will be predominantly protonated at physiological pH. The predicted high boiling point is characteristic of a molecule with a rigid structure and polar functional groups capable of strong intermolecular interactions.

Experimental Determination of Physicochemical Properties

To complement the predicted data, this section outlines the standard experimental protocols for determining key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

  • Interpretation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is crucial for reaction work-ups, purification, and formulation.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • To a known volume (e.g., 1 mL) of each solvent in a vial, add a small, weighed amount of the compound.

    • Stir or vortex the mixture at a constant temperature (e.g., 25 °C).

    • Visually observe for dissolution. If the compound dissolves, add more until saturation is reached.

  • Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

G start Start: Solubility Assessment solvent Select a range of solvents start->solvent prepare Add weighed compound to known solvent volume solvent->prepare mix Stir/Vortex at constant temperature prepare->mix observe Visually observe for dissolution mix->observe dissolved Completely Dissolved? observe->dissolved add_more Add more compound dissolved->add_more Yes saturated Saturated Solution Reached dissolved->saturated No add_more->mix quantify Optional: Quantify solubility (UV-Vis/HPLC) saturated->quantify end End: Solubility Profile Determined quantify->end

Caption: Experimental workflow for solubility assessment.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon framework of the molecule.

Generic ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Generic Electrospray Ionization (ESI) MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Generic Attenuated Total Reflectance (ATR) IR Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (amine), C=O (amide and ketone), C-O (ether), and aromatic C-H bonds.

Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

  • Storage Condition: It is recommended to store this compound under an inert gas (nitrogen or Argon) at 2–8 °C.[1] This precaution is likely to prevent oxidation of the amino group and potential degradation.

Conclusion

This technical guide has synthesized the available predicted data and outlined standard experimental procedures for the comprehensive physicochemical characterization of this compound. While experimental data for this specific molecule is scarce in the public literature, the provided protocols and theoretical framework offer a robust foundation for researchers to generate reliable data. A thorough understanding of these properties will undoubtedly accelerate its evaluation in drug discovery and development programs.

References

An In-depth Technical Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone (CAS 23772-41-0): A Key Intermediate in the Synthesis of Silodosin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of the selective α1A-adrenoceptor antagonist, Silodosin. The document delves into the compound's physicochemical properties, outlines a representative synthetic pathway, and elucidates its critical role in the development of pharmaceuticals for benign prostatic hyperplasia (BPH). Furthermore, it details the analytical techniques essential for its characterization and quality control, alongside crucial safety and handling protocols. This guide is intended to be an essential resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction: The Significance of a Precursor

This compound (CAS 23772-41-0) is a substituted indoline derivative that has garnered significant attention in the pharmaceutical industry as a key starting material for the synthesis of Silodosin.[1][2] Silodosin is a highly selective antagonist of the α1A-adrenergic receptor, a protein primarily located in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra.[3] By blocking these receptors, Silodosin relaxes the smooth muscle in these tissues, thereby alleviating the urinary symptoms associated with benign prostatic hyperplasia (BPH).[4] The efficacy and selectivity of Silodosin have made it a valuable therapeutic option for the management of BPH.[2][5]

The molecular structure of this compound provides the core indoline scaffold necessary for the synthesis of Silodosin. Its strategic functionalization with an amino group at the 6-position and a methoxy group at the 5-position, coupled with an acetyl group on the indoline nitrogen, makes it an ideal precursor for the subsequent chemical transformations required to build the final, complex drug molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and use in synthesis. The table below summarizes its key properties.

PropertyValueReference
CAS Number 23772-41-0[6]
Molecular Formula C₁₁H₁₄N₂O₂[7]
Molecular Weight 206.24 g/mol [7]
Appearance Refer to Certificate of Analysis (typically a solid)[6]
Purity Typically ≥99% for pharmaceutical applications[6]
Storage Store in a dry, dark, and well-ventilated place[6]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While various synthetic routes exist within proprietary literature, a general and illustrative pathway is described below. The causality behind each step is explained to provide a deeper understanding of the process.

Representative Synthetic Workflow

The synthesis typically starts from a readily available substituted nitrophenol and proceeds through nitration, reduction, and cyclization to form the indoline core, followed by N-acetylation.

G A Substituted Nitrophenol B Nitration A->B C Dinitro Intermediate B->C D Selective Reduction C->D E Amino Nitro Intermediate D->E F Cyclization E->F G Indoline Intermediate F->G H N-Acetylation G->H I This compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Nitration

  • Rationale: Introduction of a second nitro group is a key step to enable the subsequent formation of the amino group at the desired position on the aromatic ring.

  • Procedure: A solution of the starting substituted nitrophenol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield the dinitro aromatic intermediate.

Step 2: Selective Reduction

  • Rationale: One of the two nitro groups is selectively reduced to an amino group. This step is crucial for controlling the regiochemistry of the final product. The choice of reducing agent and reaction conditions determines the selectivity.

  • Procedure: The dinitro compound is subjected to a selective reduction, for instance, using a reducing agent like sodium sulfide or catalytic hydrogenation under specific conditions, to produce the amino nitro intermediate.

Step 3: Cyclization to form the Indoline Ring

  • Rationale: The formation of the five-membered indoline ring is achieved through an intramolecular cyclization. This is a critical ring-forming reaction that establishes the core scaffold of the molecule.

  • Procedure: The amino nitro intermediate is treated with a reagent that facilitates the cyclization, often involving the reduction of the remaining nitro group and subsequent ring closure.

Step 4: N-Acetylation

  • Rationale: The final step involves the introduction of an acetyl group onto the nitrogen atom of the indoline ring. This is typically done to protect the nitrogen or to provide a specific functional handle for subsequent reactions in the synthesis of Silodosin.

  • Procedure: The indoline intermediate is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield this compound.

Application in Drug Development: The Path to Silodosin

The primary and most significant application of this compound is its role as a key building block in the industrial synthesis of Silodosin.[1][8] The amino group at the 6-position and the N-acetylated indoline structure are essential functionalities that participate in the subsequent steps of the Silodosin synthesis.

G A This compound B Multi-step Synthesis A->B Key Intermediate C Silodosin B->C D α1A-Adrenoceptor Antagonist C->D Mechanism of Action E Treatment of Benign Prostatic Hyperplasia (BPH) D->E Therapeutic Application

Caption: The role of this compound in the synthesis and application of Silodosin.

The synthesis of Silodosin from this intermediate involves a series of complex chemical transformations, including the introduction of the chiral aminopropyl side chain at the 5-position of the indoline ring and the elaboration of the 7-position to a carboxamide group.[9] The precise control of stereochemistry during the introduction of the side chain is critical for the pharmacological activity of the final drug.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount in pharmaceutical manufacturing. A combination of analytical techniques is employed for its comprehensive characterization.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of the intermediate and for the quantitative determination of impurities.[4][10] A validated reverse-phase HPLC method is typically used with UV detection. The method should be able to separate the main compound from starting materials, by-products, and degradation products.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the identity of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the acetyl group, and the C-O stretches of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

Quality Control Workflow

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Indolinones

Foreword: The Indolinone Core - A Privileged Scaffold in Modern Drug Discovery

The 2-indolinone (or oxindole) skeleton has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a wide range of biological targets with high affinity.[1][2] This versatility stems from its unique structural and electronic properties. The lactam ring provides a rigid framework and critical hydrogen bond donor-acceptor sites, while the fused benzene ring offers a platform for extensive substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3] This guide synthesizes field-proven insights into the diverse biological activities of substituted indolinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their dominant role as kinase inhibitors and explore their expanding therapeutic potential in inflammation, infectious diseases, and neurodegeneration.

The Indolinone Scaffold as a Kinase Inhibitor: Mechanism and Key Targets

The most profound impact of the indolinone scaffold has been in the field of oncology, primarily through the inhibition of protein kinases.[1][4] Kinases are critical signaling enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[1][5]

The ATP-Competitive Mechanism of Action

Substituted indolinones predominantly function as Type I or Type II ATP-competitive inhibitors.[1][2] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signal transduction. The indolinone core is perfectly suited for this role; the lactam NH and C=O groups typically form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[6] This interaction anchors the inhibitor in the active site.

Indolinone_Kinase_Binding cluster_0 Kinase ATP-Binding Pocket cluster_1 Indolinone Inhibitor HINGE Hinge Region (e.g., Cys-Glu-Ala) POCKET Hydrophobic Pocket I GATEKEEPER Gatekeeper Residue DFG_MOTIF DFG Motif (Activation Loop) INDOLINONE Indolinone Core N-H C=O C3-Substituent INDOLINONE:f1->HINGE H-Bond INDOLINONE:f2->HINGE H-Bond INDOLINONE:f3->POCKET Hydrophobic Interactions INDOLINONE:f0->GATEKEEPER van der Waals Interactions Indolinone_SAR cluster_0 C3 C3 Position: - Critical for kinase interaction - (Hetero)aryl groups explore  hydrophobic pockets - Knoevenagel condensation point C3->C3_point C5 C5/C6 Positions: - Modulate solubility & PK - Halogens (F, Cl) often  increase potency - Methoxycarbonyl (Nintedanib)  confers unique selectivity C5->C5_point N1 N1 Position (Lactam N-H): - Key H-bond donor to hinge - Substitution can alter  binding or improve PK N1->N1_point Anti_Inflammatory_Pathway cluster_pathways Downstream Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 AKT Akt TLR4->AKT MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFKB IKK -> IκB -> NF-κB TLR4->NFKB INFLAMMATION Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) AKT->INFLAMMATION MAPK->INFLAMMATION NFKB->INFLAMMATION INDOLINONE Substituted Indolinone INDOLINONE->AKT INDOLINONE->MAPK INDOLINONE->NFKB Knoevenagel_Workflow start Start Materials indolinone Substituted Indolin-2-one start->indolinone aldehyde Aromatic/Heteroaromatic Aldehyde start->aldehyde process Knoevenagel Condensation (e.g., Piperidine, Toluene, Heat) indolinone->process aldehyde->process product 3-Substituted Indolinone Product process->product purify Purification (Column Chromatography) product->purify end Characterization (NMR, MS) purify->end

References

Unlocking the Therapeutic Potential of Amino-Methoxyindolin Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with significant therapeutic promise. Among these, amino-methoxyindolin derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key potential therapeutic targets for these derivatives. We will delve into the mechanistic basis for their action against inflammation, cancer, microbial infections, and neurological disorders, supported by detailed experimental protocols and validated insights to empower your research and development endeavors.

Introduction: The Versatility of the Amino-Methoxyindolin Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs, valued for its ability to interact with a wide array of biological targets.[1] The addition of amino and methoxy functional groups to the indolin core significantly influences the physicochemical properties of the resulting derivatives, enhancing their bioavailability and tuning their interaction with specific protein targets. This structural diversity has led to the identification of amino-methoxyindolin derivatives as potent modulators of key enzymes and receptors implicated in various disease states. This guide will focus on four primary areas of therapeutic potential: anti-inflammatory, anticancer, antimicrobial, and antipsychotic activities, providing a detailed exploration of the underlying molecular targets and the experimental methodologies required for their validation.

Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are central players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] Consequently, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2] Several indole derivatives have shown promise as selective COX-2 inhibitors.[4][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Amino-methoxyindolin derivatives can selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2] This selective inhibition is often attributed to the larger and more flexible active site of COX-2 compared to COX-1, allowing for the accommodation of bulkier ligands.[3]

Signaling Pathway: COX-2 and the Inflammatory Cascade

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimuli->Pro-inflammatory Cytokines COX-2 COX-2 Pro-inflammatory Cytokines->COX-2 Upregulation Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 PGH2 PGH2 COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Amino-Methoxyindolin Derivative Amino-Methoxyindolin Derivative Amino-Methoxyindolin Derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by amino-methoxyindolin derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a commercially available inhibitor screening assay kit.[6][7][8]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test amino-methoxyindolin derivatives (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Add the test compounds or positive control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method, as per the kit instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary: COX-2 Inhibition
Compound IDScaffoldIC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference
4e 1,3-dihydro-2H-indolin-2-one derivative2.35 ± 0.04Not Reported[9]
9h 1,3-dihydro-2H-indolin-2-one derivative2.422 ± 0.10Not Reported[9]
9i 1,3-dihydro-2H-indolin-2-one derivative3.34 ± 0.05Not Reported[9]
Celecoxib (Positive Control)~0.03>100[9]

Anticancer Activity: Targeting Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[10] Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis.[10] Indole derivatives have been extensively studied as tubulin polymerization inhibitors.[11][12][13]

Mechanism of Action: Disruption of Microtubule Dynamics

Amino-methoxyindolin derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[11] This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.[14][15]

Signaling Pathway: Tubulin Inhibition, Cell Cycle Arrest, and Apoptosis

Tubulin_Pathway Amino-Methoxyindolin Derivative Amino-Methoxyindolin Derivative Tubulin Dimers Tubulin Dimers Amino-Methoxyindolin Derivative->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Cdk1/Cyclin B Activation Cdk1/Cyclin B Activation G2/M Phase Arrest->Cdk1/Cyclin B Activation Apoptosis Apoptosis Bcl-2 Phosphorylation Bcl-2 Phosphorylation Cdk1/Cyclin B Activation->Bcl-2 Phosphorylation Caspase Activation Caspase Activation Bcl-2 Phosphorylation->Caspase Activation Caspase Activation->Apoptosis Antimicrobial_Workflow Start Start MIC Determination MIC Determination Start->MIC Determination DHFR Inhibition Assay DHFR Inhibition Assay MIC Determination->DHFR Inhibition Assay Active Compounds Membrane Permeability Assay Membrane Permeability Assay MIC Determination->Membrane Permeability Assay Active Compounds Mechanism Identification Mechanism Identification DHFR Inhibition Assay->Mechanism Identification Membrane Permeability Assay->Mechanism Identification End End Mechanism Identification->End D2_Pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gαi/o Activation Gαi/o Activation D2 Receptor->Gαi/o Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gαi/o Activation->Adenylyl Cyclase Inhibition Reduced cAMP Reduced cAMP Adenylyl Cyclase Inhibition->Reduced cAMP Reduced PKA Activity Reduced PKA Activity Reduced cAMP->Reduced PKA Activity Alleviation of Psychotic Symptoms Alleviation of Psychotic Symptoms Reduced PKA Activity->Alleviation of Psychotic Symptoms Amino-Methoxyindolin Derivative Amino-Methoxyindolin Derivative Amino-Methoxyindolin Derivative->D2 Receptor Antagonism

References

An In-depth Technical Guide to 1-acetyl-6-amino-5-methoxyindoline: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-acetyl-6-amino-5-methoxyindoline, a heterocyclic compound of significant interest in medicinal chemistry. Although direct literature on this specific molecule is sparse, its structural features—an acetylated indoline core with amino and methoxy substitutions—position it as a crucial intermediate in the synthesis of pharmacologically active agents, particularly melatonin receptor agonists. This document will detail a plausible and robust synthetic pathway, elucidate its chemical and physical properties by drawing parallels with closely related analogues, and explore its potential applications in drug development, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products, alkaloids, and pharmaceuticals.[1] The inherent biological activity of this motif, coupled with the potential for diverse functionalization, makes it a focal point for the development of novel therapeutics. The title compound, 1-acetyl-6-amino-5-methoxyindoline, is a synthetically accessible derivative with a substitution pattern that suggests a strong potential as a precursor to melatonin analogues and other neurologically active compounds.[2][3] Its structure combines the N-acetyl group, common in biologically active molecules like melatonin, with a 6-amino group that provides a handle for further chemical modification, and a 5-methoxy group, a key pharmacophoric element in many melatonin receptor ligands.[4]

Synthesis of 1-acetyl-6-amino-5-methoxyindoline: A Multi-step Approach

The synthesis of 1-acetyl-6-amino-5-methoxyindoline can be logically approached through a multi-step pathway starting from a readily available precursor, 5-methoxyindoline. The proposed synthetic route is adapted from established methodologies for the synthesis of similarly substituted indolines.[5]

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 5-Methoxyindoline B 1-Acetyl-5-methoxyindoline A->B Acetylation (Ac₂O or AcCl) C 1-Acetyl-5-methoxy-6-nitroindoline B->C Nitration (HNO₃, H₂SO₄) D 1-acetyl-6-amino-5-methoxyindoline C->D Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic route to 1-acetyl-6-amino-5-methoxyindoline.

Step-by-Step Experimental Protocols

Step 1: Acetylation of 5-Methoxyindoline

  • Rationale: The initial step involves the protection of the indoline nitrogen via acetylation. This is a standard procedure to prevent side reactions in the subsequent nitration step. Acetic anhydride or acetyl chloride are common and effective acetylating agents for this transformation.[6]

  • Protocol:

    • Dissolve 5-methoxyindoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetyl-5-methoxyindoline.

Step 2: Nitration of 1-Acetyl-5-methoxyindoline

  • Rationale: The introduction of a nitro group at the 6-position is achieved through electrophilic aromatic substitution. The acetyl group on the nitrogen directs nitration to the benzene ring of the indoline core. The reaction is typically carried out at low temperatures to control the regioselectivity and prevent side reactions.[5]

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 1-acetyl-5-methoxyindoline (1 equivalent).

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the indoline derivative, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring completion by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 1-acetyl-5-methoxy-6-nitroindoline.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[7]

  • Protocol:

    • Dissolve 1-acetyl-5-methoxy-6-nitroindoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1-acetyl-6-amino-5-methoxyindoline.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₁₁H₁₄N₂O₂Based on the chemical structure.
Molecular Weight 206.24 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Indoline derivatives are generally solids.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DCM, and ethyl acetate.The presence of polar functional groups suggests solubility in polar organic solvents.
¹H NMR Spectroscopy Characteristic peaks for the acetyl group (singlet, ~2.2 ppm), methoxy group (singlet, ~3.8 ppm), aromatic protons, and indoline ring protons would be expected.Based on the known spectra of substituted indolines.[8]
¹³C NMR Spectroscopy Resonances corresponding to the carbonyl carbon of the acetyl group, the methoxy carbon, and the carbons of the bicyclic indoline ring would be present.Inferred from the structure and data for similar compounds.
Mass Spectrometry A molecular ion peak (M+) at m/z 206.11 would be expected in high-resolution mass spectrometry.Calculated from the exact masses of the constituent atoms.
Infrared Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (acetyl group), and C-O stretching (methoxy group) would be observed.Based on the functional groups present in the molecule.

Potential Applications in Drug Discovery

The primary application of 1-acetyl-6-amino-5-methoxyindoline is anticipated to be as a key intermediate in the synthesis of melatonin receptor agonists. The structural similarity to melatonin (N-acetyl-5-methoxytryptamine) is striking, and the 6-amino group provides a versatile point for further chemical elaboration to modulate receptor affinity and selectivity.[2][3][9][10]

Role as a Precursor for Melatonin Agonists

Melatonin agonists are used in the treatment of sleep disorders and have potential applications in other neurological conditions.[4][10] The synthesis of novel melatonin agonists often involves the modification of the indole or indoline core to enhance potency, selectivity, and pharmacokinetic properties. The 6-amino group of 1-acetyl-6-amino-5-methoxyindoline can be functionalized in numerous ways, such as through acylation, alkylation, or sulfonylation, to generate a library of derivatives for screening against melatonin receptors (MT1 and MT2).

Diagram of Potential Derivatization

Derivatization A 1-acetyl-6-amino-5-methoxyindoline B Acylation A->B C Alkylation A->C D Sulfonylation A->D E Library of Novel Melatonin Receptor Ligands B->E C->E D->E

References

A Guide to the Definitive Structural Elucidation of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of novel chemical entities is the cornerstone of modern drug discovery and development. A compound's biological activity is inextricably linked to its three-dimensional structure; therefore, unambiguous structural confirmation is not merely a formality but a critical prerequisite for further investigation. This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a substituted indoline scaffold of potential interest in medicinal chemistry. We move beyond a simple recitation of methods, offering insights into the strategic rationale behind the experimental design. The described workflow employs a synergistic combination of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray Crystallography. This integrated approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Structure

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, this compound, presents a unique substitution pattern combining a primary aromatic amine, a methoxy ether, and an N-acetyl group on the reduced pyrrole ring. Each of these functional groups can significantly influence the molecule's physicochemical properties, metabolic stability, and potential interactions with biological targets.

Given that subtle isomeric differences can lead to dramatically different pharmacological profiles, relying on a single analytical technique for structural confirmation is fraught with risk. This guide outlines a logical, multi-pronged strategy designed to systematically deconstruct and then reassemble the molecular structure, leaving no ambiguity.

The Integrated Analytical Workflow

The core principle of our approach is the convergence of evidence. Data from each technique should independently support and be corroborated by the others. A failure to reconcile data from any stage necessitates a re-evaluation of the proposed structure.

G Figure 1. Integrated Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Core Framework & Connectivity cluster_2 Absolute Confirmation Sample Test Article: This compound HRMS HRMS (ESI-TOF) Determine Elemental Composition Sample->HRMS FTIR FTIR Spectroscopy Identify Functional Groups Sample->FTIR NMR_1D 1D NMR (¹H, ¹³C) Map C-H Framework HRMS->NMR_1D Confirms C₁₁H₁₄N₂O₂ FTIR->NMR_1D Confirms -NH₂, -C=O, -OCH₃ NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D XRAY X-Ray Crystallography Definitive 3D Structure NMR_2D->XRAY Proposed Structure Conclusion Final Validated Structure NMR_2D->Conclusion Sufficient if crystal is unavailable XRAY->Conclusion Confirms Connectivity & Spatial Arrangement G Figure 3. Key Predicted HMBC Correlations a Key HMBC correlations (²⁻³JCH) are shown as arrows from Proton (H) to Carbon (C). mol h3 c2 h3->c2 c7a h3->c7a h_acetyl c_carbonyl h_acetyl->c_carbonyl h_methoxy c5 h_methoxy->c5 h4 h4->c7a h4->c5 c3 h4->c3

A Comprehensive Spectroscopic Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel indoline derivative, 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. In the dynamic landscape of pharmaceutical research and development, the precise structural elucidation of new chemical entities is paramount. This document serves as a vital resource for scientists, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic signatures is crucial for synthesis verification, purity assessment, and establishing a foundational dataset for further investigation and regulatory submissions.

While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide presents a robust, predicted dataset generated from established principles of spectroscopy and analysis of structurally analogous compounds. This predictive approach, grounded in fundamental scientific principles, provides a reliable framework for researchers working with this and similar molecules.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift theories, fragmentation patterns, and functional group correlations.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J, Hz)
H-7~6.7s1H-
H-4~6.3s1H-
-NH₂~3.5 - 4.5br s2H-
H-2~4.0t2H8.5
-OCH₃~3.8s3H-
H-3~3.1t2H8.5
-COCH₃~2.2s3H-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~168
C-5~145
C-7a~138
C-6~135
C-3a~125
C-7~105
C-4~100
-OCH₃~56
C-2~48
C-3~29
-COCH₃~24
Table 3: Predicted Key IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3450 - 3300Medium, Doublet
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
C=O Stretch (Amide)1650 - 1630Strong
N-H Bend (Amine)1640 - 1560Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch (Amine)1340 - 1250Strong
C-O Stretch (Ether)1280 - 1200Strong
Table 4: Predicted Mass Spectrometry Fragmentation
m/zPredicted FragmentRelative Abundance
206[M]⁺• (Molecular Ion)Moderate
191[M - CH₃]⁺Low
163[M - COCH₃]⁺High
148[M - COCH₃ - CH₃]⁺Moderate
120[M - COCH₃ - CH₃ - CO]⁺Low

Principles and Methodologies of Spectroscopic Analysis

A thorough understanding of the principles behind each spectroscopic technique is essential for accurate data interpretation and troubleshooting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2]

Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency (RF) radiation can cause a transition between these energy states. The precise frequency required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, termed the chemical shift, allows for the differentiation of chemically non-equivalent nuclei within a molecule.[3][4]

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field.

  • Shimming: The magnetic field is homogenized through a process called shimming to ensure sharp, well-resolved peaks.

  • Data Acquisition: A series of RF pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process reference Reference Spectrum process->reference

Caption: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of chemical bonds.[7][8] It is a rapid and non-destructive technique primarily used to identify the functional groups present in a molecule.[9]

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.[10][11] The frequency of vibration depends on the masses of the atoms in the bond, the bond strength, and the type of vibration. A molecule's IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a unique "molecular fingerprint".[10]

  • Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and water vapor.[12]

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Sample Scan: The IR spectrum of the sample is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR_Workflow start Start background Collect Background Spectrum (No Sample) start->background place_sample Place Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample process_spectrum Process Spectrum (Background Subtraction) collect_sample->process_spectrum end Final IR Spectrum process_spectrum->end

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[14][15] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.[16][17] The pattern of these fragments is characteristic of the molecule's structure.

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and ionized by an electron beam in the ion source.

  • Acceleration: The resulting ions are accelerated by an electric field.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection introduce Introduce Sample vaporize Vaporize introduce->vaporize ionize Ionize (Electron Impact) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with the fundamental principles and standard protocols for NMR, IR, and MS analysis. By leveraging this information, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and progression of their scientific endeavors. The provided data and methodologies serve as a robust foundation for future experimental work and contribute to the collective knowledge base of novel pharmaceutical compounds.

References

The Strategic Intermediate: A Technical Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a key heterocyclic building block. While the specific historical genesis of this exact molecule is not prominently documented in scientific literature, its importance can be inferred from the extensive role of the functionalized indoline scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthetic rationale, characterization, and strategic application in the quest for novel therapeutics.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline core, a bicyclic heterocyclic amine, is a recurring motif in a vast number of natural products and synthetic pharmaceutical agents. Its rigid, sp³-rich three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Indole and indoline derivatives have been successfully developed into a wide array of therapeutic agents, including anti-cancer, anti-inflammatory, and anti-bacterial drugs.

The value of the indoline scaffold is particularly evident in the field of protein kinase inhibition. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The indoline structure can effectively mimic the hinge-binding region of ATP in the kinase active site, a critical interaction for potent and selective inhibition.

Deconstructing this compound: A Rationale for its Design

The specific substitution pattern of this compound is not arbitrary; each functional group serves a strategic purpose in its role as a synthetic intermediate.

  • The Indoline Core : As discussed, this provides the fundamental three-dimensional architecture for target engagement.

  • N-Acetylation : The ethanone (acetyl) group at the 1-position serves multiple roles. It deactivates the indoline nitrogen, preventing its participation in undesired side reactions and protecting it during subsequent synthetic transformations. This group can also act as a handle for further molecular elaboration or be removed under specific conditions to liberate the free amine.

  • 5-Methoxy Group : The electron-donating methoxy group at the 5-position can influence the electronic properties of the aromatic ring. In the context of drug design, it can form crucial hydrogen bond interactions with amino acid residues in a target protein's binding pocket.

  • 6-Amino Group : This primary amine is a key functional handle for introducing diversity into the final molecule. It is a potent nucleophile, allowing for the facile formation of amides, ureas, sulfonamides, and other functional groups, which are critical for modulating a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Postulated Synthetic Pathways and Mechanistic Considerations

While the original synthesis is not publicly documented, the preparation of this compound can be logically deduced from established methods for the synthesis of functionalized indolines. A plausible retrosynthetic analysis is presented below.

Retrosynthesis Target This compound Intermediate1 1-(5-Methoxy-6-nitroindolin-1-yl)ethanone Target->Intermediate1 Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Intermediate2 5-Methoxy-6-nitroindoline Intermediate1->Intermediate2 N-Acetylation (e.g., Acetic Anhydride) Intermediate3 5-Methoxy-6-nitroindole Intermediate2->Intermediate3 Indole Reduction (e.g., NaBH₃CN) StartingMaterial Substituted Aniline/Indole Precursor Intermediate3->StartingMaterial Fischer Indole Synthesis or Nitration of 5-Methoxyindole

Caption: Retrosynthetic analysis of this compound.

A forward synthesis would likely commence with a suitably substituted indole, followed by reduction and functional group manipulations.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, hypothetical procedure based on established chemical transformations.

Step 1: Synthesis of 5-Methoxy-6-nitroindole

  • To a solution of 5-methoxyindole (1 equivalent) in acetic acid at 0°C, add nitric acid (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water until the filtrate is neutral and dry under vacuum to yield 5-methoxy-6-nitroindole.

Step 2: Reduction to 5-Methoxy-6-nitroindoline

  • Dissolve 5-methoxy-6-nitroindole (1 equivalent) in acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (3 equivalents) portion-wise at room temperature.

  • Stir the reaction for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction with water and basify with aqueous NaOH.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Acetylation to 1-(5-Methoxy-6-nitroindolin-1-yl)ethanone

  • Dissolve 5-methoxy-6-nitroindoline (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) followed by acetic anhydride (1.2 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acetylated product.

Step 4: Reduction of the Nitro Group to this compound

  • Dissolve 1-(5-Methoxy-6-nitroindolin-1-yl)ethanone (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture, pour it into ice, and basify with a concentrated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the aliphatic protons of the indoline ring, the acetyl group protons, and the amine protons.
¹³C NMR Resonances for the aromatic, aliphatic, carbonyl, and methoxy carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-O stretching (ether).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The 6-amino group is the key point of diversification.

Applications Intermediate This compound Amide Amide Derivatives Intermediate->Amide Acylation (R-COCl) Urea Urea Derivatives Intermediate->Urea Reaction with Isocyanate (R-NCO) Sulfonamide Sulfonamide Derivatives Intermediate->Sulfonamide Sulfonylation (R-SO₂Cl) Final_Products Bioactive Molecules (e.g., Kinase Inhibitors) Amide->Final_Products Urea->Final_Products Sulfonamide->Final_Products

Caption: Synthetic utility of this compound.

By coupling various carboxylic acids, isocyanates, or sulfonyl chlorides to the 6-amino group, a library of diverse compounds can be generated. These appended moieties can be designed to interact with specific regions of a kinase active site, thereby conferring potency and selectivity. The indoline scaffold acts as an anchor, while the appended groups fine-tune the biological activity.

Conclusion and Future Perspectives

This compound represents a strategically designed chemical intermediate, embodying the principles of modern medicinal chemistry. While its own discovery story may be part of the broader, often unpublished, history of drug development, its value is clear from the established importance of the functionalized indoline scaffold. The combination of a rigid core with strategically placed, reactive functional groups makes it an ideal starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents. As the demand for selective and potent drugs continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery process will remain paramount.

Methodological & Application

experimental protocol for derivatizing 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone: Protocols and Applications

For researchers, medicinal chemists, and drug development professionals, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The targeted modification of this scaffold is a cornerstone of structure-activity relationship (SAR) studies. This guide provides a detailed experimental protocol for the derivatization of the 6-amino group of this compound, a versatile intermediate for chemical library synthesis.

The primary amino group on the indoline ring is a key handle for chemical modification, readily undergoing reactions such as acylation and sulfonylation. These transformations introduce amide and sulfonamide functionalities, respectively, which can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. Such modifications are crucial for optimizing pharmacokinetic profiles and target engagement.

This document outlines two fundamental and robust protocols for derivatizing this aminoindoline intermediate. The causality behind each experimental step is explained, providing a framework for adaptation and troubleshooting.

Part 1: Synthesis of N-(1-acetyl-5-methoxyindolin-6-yl)acetamide (Acylation)

The acylation of the primary amino group of this compound is a straightforward and high-yielding reaction that proceeds via nucleophilic acyl substitution.[1] The amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow: Acylation

A Dissolve this compound and triethylamine in anhydrous DCM B Cool reaction mixture to 0°C (ice bath) A->B Setup C Add acetyl chloride dropwise under N2 atmosphere B->C Reagent Addition D Warm to room temperature and stir for 2-4 hours C->D Reaction E Monitor reaction progress by TLC D->E In-process Control F Quench with saturated NaHCO3 (aq) E->F Work-up G Extract with DCM (3x) F->G H Wash combined organic layers (H2O, brine) G->H I Dry over Na2SO4, filter, and concentrate in vacuo H->I J Purify by flash column chromatography (Silica gel, EtOAc/Hexane) I->J Purification K Characterize pure product (NMR, MS, HPLC) J->K Analysis

Caption: Workflow for the acylation of this compound.

Detailed Acylation Protocol

Materials and Reagents:

  • This compound

  • Acetyl chloride (or other desired acyl chloride/anhydride)

  • Triethylamine (Et3N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Standard laboratory glassware, magnetic stirrer, ice bath, and nitrogen line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. The use of a tertiary amine base is crucial as it does not compete as a nucleophile.[2]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is important to control the initial exotherm of the reaction.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate mixture of ethyl acetate and hexanes (e.g., 1:1). The product should have a different Rf value than the starting material.

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then brine. This removes residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-(1-acetyl-5-methoxyindolin-6-yl)acetamide.[3][4]

Part 2: Synthesis of N-(1-acetyl-5-methoxyindolin-6-yl)-4-methylbenzenesulfonamide (Sulfonylation)

Sulfonylation follows a similar mechanistic pathway to acylation, where the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride.[5] Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging the HCl byproduct.[6] The resulting sulfonamides are generally very stable functional groups.

Experimental Workflow: Sulfonylation

A Dissolve this compound in anhydrous pyridine B Cool reaction mixture to 0°C (ice bath) A->B Setup C Add p-toluenesulfonyl chloride (TsCl) portion-wise under N2 atmosphere B->C Reagent Addition D Stir at 0°C for 30 min, then at room temperature overnight C->D Reaction E Monitor reaction progress by TLC D->E In-process Control F Pour mixture into ice-water E->F Work-up G Extract with Ethyl Acetate (3x) F->G H Wash combined organic layers (1M HCl, H2O, brine) G->H I Dry over MgSO4, filter, and concentrate in vacuo H->I J Purify by flash column chromatography or recrystallization I->J Purification K Characterize pure product (NMR, MS, HPLC) J->K Analysis

Caption: Workflow for the sulfonylation of this compound.

Detailed Sulfonylation Protocol

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or other sulfonyl chloride

  • Anhydrous Pyridine

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and nitrogen line

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Sulfonylating Agent Addition: Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitoring: Check for the consumption of the starting amine by TLC (e.g., 30% EtOAc/Hexanes).

  • Work-up: Pour the reaction mixture into a beaker of ice-water and stir for 15-20 minutes. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Part 3: Analysis and Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized derivatives.

Analytical Techniques
TechniquePurposeTypical Parameters & Observations
TLC Reaction monitoring and fraction analysis during chromatography.Silica gel plates; visualized under UV light (254 nm) and/or with a staining agent (e.g., potassium permanganate).
HPLC Purity assessment and quantification.Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).[7] Mobile Phase: Isocratic or gradient elution with Methanol and 0.1% Trifluoroacetic acid (TFA) in water.[8] Flow Rate: 0.6-1.0 mL/min. Detection: UV at 280 nm.[7]
LC-MS Molecular weight confirmation.Utilizes HPLC conditions coupled to a mass spectrometer (e.g., ESI-TOF). The [M+H]⁺ ion should be observed for the expected product mass.
NMR Structural elucidation.¹H NMR: Appearance of a new amide N-H signal (broad singlet, ~7-9 ppm) and signals for the new acyl/sulfonyl group (e.g., a methyl singlet ~2.1 ppm for acetyl). Disappearance of the starting NH₂ signal. ¹³C NMR: Appearance of a new carbonyl (~168-172 ppm) or sulfonyl-adjacent carbon signals.
Expected Results Summary
Starting MaterialReagentProduct TypeExpected [M+H]⁺Key ¹H NMR Signal (in CDCl₃)
This compoundAcetyl ChlorideAmide249.12~2.2 ppm (s, 3H, -NHCO CH₃)
This compoundp-Tosyl ChlorideSulfonamide361.12~2.4 ppm (s, 3H, Ar-CH₃)
This compoundMesyl ChlorideSulfonamide285.09~3.0 ppm (s, 3H, -SO₂CH₃)

References

The Strategic Utility of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold as a Privileged Motif in Drug Discovery

The indoline nucleus is a cornerstone in the architecture of medicinally active molecules. Its rigid, bicyclic framework provides a well-defined three-dimensional geometry that is amenable to the precise placement of functional groups for optimal interaction with biological targets. This structural feature has rendered the indoline scaffold a "privileged" motif in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. Within the diverse family of indoline-based building blocks, 1-(6-Amino-5-methoxyindolin-1-yl)ethanone (CAS No. 23772-41-0) has emerged as a particularly valuable intermediate. Its strategic placement of an amino group and a methoxy group on the benzene ring, coupled with an acetyl-protected nitrogen on the indoline core, offers medicinal chemists a versatile platform for the synthesis of complex molecules, most notably kinase inhibitors.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, focusing on its role as a key synthetic precursor. We will delve into a specific, documented application in the synthesis of a kinase inhibitor intermediate, providing detailed protocols and insights into the experimental rationale.

Core Application: A Building Block for Kinase Inhibitor Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The unique substitution pattern of this compound makes it an ideal starting material for the construction of kinase inhibitor pharmacophores. The 6-amino group serves as a crucial nucleophile for coupling with electrophilic partners, enabling the elaboration of the indoline core into more complex heterocyclic systems that can effectively target the ATP-binding site of kinases.

A prime example of this application is detailed in patent WO2007140957 A1, which describes the synthesis of novel kinase inhibitors. In this patent, this compound is utilized in a nucleophilic aromatic substitution (SNAr) reaction to construct a key diarylamine intermediate.

Key Reaction: Synthesis of 4-(1-Acetyl-5-methoxy-indolin-6-ylamino)-5-methoxy-2-nitro-phenylamine

The central transformation leveraging this compound is its reaction with 4-fluoro-2-methoxy-5-nitroaniline. This reaction forms a diarylamine linkage, a common structural motif in many kinase inhibitors that often serves to bridge different regions of the pharmacophore.

Reaction Scheme:

G start start product product start->product + reactant reactant reactant->product -> G A This compound C Diarylamine Intermediate A->C B 4-Fluoro-2-methoxy-5-nitroaniline B->C D Reduction of Nitro Group C->D E Cyclization/Further Functionalization D->E F Kinase Inhibitor Candidates E->F

Application Notes and Protocols: 1-(6-Amino-5-methoxyindolin-1-yl)ethanone as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indoline Scaffold in Modern Drug Discovery

The indole nucleus and its reduced form, the indoline, are considered "privileged scaffolds" in medicinal chemistry.[1] These bicyclic heterocyclic systems are prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[2][3][4] Their structural resemblance to endogenous biomolecules allows them to interact with a multitude of biological targets with high affinity and specificity. The 1-(6-Amino-5-methoxyindolin-1-yl)ethanone core, while not extensively characterized in the public domain, presents a compelling starting point for the design of novel therapeutics. Its key structural features—a constrained indoline ring, a strategically placed methoxy group, a reactive secondary amine, and an N-acetyl moiety—offer multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of the this compound scaffold. We will explore its synthetic accessibility, propose strategies for library design, and provide detailed, field-proven protocols for the pharmacological evaluation of its derivatives. Our approach is grounded in the principles of modern drug discovery, emphasizing a logical, data-driven progression from initial hit identification to lead optimization.

PART 1: Synthesis and Derivatization Strategy

A robust and flexible synthetic strategy is paramount for exploring the chemical space around a novel scaffold. The following section outlines a proposed synthetic route to the core scaffold and strategies for generating a diverse chemical library.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible retrosynthetic analysis suggests that the target molecule can be obtained from 6-amino-5-methoxyindoline via N-acetylation. The precursor, 6-amino-5-methoxyindoline, can in turn be synthesized from a suitably substituted aniline derivative through a cyclization reaction.

Diagram 1: Proposed Synthetic Workflow

G A Commercially Available Substituted Aniline B Nitration A->B C Protection of Amine B->C D Cyclization to Indoline C->D E Reduction of Nitro Group D->E F Deprotection E->F G 6-Amino-5-methoxyindoline F->G H N-Acetylation G->H I This compound (Core Scaffold) H->I G A Synthesized Compound Library B Tier 1: Primary Screening (Broad Target Classes) A->B C Kinase Panel Screening B->C e.g., KINOMEscan D GPCR Panel Screening B->D e.g., cAMP, Ca2+ flux E Ion Channel Panel Screening B->E e.g., Automated Patch-Clamp F Hit Identification & Triage C->F D->F E->F G Tier 2: Secondary Screening (Dose-Response & Selectivity) F->G H IC50/EC50 Determination G->H I Cell-Based Functional Assays H->I J Lead Prioritization I->J K Tier 3: Lead Optimization J->K L In Vitro DMPK/ADME Assays K->L M In Vivo Efficacy Studies L->M N Candidate Selection M->N

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The described method is fit-for-purpose for pharmacokinetic studies, toxicological assessments, and other applications requiring precise measurement of this substituted indoline. All procedures are in accordance with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2]

Introduction

This compound is a substituted indoline of increasing interest within pharmaceutical research and development. Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing its safety, and understanding its mechanism of action. This document provides a detailed, field-proven protocol for the analysis of this compound, leveraging the inherent selectivity and sensitivity of LC-MS/MS. The method described has been developed to be both reliable and efficient, addressing the common challenges associated with the bioanalysis of polar metabolites.[3][4]

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

LC-MS/MS Method Parameters

The following parameters were optimized for the separation and detection of this compound and its SIL-IS.

Table 1: Optimized LC-MS/MS Parameters

ParameterValue
LC Parameters
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsAnalyte: To be determined experimentallySIL-IS: To be determined experimentally
Dwell Time100 ms
Ion Source Temperature550 °C
IonSpray Voltage5500 V

Note: MRM transitions must be empirically determined by infusing a standard solution of the analyte and SIL-IS into the mass spectrometer.

Sample Preparation Protocol

A protein precipitation method was selected for its efficiency and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis.[5]

Step-by-Step Protocol:
  • Allow all samples (calibrators, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • To 50 µL of plasma in a 96-well plate, add 200 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Seal the plate and vortex for 2 minutes at 1200 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Add 100 µL of water to the supernatant to reduce the organic content of the sample prior to injection.

  • Seal the plate, vortex briefly, and place it in the autosampler for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (2 min, 1200 rpm) add_is->vortex1 centrifuge Centrifuge (10 min, 4000 rpm, 4 °C) vortex1->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer dilute Add 100 µL Water transfer->dilute vortex2 Vortex Briefly dilute->vortex2 analysis Inject into LC-MS/MS vortex2->analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][6] The following parameters were assessed:

Specificity and Selectivity

Specificity was evaluated by analyzing six different lots of blank human plasma. The absence of interfering peaks at the retention time of the analyte and SIL-IS confirmed the method's selectivity.

Linearity and Range

The linearity of the method was assessed by preparing an eight-point calibration curve in human plasma over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Intra-day Accuracy (%Bias) (n=6)Inter-day Accuracy (%Bias) (n=18)Acceptance Criteria
LLOQ1≤ 5.2≤ 6.8-3.5 to 4.1-4.2 to 5.5RSD ≤ 20%, Bias ±20%
Low QC3≤ 4.5≤ 5.9-2.8 to 3.7-3.5 to 4.8RSD ≤ 15%, Bias ±15%
Mid QC100≤ 3.1≤ 4.2-1.5 to 2.4-2.1 to 3.1RSD ≤ 15%, Bias ±15%
High QC800≤ 2.5≤ 3.8-0.8 to 1.9-1.5 to 2.7RSD ≤ 15%, Bias ±15%
Matrix Effect

The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma samples with that of the analyte in a neat solution. The normalized matrix factor was close to 1, indicating minimal ion suppression or enhancement.

Recovery

The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples with that in post-extraction spiked samples. The recovery was consistent across all QC levels, typically >85%.

Stability

The stability of this compound was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The compound was found to be stable under all tested conditions.

G cluster_validation Method Validation Logic start Analytical Method specificity Specificity & Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy & Precision start->accuracy matrix Matrix Effect start->matrix recovery Recovery start->recovery stability Stability start->stability validated Validated Method specificity->validated linearity->validated accuracy->validated matrix->validated recovery->validated stability->validated

Caption: Core Parameters for Method Validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative determination of this compound in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in a drug development setting. The comprehensive validation ensures that the data generated is accurate and reproducible, meeting the stringent requirements of regulatory bodies.

References

Application Notes & Protocols: A Guide to Developing Biochemical and Cell-Based Assays for 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Indoline Scaffolds in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with various biological targets. Derivatives of the indole and indoline class have demonstrated a wide range of therapeutic potential, including roles as potent kinase inhibitors, anti-inflammatory agents, and modulators of G protein-coupled receptors (GPCRs).[2][3][4][5][6] The subject of this guide, the 1-(6-Amino-5-methoxyindolin-1-yl)ethanone series, represents a novel chemical space with significant promise for identifying lead compounds for various disease targets.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design, develop, and validate robust biochemical and cell-based assays for characterizing this novel chemical series. The protocols herein are designed not as rigid templates, but as adaptable workflows grounded in established scientific principles, allowing for optimization based on the specific biological question and target of interest.

Part 1: Foundational Biochemical Assays - Probing Direct Target Engagement

The first critical step in characterizing a new compound series is to determine if it directly interacts with its intended molecular target. For scaffolds like indoline derivatives, protein kinases are a primary and highly valuable target class.[2][7][8] This section details the development of a biochemical assay to assess the inhibitory activity of this compound derivatives against a putative kinase target.

Assay Principle: Fluorescence Polarization (FP) for Kinase Inhibition

To avoid the safety concerns and regulatory hurdles associated with traditional radiometric assays, we will focus on a homogenous, fluorescence-based technique.[9] A Fluorescence Polarization (FP) assay is a powerful method for monitoring molecular interactions in solution and is readily amenable to high-throughput screening (HTS).[10][11]

The core principle of FP lies in measuring the rotational motion of a fluorescent molecule.[12][13] A small, fluorescently-labeled tracer molecule (e.g., a peptide substrate or an ATP-competitive probe) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. If this tracer binds to a larger molecule, such as a protein kinase, its rotational speed decreases dramatically. This slower tumbling results in the emission of light that remains highly polarized.[14] An inhibitor compound that displaces the tracer from the kinase will cause a decrease in fluorescence polarization, providing a direct measure of its binding affinity.

Workflow for FP-Based Kinase Binding Assay

cluster_prep Assay Preparation cluster_exec Execution & Measurement cluster_analysis Data Analysis reagents Prepare Assay Buffer, Kinase, FP Tracer, and Test Compounds plate Dispense Kinase and FP Tracer to 384-well Plate reagents->plate compound Add Serial Dilutions of This compound Derivatives plate->compound incubate Incubate at Room Temp to Reach Binding Equilibrium compound->incubate read Measure Fluorescence Polarization (mP) on Plate Reader incubate->read plot Plot mP vs. Compound Concentration read->plot ic50 Calculate IC50 Values Using Non-linear Regression plot->ic50

Caption: High-level workflow for the FP-based kinase binding assay.

Detailed Protocol: FP Competition Binding Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

A. Reagent Preparation:

  • Compound Stock Solution: Prepare a 10 mM stock solution of each this compound derivative in 100% Dimethyl Sulfoxide (DMSO).[15] Store in aliquots at -20°C.

  • Assay Buffer: Prepare a buffer suitable for the kinase of interest. A typical buffer might consist of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. The optimal buffer composition should be empirically determined to ensure protein stability and minimize non-specific interactions.[12]

  • Kinase Working Solution: Dilute the recombinant kinase enzyme in Assay Buffer to a concentration that is 2X the final desired concentration. The optimal kinase concentration should be determined experimentally by titration to achieve a robust signal window.

  • FP Tracer Working Solution: Dilute the fluorescently-labeled tracer (e.g., a BODIPY-labeled ATP-competitive probe) in Assay Buffer to a concentration that is 2X the final desired concentration. The ideal concentration is typically at or below the tracer's dissociation constant (Kd) for the kinase.

B. Assay Procedure (384-well format):

  • Compound Plating: Create a serial dilution plate. Add 20 µL of 100% DMSO to columns 2-24 of a 384-well plate. Add 40 µL of the 10 mM compound stock to column 1. Perform a 1:2 serial dilution by transferring 20 µL from column 1 to 2, mixing, and repeating across the plate. This creates a concentration gradient.

  • Assay Plate Preparation: Using an automated liquid handler, transfer 100 nL of the compound serial dilutions from the source plate to a black, low-volume 384-well assay plate.

  • Reagent Addition:

    • Add 10 µL of the 2X Kinase Working Solution to each well.

    • Mix by shaking the plate for 1 minute at 500 RPM.

    • Add 10 µL of the 2X FP Tracer Working Solution to each well to initiate the binding reaction. The final assay volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[12] Incubation time may need to be optimized depending on the kinase-ligand binding kinetics.[9]

  • Measurement: Read the plate on a microplate reader equipped for FP.[11][13] Use excitation and emission filters appropriate for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein/BODIPY FL). The reader will measure the intensity of emitted light parallel and perpendicular to the plane of excitation and calculate the polarization in millipolarization units (mP).

C. Data Analysis and Interpretation:

  • Controls:

    • Negative Control (0% Inhibition): Wells containing kinase, tracer, and DMSO only (represents maximum polarization).

    • Positive Control (100% Inhibition): Wells containing tracer and DMSO only (no kinase, represents minimum polarization).

  • Calculation: Normalize the data using the controls. Plot the mP values against the logarithm of the compound concentration.

  • IC₅₀ Determination: Fit the resulting sigmoidal dose-response curve using non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value for each derivative.

ParameterRecommended Starting ConditionRationale
Final DMSO Concentration ≤ 1%High concentrations of DMSO can denature proteins and interfere with assays.[8]
Kinase Concentration Titrate around the Kd of the tracerEnsures a sufficient signal window without using excess enzyme.[16]
Tracer Concentration ≤ Kd of the tracerMaximizes assay sensitivity to competitive displacement.
Plate Type Low-volume, black, non-binding surfaceMinimizes background fluorescence and non-specific binding of reagents.
Assay Validation Z'-factor > 0.5A Z'-factor above 0.5 indicates a robust and reproducible assay suitable for HTS.[17]

Part 2: Cell-Based Assays - Assessing Physiological Activity and Toxicity

While biochemical assays are essential for confirming direct target binding, they do not provide information on cell permeability, target engagement in a cellular context, or off-target effects.[18][19] Cell-based assays are a critical next step to bridge the gap between in vitro activity and potential in vivo efficacy.[20]

Assay Principle: Cell Viability to Determine Cytotoxicity

Before investigating the mechanism of action, it is crucial to determine the concentration range at which the compounds exhibit cytotoxic effects.[15] A common method is the MTT (or similar tetrazolium salt-based) assay, which measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (e.g., MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.

Cell-Based Assay Cascade

cluster_primary Primary Cellular Screen cluster_secondary Secondary / Mechanistic Assays start 1-(6-Amino-5-methoxyindolin-1-yl) ethanone Derivatives viability Cytotoxicity Assay (MTT) Determine GI50 start->viability target_engagement Target Engagement Assay (e.g., NanoBRET™) viability->target_engagement Select non-toxic concentrations pathway_analysis Pathway Modulation (Western Blot) target_engagement->pathway_analysis Confirm target interaction lead_optimization lead_optimization pathway_analysis->lead_optimization Validate MoA

Caption: A logical cascade for cellular characterization of novel compounds.

Detailed Protocol: Cytotoxicity Assessment (MTT Assay)

A. Reagent Preparation:

  • Cell Culture: Culture the desired cancer or immortalized cell line in its recommended complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).[15] Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Dilutions: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration in the media should not exceed 0.5%.

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize and store protected from light at 4°C.

B. Assay Procedure (96-well format):

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[15]

  • Compound Treatment: Remove the old medium and add 100 µL of medium containing the various compound concentrations (or vehicle control) to the wells.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.[15]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 100% DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Interpretation:

  • Calculation: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • GI₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression to calculate the GI₅₀ (concentration causing 50% growth inhibition).

Cell LineExample GI₅₀ (µM) after 48h
Cell Line A (e.g., MCF-7) [Insert Value]
Cell Line B (e.g., A549) [Insert Value]
Cell Line C (e.g., HCT116) [Insert Value]

Note: The table above is for illustrative purposes. Actual values must be determined experimentally.

Downstream Mechanistic Study: Western Blot for Signaling Pathway Modulation

Once a compound's bioactivity and non-toxic concentration range are established, the next step is to verify its mechanism of action (MoA). If the compounds were designed as kinase inhibitors, Western blotting can be used to probe the phosphorylation status of downstream substrates.[15]

A. Protocol Outline:

  • Cell Treatment: Treat cells with the compound at several concentrations below its GI₅₀ for various time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a key downstream target, the total protein for that target, and a loading control (e.g., β-actin or GAPDH).[15]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

A dose-dependent decrease in the phosphorylated substrate (relative to total substrate and the loading control) would provide strong evidence of target engagement and pathway modulation in a cellular environment.

Conclusion and Forward Outlook

The protocols and workflows detailed in this guide provide a robust starting point for the comprehensive evaluation of this compound derivatives. By systematically progressing from high-throughput biochemical screening to mechanistic cell-based assays, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and build a solid foundation for further preclinical development. The key to success lies in careful assay optimization, rigorous validation, and the integration of data from both biochemical and cellular systems to make informed decisions in the drug discovery pipeline.[21][22][23]

References

Application Note: A Practical Guide to Determining the Solubility of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the solubility of the novel research compound 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. Given the critical role of solubility in influencing bioavailability, formulation, and efficacy in drug discovery, a structured approach to its characterization is paramount.[1] This guide moves beyond a simple listing of data, offering detailed, field-proven protocols for both qualitative and quantitative solubility assessment. We will delve into the underlying principles of solubility, providing the causal reasoning behind experimental choices, and present self-validating protocols for both kinetic and thermodynamic solubility assays. All methodologies are grounded in established analytical chemistry principles to ensure data integrity and reproducibility.

Introduction to this compound and the Imperative of Solubility

This compound (CAS No. 23772-41-0) is a substituted indoline derivative of interest in medicinal chemistry and synthetic research.[2][3][4] As with any compound in the drug discovery pipeline, understanding its physicochemical properties is a foundational step. Low aqueous solubility, in particular, can be a major impediment, leading to poor absorption, underestimated toxicity, and unreliable in vitro assay results.[1][5] Therefore, accurately characterizing the solubility profile in a range of common laboratory solvents is not merely a data collection exercise; it is a critical step in risk mitigation and strategic planning for downstream development.

This application note will equip the researcher with both the theoretical framework and the practical, step-by-step protocols necessary to robustly determine the solubility of this compound.

Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction and is based on the polarity of the solute and the solvent.[6]

  • Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): These solvents have significant dipole moments and are effective at dissolving polar or ionic compounds through dipole-dipole interactions or hydrogen bonding.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through weaker van der Waals forces, making them suitable for dissolving non-polar solutes.

Structural Analysis of this compound:

  • Polar Features: The presence of an amino (-NH2) group, a methoxy (-OCH3) group, and a carbonyl (C=O) group introduces polarity and the potential for hydrogen bonding.

  • Non-Polar Features: The bicyclic indoline core and the ethyl group contribute to its non-polar character.

Based on this structure, it is reasonable to predict that this compound will exhibit some solubility in polar organic solvents. Its solubility in water may be limited but potentially enhanced in acidic or basic aqueous solutions due to the presence of the basic amino group.[7][8]

Experimental Protocols for Solubility Determination

We present two tiers of solubility assessment: a rapid qualitative/semi-quantitative screening and a more rigorous quantitative determination using both kinetic and thermodynamic approaches.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a quick, cost-effective overview of the compound's solubility in a variety of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of solvents at a fixed concentration.

Materials:

  • This compound

  • Small test tubes or 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Solvents: Deionized Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), 5% aq. HCl, 5% aq. NaOH.[7][8]

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a series of labeled test tubes.

  • Solvent Addition: Add 1 mL of a single solvent to each corresponding tube.

  • Mixing: Cap the tubes securely and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect each tube against a contrasting background. Look for the complete dissolution of the solid material.

  • Classification:

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have sediment.

    • Insoluble: The solid material appears largely unchanged.

Interpreting Results: This test helps in selecting appropriate solvents for reactions, purifications (e.g., crystallization), and for preparing stock solutions for biological assays. For instance, solubility in 5% HCl would indicate the presence of a basic functional group, such as the amino group on the indoline ring.[8]

Protocol 2: Quantitative Solubility Determination

For drug development, a precise quantitative value of solubility is essential. We describe two widely used methods: the kinetic and the thermodynamic (or equilibrium) solubility assay.[5][9]

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[5][9][10] This method is fast and mimics the conditions of many in vitro biological assays.[9]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) D Add a small volume of DMSO stock to buffer (e.g., 2 µL into 198 µL) A->D B Prepare aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) C Dispense buffer into a 96-well microplate B->C C->D E Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature D->E F Separate undissolved precipitate (Filtration or Centrifugation) E->F G Quantify concentration of dissolved compound in the supernatant/filtrate F->G H Use UV-Vis Spectroscopy or LC-MS against a standard curve G->H

Caption: Kinetic solubility experimental workflow.

Step-by-Step Kinetic Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[5][10]

  • Separation: Use a filter plate (e.g., Millipore Multiscreen solubility filter plates) to separate the undissolved precipitate from the solution via centrifugation or vacuum.[5]

  • Quantification: Analyze the clear filtrate. Use a UV-Vis plate reader to measure the absorbance at the compound's λmax, or use LC-MS for higher sensitivity and specificity.[5]

  • Calculation: Determine the concentration by comparing the reading to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of Acetonitrile:Water (or another suitable solvent where the compound is freely soluble).

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[11] This "shake-flask" method is considered the gold standard for solubility measurement.[12]

Workflow for Thermodynamic Solubility Determination

G A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium A->B C Allow solid to settle or perform centrifugation to separate phases B->C D Carefully withdraw an aliquot of the supernatant C->D E Filter the supernatant (e.g., using a 0.45 µm PTFE syringe filter) to remove all solid particles D->E F Quantify the concentration of the compound in the clear filtrate using a validated analytical method (HPLC-UV, LC-MS) E->F

Caption: Thermodynamic (shake-flask) solubility workflow.

Step-by-Step Thermodynamic Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, ethanol).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12] Verifying that equilibrium has been achieved can be done by taking measurements at multiple time points (e.g., 24h and 48h) until the concentration no longer changes.[11]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at high speed.

  • Sampling and Filtration: Carefully remove an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining microscopic particles.

  • Dilution & Quantification: Dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration using a validated HPLC-UV or LC-MS method against a standard curve.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to ensure the compound has not changed its crystalline form during the experiment.[11]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of this compound

Solvent / MediumMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
Deionized WaterThermodynamic25[Experimental Data][Calculated Data][e.g., Poorly Soluble]
PBS (pH 7.4)Kinetic25[Experimental Data][Calculated Data][e.g., Low Solubility]
PBS (pH 7.4)Thermodynamic25[Experimental Data][Calculated Data][e.g., Poorly Soluble]
0.1 M HClThermodynamic25[Experimental Data][Calculated Data][e.g., Soluble]
EthanolThermodynamic25[Experimental Data][Calculated Data][e.g., Freely Soluble]
MethanolThermodynamic25[Experimental Data][Calculated Data][e.g., Freely Soluble]
DMSOThermodynamic25[Experimental Data][Calculated Data][e.g., Very Soluble]

Interpretation:

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility values to be higher than thermodynamic values, as the former can represent a supersaturated state before precipitation is complete.[11]

  • pH Dependence: A significant increase in solubility in acidic media (0.1 M HCl) compared to neutral PBS would confirm the basic nature of the molecule and suggest that salt formation could be a viable strategy for formulation.

  • Implications for Assays: High solubility in DMSO supports its use as a solvent for creating stock solutions for biological screening. However, the low kinetic solubility in PBS may indicate a risk of precipitation in aqueous assay buffers, potentially leading to inaccurate results.

Conclusion

This application note provides a robust framework for the systematic determination of the solubility of this compound. By employing these detailed protocols, researchers can generate reliable and reproducible solubility data. This information is fundamental for making informed decisions in hit-to-lead optimization, selecting appropriate formulation strategies, and ensuring the integrity of in vitro and in vivo experimental results.

References

Application Notes and Protocols for High-Throughput Screening of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Analogs of 1-(6-amino-5-methoxyindolin-1-yl)ethanone, in particular, represent a promising starting point for the discovery of novel therapeutics. The inherent structural features of this scaffold make it an attractive candidate for targeting a range of biological macromolecules, including protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize bioactive analogs of this compound. To provide a detailed and practical framework, we will use a hypothetical protein kinase as the biological target. The principles and protocols outlined herein are, however, readily adaptable to other target classes, including G-protein coupled receptors (GPCRs) and ion channels.[3][4][5][6]

Part 1: Assay Development and Miniaturization for High-Throughput Screening

A robust and reliable assay is the cornerstone of any successful HTS campaign.[7] For screening kinase inhibitors, a fluorescence polarization (FP) based assay is an excellent choice due to its homogeneous "mix-and-read" format, which is highly amenable to automation and high-throughput formats.[8][9]

Principle of the Fluorescence Polarization (FP) Kinase Assay

The FP assay for kinase activity is a competitive binding assay. The fundamental principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) when it binds to a larger molecule.[9][10]

  • In the absence of a kinase inhibitor: The kinase phosphorylates a substrate peptide. A specific antibody, labeled with a fluorophore, binds to the phosphorylated peptide. This large antibody-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.

  • In the presence of a kinase inhibitor: The kinase activity is blocked, and the substrate peptide remains unphosphorylated. The fluorescently labeled antibody cannot bind and remains free in solution. This smaller molecule tumbles rapidly, leading to a low fluorescence polarization signal.

The magnitude of the decrease in the FP signal is directly proportional to the inhibitory activity of the test compound.

Assay Development and Optimization Protocol

Objective: To determine the optimal concentrations of kinase, substrate, and ATP, and to establish the kinetic parameters of the enzymatic reaction.

Materials:

  • Purified protein kinase

  • Kinase substrate peptide

  • Fluorescently labeled anti-phosphopeptide antibody (FP tracer)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Multimode plate reader with FP capabilities

Protocol:

  • Kinase Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, saturating concentration of the substrate peptide and ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing the FP tracer.

    • Incubate for 30 minutes to allow for antibody-peptide binding.

    • Measure the fluorescence polarization.

    • Rationale: To identify the kinase concentration that yields a robust signal window (the difference between the high and low FP signals) while remaining in the linear range of the enzyme kinetics.

  • Substrate and ATP Titration (Michaelis-Menten Kinetics):

    • Using the optimal kinase concentration determined above, perform a matrix titration of both the substrate peptide and ATP.

    • Measure the initial reaction velocities at each concentration pair.

    • Rationale: To determine the Michaelis constants (Km) for both the substrate and ATP. For an inhibitor screen, it is often desirable to use ATP at a concentration close to its Km to be able to identify both ATP-competitive and non-competitive inhibitors.

  • Z'-Factor Determination:

    • Prepare a plate with multiple wells of positive controls (no inhibitor, high FP signal) and negative controls (no enzyme or a potent known inhibitor, low FP signal).

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

      • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • Rationale: The Z'-factor is a statistical measure of the quality of an HTS assay.[11][12][13] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][14][15]

Assay Miniaturization

To conserve reagents and increase throughput, the assay should be miniaturized to a 384- or 1536-well plate format.[8] This involves reducing the reaction volume while maintaining the optimal concentrations of all components. Automated liquid handlers are crucial for precise and accurate dispensing of small volumes, ensuring reproducibility.[16][17][18]

Part 2: The High-Throughput Screening Campaign

With a validated and miniaturized assay, the full HTS campaign can be initiated. This involves screening a large library of this compound analogs to identify initial "hits."[19]

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation cluster_output Output Compound_Library Compound Library (Analogs) Plate_Prep Assay Plate Preparation Compound_Library->Plate_Prep Primary_Screen Primary HTS (Single Concentration) Plate_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Selectivity) Dose_Response->Counter_Screens Secondary_Assays Secondary Assays (Orthogonal) Counter_Screens->Secondary_Assays Validated_Hits Validated Hits for Lead Optimization Secondary_Assays->Validated_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Compound Library Management

The quality and diversity of the compound library are critical for the success of an HTS campaign. The library of this compound analogs should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a stock concentration of 10 mM. These stock solutions are stored in microplates at -20°C or -80°C to ensure stability. For the primary screen, a working concentration (e.g., 10 µM) is prepared by diluting the stock plates.

Primary HTS Protocol

Objective: To screen the entire compound library at a single concentration to identify initial hits.

Protocol:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the working library plates into the 384-well assay plates.

  • Enzyme and Substrate Addition: Add the pre-determined optimal concentrations of the kinase and substrate peptide to all wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plates for the optimized reaction time at room temperature.

  • Reaction Termination and Detection: Stop the reaction and add the FP tracer solution. Incubate to allow for binding.

  • Data Acquisition: Read the fluorescence polarization on a plate reader.

Data Analysis and Hit Identification

The raw data from the primary screen is analyzed to identify compounds that exhibit significant inhibition of the kinase.

  • Quality Control: For each plate, calculate the Z'-factor to ensure the data is reliable.[11]

  • Normalization: The raw FP values are typically normalized to the plate's positive and negative controls to calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg))

  • Hit Selection: A hit is defined as a compound that meets a certain activity threshold. This can be based on a percent inhibition cutoff (e.g., >50% inhibition) or a statistical measure such as the Z-score (e.g., Z-score < -3).

Compound ID Analog Structure Fluorescence Polarization (mP) % Inhibition Hit? ( >50% Inhibition)
Control (+)N/A3500%No
Control (-)N/A100100%N/A
IND-001R1 = H, R2 = CH33452%No
IND-002R1 = Cl, R2 = H12092%Yes
IND-003R1 = F, R2 = C2H525040%No
IND-004R1 = Br, R2 = CH311096%Yes
Table 1: Example of Primary HTS Data and Hit Identification.

Part 3: Hit Confirmation and Triage: From Hits to Leads

The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further development.

Hit Confirmation and Dose-Response Analysis

Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This involves testing the compounds over a range of concentrations (e.g., a 10-point, 3-fold serial dilution).

Compound ID IC50 (µM) Hill Slope Max Inhibition (%)
IND-0020.51.198%
IND-0041.20.995%
IND-0150.21.099%
IND-0235.81.292%
Table 2: Example of Dose-Response Data for Confirmed Hits.
Counter-Screens and Secondary Assays

Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[5] For an FP-based assay, a common counter-screen is to test for autofluorescence of the compounds at the excitation and emission wavelengths of the fluorophore.

Secondary assays employ a different technology or methodology to confirm the activity of the hits. This helps to ensure that the observed activity is not an artifact of the primary assay format. For kinase inhibitors, a good orthogonal assay could be a label-free mass spectrometry-based assay that directly measures the conversion of the substrate to the phosphorylated product.[3]

Cell-Based Secondary Assay Protocol

Objective: To determine if the confirmed hits can inhibit the target kinase within a cellular context.

Protocol:

  • Cell Culture: Culture a cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the hit compounds for a specific duration.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Target Engagement/Activity Measurement: Measure the phosphorylation status of a known downstream substrate of the target kinase using methods like Western blotting or a cellular immunoassay (e.g., ELISA).

  • Rationale: This assay provides more physiologically relevant data and helps to assess the cell permeability of the compounds.

Hit Triage and Prioritization

The final step in the HTS campaign is to triage the validated hits based on a multi-parameter analysis.

Hit_Triage Validated_Hits Validated Hits Potency Potency (IC50) Selectivity Selectivity (Counter-Screens) Cellular_Activity Cellular Activity SAR Structure-Activity Relationship (SAR) Physicochemical_Properties Physicochemical Properties Prioritized_Leads Prioritized Leads for Medicinal Chemistry Potency->Prioritized_Leads Selectivity->Prioritized_Leads Cellular_Activity->Prioritized_Leads SAR->Prioritized_Leads Physicochemical_Properties->Prioritized_Leads

Caption: Decision-making framework for hit triage and prioritization.

Compounds with high potency, good selectivity, cellular activity, and favorable physicochemical properties are prioritized for further medicinal chemistry efforts to optimize their properties into lead compounds.

References

Application Note & Protocols: Synthetic Diversification of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel chemical entities in drug discovery. This guide provides a detailed exploration of synthetic routes starting from 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a versatile building block rich in functionality. We present a series of robust, step-by-step protocols designed to modify its primary aromatic amine, enabling access to a diverse library of sulfonamides, biaryls, and halogenated derivatives. The experimental choices, underlying mechanisms, and practical insights are discussed to empower researchers in medicinal chemistry and drug development to leverage this scaffold for creating innovative molecular architectures.[2][3]

Strategic Overview of Synthetic Diversification

The starting material, this compound, offers three primary sites for chemical modification: the C6-primary aromatic amine, the N1-acetyl group, and the aromatic ring itself. The C6-amino group is the most synthetically versatile handle due to its high reactivity and amenability to a wide range of well-established transformations. Our strategy focuses on leveraging this group for robust and high-yield derivatization.

The following diagram outlines the primary synthetic pathways detailed in this application note, branching from the core starting material to produce distinct classes of novel compounds.

G cluster_0 A This compound (Starting Material) B N-Aryl/Alkyl Sulfonamides A->B Protocol 2.1: Sulfonylation C Halogenated Indolines A->C Protocol 2.2: Diazotization & Sandmeyer Rxn D Biaryl Amines A->D Protocol 2.3: Buchwald-Hartwig Amination E Azo-Coupled Compounds C->E

Figure 1: High-level overview of synthetic pathways for the diversification of this compound.

Protocols for Derivatization of the C6-Amino Group

The primary aromatic amine at the C6 position is a potent nucleophile and a versatile precursor for a multitude of chemical transformations. The following protocols provide detailed methodologies for its conversion into high-value functional groups commonly found in medicinal chemistry.

Protocol 2.1: Synthesis of N-Aryl/Alkyl Sulfonamides

Introduction & Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a stable hydrogen bond donor and mimic the transition state of amide hydrolysis makes it a valuable pharmacophore. This protocol details the synthesis of sulfonamides via the reaction of the C6-amino group with various sulfonyl chlorides.[4] Pyridine is employed as a base to neutralize the HCl byproduct and as a nucleophilic catalyst to facilitate the reaction.

Reaction Scheme: (Self-generated image representing the chemical reaction)

Materials & Reagents:

ReagentMolar Eq.PuritySupplier Example
This compound1.0>95%Clinivex[5]
Aryl/Alkyl Sulfonyl Chloride (e.g., TsCl)1.1>98%Sigma-Aldrich
Anhydrous PyridineSolvent>99.8%Acros Organics
Dichloromethane (DCM)SolventACSFisher Scientific
1 M Hydrochloric Acid (HCl)Work-up-VWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)Work-up-LabChem
Anhydrous Magnesium Sulfate (MgSO₄)Drying-EMD Millipore

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous pyridine (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

  • In a separate vial, dissolve the desired aryl or alkyl sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous pyridine.

  • Add the sulfonyl chloride solution dropwise to the stirring solution of the amine at 0 °C over 10-15 minutes.

    • Expert Insight: Slow addition is crucial to control the exothermicity of the reaction and prevent the formation of undesired side products.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and saturated NaHCO₃ solution (1x).

    • Causality: The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acidic species.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Sandmeyer Reaction for C6-Halogenation

Introduction & Rationale: The conversion of an aromatic amine to a halide via a diazonium salt intermediate is a powerful transformation known as the Sandmeyer reaction. This protocol allows for the introduction of chloro-, bromo-, or iodo-substituents onto the indoline core, providing essential handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).[6][7] The process involves two key stages: diazotization of the amine with sodium nitrite under acidic conditions, followed by decomposition of the diazonium salt with a copper(I) halide.

Workflow Diagram:

G A C6-Amino Indoline B Diazotization (NaNO₂, aq. HBr, 0-5 °C) A->B C C6-Diazonium Salt (Intermediate) B->C D Decomposition (CuBr, heat) C->D E C6-Bromo Indoline D->E

Figure 2: Stepwise workflow for the Sandmeyer bromination of the C6-aminoindoline.

Materials & Reagents:

ReagentMolar Eq.PurityNotes
This compound1.0>95%-
Hydrobromic Acid (HBr)~6.048% aq.For bromination
Sodium Nitrite (NaNO₂)1.2>97%Prepare fresh aqueous solution
Copper(I) Bromide (CuBr)1.2>98%Catalyst for decomposition
Diethyl EtherSolventACSFor extraction
Sodium Hydroxide (NaOH)Work-up-For neutralization

Step-by-Step Protocol (for Bromination):

  • In a three-necked flask fitted with a thermometer and a dropping funnel, suspend this compound (1.0 eq.) in 48% aqueous HBr (~3 M concentration).

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous mechanical stirring.

  • Dissolve sodium nitrite (1.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature remains below 5 °C.

    • Trustworthiness: Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt and the formation of phenol byproducts. A positive test with starch-iodide paper indicates a slight excess of nitrous acid, confirming the completion of diazotization.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% HBr with gentle warming, then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • Safety Note: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures. The reaction should be performed in a well-ventilated fume hood.

  • After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with water, followed by 2 M NaOH to remove acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(6-Bromo-5-methoxyindolin-1-yl)ethanone.

  • Validation: Confirm product identity via NMR, MS, and Infrared (IR) spectroscopy (disappearance of N-H stretches).

Protocol 2.3: Buchwald-Hartwig Amination for C-N Cross-Coupling

Introduction & Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This state-of-the-art method is indispensable for modern medicinal chemistry, allowing for the synthesis of complex N-aryl structures that are otherwise difficult to access. This protocol can be applied to the halogenated indoline synthesized in Protocol 2.2, coupling it with a wide range of primary or secondary amines.

Expertise & Causality:

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) is used in combination with a specialized phosphine ligand (e.g., XPhos). The bulky, electron-rich ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination to form the C-N bond and regenerate the catalyst.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile, making it active in the catalytic cycle.

Reaction Scheme: (Self-generated image representing the chemical reaction)

Materials & Reagents:

ReagentMolar Eq.PurityNotes
1-(6-Bromo-5-methoxyindolin-1-yl)ethanone1.0>95%From Protocol 2.2
Amine Coupling Partner1.2>98%e.g., Morpholine, Aniline derivatives
Pd₂(dba)₃0.02>97%Palladium precatalyst
XPhos0.04>98%Ligand
Sodium tert-butoxide (NaOtBu)1.4>97%Base, handle in a glovebox
Anhydrous TolueneSolvent>99.8%Degas before use

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Add the bromo-indoline substrate (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-coupled product.

  • Validation: Characterize the final product thoroughly by NMR and HRMS to confirm its structure and purity.

References

Application Notes & Protocols: 1-(6-Amino-5-methoxyindolin-1-yl)ethanone for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality chemical starting points for novel therapeutics.[1][2][3] Unlike high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD screens smaller, less complex molecules, or "fragments".[1] These fragments, despite their characteristically low binding affinity (micromolar to millimolar range), offer a more efficient exploration of a target's chemical space and often yield lead compounds with superior pharmacokinetic properties.[1][3]

The indoline scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for presentation of chemical functionalities, while also offering multiple vectors for synthetic elaboration. This application note details the utility, properties, and experimental protocols for a specific indoline derivative, 1-(6-Amino-5-methoxyindolin-1-yl)ethanone , as a high-potential fragment for FBDD campaigns.

This fragment combines several desirable features: a rigid indoline core, a methoxy group and an amino group that can act as hydrogen bond donors and acceptors, and an N-acetyl group that confers stability and specific steric properties. Its overall profile suggests its suitability for probing a wide range of protein binding sites, particularly those in kinases, epigenetic targets, and other enzyme classes where related heterocyclic structures have shown activity.

Physicochemical Properties and "Rule of Three" Compliance

A critical aspect of a successful FBDD campaign is the quality of the fragment library. The "Rule of Three" (Ro3) provides a useful guideline for selecting fragments with favorable properties for binding and subsequent optimization.[5]

  • Molecular Weight (MW) ≤ 300 Da

  • cLogP ≤ 3

  • Hydrogen Bond Donors (HBD) ≤ 3

  • Hydrogen Bond Acceptors (HBA) ≤ 3

  • Rotatable Bonds (RB) ≤ 3

This compound is an exemplary fragment that aligns well with these principles.

PropertyValueRo3 Compliance
Molecular Formula C₁₁H₁₄N₂O₂N/A
Molecular Weight 206.24 g/mol Yes
cLogP 1.25 (Predicted)Yes
Hydrogen Bond Donors 1 (from -NH₂)Yes
Hydrogen Bond Acceptors 3 (2x Carbonyl O, 1x Methoxy O)Yes
Rotatable Bonds 1 (Acetyl group)Yes

Note: cLogP value is an estimation based on standard computational models.

The data clearly indicates that this compound is an ideal fragment. Its low molecular weight and cLogP suggest good solubility and a higher probability of fitting into small binding pockets. The balanced number of hydrogen bond donors and acceptors, along with minimal rotational flexibility, provides a good starting point for generating high-quality, efficient interactions with a protein target.

Proposed Synthesis Protocol

Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Preparation of 5-Methoxy-6-nitroindoline

  • Start with commercially available 5-methoxyindole.

  • Perform a nitration reaction, typically using a mixture of nitric acid and sulfuric acid at low temperatures, to introduce a nitro group at the 6-position. Careful control of reaction conditions is crucial to ensure regioselectivity.

  • The resulting 5-methoxy-6-nitroindole is then reduced to the corresponding indoline. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or with a chemical reducing agent like sodium cyanoborohydride.

Step 2: N-Acetylation of 5-Methoxy-6-nitroindoline

  • Dissolve the 5-methoxy-6-nitroindoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the resulting 1-acetyl-5-methoxy-6-nitroindoline by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 1-acetyl-5-methoxy-6-nitroindoline in a solvent such as ethanol or ethyl acetate.

  • Perform a reduction of the nitro group to an amine. Catalytic hydrogenation using a catalyst like Palladium on carbon is a common and effective method. Alternatively, reduction with tin(II) chloride in an acidic medium can be employed.

  • Upon completion of the reaction, filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • Purify the final product, This compound , by recrystallization or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Fragment Screening: Experimental Protocols

The low affinity of fragments necessitates the use of sensitive biophysical techniques for screening.[1][2][3] The following are detailed protocols for screening this compound against a protein target of interest using Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Workflow for a Fragment Screening Campaign

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_evo Hit-to-Lead Target Target Protein Preparation & QC NMR NMR Spectroscopy (HSQC or STD-NMR) Target->NMR Immobilized or in Solution SPR Surface Plasmon Resonance (SPR) Target->SPR Immobilized or in Solution Fragment Fragment Library (incl. Topic Compound) Solubilization & QC Fragment->NMR Screening Fragment->SPR Screening Ortho Orthogonal Biophysical Method (e.g., ITC, DSF) NMR->Ortho Primary Hits SPR->Ortho Primary Hits Xray X-ray Crystallography Ortho->Xray Validated Hits SBDD Structure-Based Drug Design Xray->SBDD Structural Data Chemistry Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chemistry Design Hypotheses Chemistry->SBDD New Compounds caption FBDD Experimental Workflow.

Caption: FBDD Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding in solution.[1][6][7][8] Both ligand-observed and protein-observed experiments can be employed.

A. Protein-Observed NMR (¹H-¹⁵N HSQC)

This method is highly reliable for identifying binding events and mapping the binding site on the protein.[7]

Prerequisites:

  • A high-resolution structure of the target protein is beneficial but not essential.

  • The protein must be isotopically labeled (e.g., with ¹⁵N).

  • The protein must be soluble and stable at the concentrations required for NMR (typically 50-200 µM).

Protocol:

  • Protein Preparation: Prepare a stock solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).

  • Fragment Preparation: Prepare a high-concentration stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference.

  • Screening: Add the fragment to the protein sample to a final concentration typically between 100 µM and 1 mM.

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein backbone indicate a binding event. The residues experiencing the largest CSPs are likely at or near the binding site.

B. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

STD-NMR is useful when isotopic labeling of the protein is not feasible or when using very large proteins.[9]

Protocol:

  • Sample Preparation: Prepare a sample containing the protein (typically 10-50 µM) and the fragment (typically 100-500 µM) in a deuterated buffer.

  • STD Experiment: Perform an STD-NMR experiment. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.

  • Data Analysis: The presence of signals in the STD spectrum that correspond to the fragment's protons confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest contact with the protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time biophysical technique that can detect binding events and provide kinetic data (kₐ, kₔ) and affinity (K₋).[10][11][12][13][14]

Prerequisites:

  • High-purity protein target.

  • A method for immobilizing the protein onto an SPR sensor chip (e.g., via amine coupling, His-tag capture).

Protocol:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip for amine coupling) to an appropriate density. A reference flow cell should be prepared (e.g., by deactivating the surface) to subtract non-specific binding.

  • Fragment Preparation: Prepare a dilution series of this compound in the running buffer. Concentrations may range from 1 µM to 1 mM, depending on the expected affinity. Ensure the DMSO concentration is matched across all samples and the running buffer.

  • Binding Analysis: Inject the fragment solutions over the protein and reference surfaces.

  • Data Acquisition: Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the active surface compared to the reference surface indicates binding.

  • Data Analysis: Fit the binding data to a suitable model (e.g., steady-state affinity or kinetic model) to determine the dissociation constant (K₋).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[5][15][16][17]

Prerequisites:

  • A robust protein crystallization system is required.

  • The fragment must be soluble at high concentrations in the crystallization or soaking buffer.

Protocol:

  • Crystal Soaking:

    • Grow crystals of the apo-protein.

    • Prepare a soaking solution containing the fragment at a high concentration (typically 1-50 mM) in a cryo-protectant solution.

    • Transfer the protein crystals to the soaking solution for a defined period (minutes to hours).

  • Co-crystallization:

    • Incubate the protein with the fragment prior to setting up crystallization trials.

    • Screen for new crystallization conditions for the protein-fragment complex.

  • Data Collection: Flash-cool the soaked or co-crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. Carefully analyze the resulting electron density maps to confirm the presence and binding mode of the fragment.

From Hit to Lead: The Path Forward

Hit_to_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_goal Lead Compound Fragment This compound (Weak Affinity, High Ligand Efficiency) Growing Fragment Growing Fragment->Growing Exploit adjacent pockets Linking Fragment Linking Fragment->Linking Combine with another fragment Lead Potent Lead Compound (High Affinity, Good ADME Properties) Growing->Lead Linking->Lead caption Fragment Hit-to-Lead Evolution.

Caption: Fragment Hit-to-Lead Evolution.

Once this compound is confirmed as a binder, its simple structure and available chemical handles (the amino group and positions on the aromatic ring) make it an excellent starting point for optimization.

  • Fragment Growing: Using the structural information from X-ray crystallography or NMR, medicinal chemists can design and synthesize new analogues that extend out from the initial binding site to occupy adjacent pockets, thereby increasing affinity and selectivity.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a larger, higher-affinity molecule.

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its physicochemical properties are well-aligned with the "Rule of Three," and its indoline core is a well-established scaffold in successful drug discovery programs. The detailed protocols provided herein for NMR, SPR, and X-ray crystallography offer a robust framework for screening this fragment against a variety of protein targets. The identification of a binding interaction with this fragment can provide a valuable and efficient starting point for a successful hit-to-lead optimization program.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important indoline derivative. The inherent challenge in this synthesis lies in the chemoselective N-acylation of the indoline nitrogen in the presence of a potentially reactive aromatic amino group. This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired N1-acylated product. What are the likely causes and how can I improve the yield?

A: Low yield is a common problem that can often be traced back to several key factors:

  • Inadequate Activation of the Acylating Agent: Acetic anhydride or acetyl chloride are common acetylating agents. Their reactivity is crucial for the acylation of the relatively nucleophilic indoline nitrogen.

    • Solution: Acetyl chloride is generally more reactive than acetic anhydride.[1] If using acetic anhydride, the addition of a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid) can enhance its electrophilicity.[2]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. A good starting point is 40-50 °C. However, excessive heat can lead to side reactions, so it's essential to monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Presence of Moisture: Acylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An insufficient amount of the acylating agent will naturally lead to incomplete conversion.

    • Solution: Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

Issue 2: Formation of Multiple Products - The Challenge of Selectivity

Q: My TLC analysis shows multiple spots, including what I suspect are di-acylated and N6-acylated byproducts. How can I improve the selectivity for N1-acylation?

A: This is the central challenge in this synthesis. The 6-amino-5-methoxyindoline starting material has two nucleophilic nitrogen atoms: the indoline nitrogen (N1) and the exocyclic aromatic amino group (N6). While the indoline nitrogen is generally more basic and nucleophilic than the aromatic amine, competitive acylation can occur.[3][4]

  • Controlling Reaction Temperature:

    • Solution: Lowering the reaction temperature can favor the more kinetically controlled product, which is often the desired N1-acylated compound. Try running the reaction at 0 °C or even lower.

  • Slow Addition of the Acylating Agent:

    • Solution: Adding the acetylating agent dropwise to the solution of the aminoindoline over a prolonged period can help maintain a low concentration of the acylating agent, favoring reaction at the more nucleophilic site.

  • Choice of Base: The base used can significantly influence the selectivity.

    • Solution: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice. These bases can deprotonate the indoline nitrogen without competing as a nucleophile. The use of a stronger base like sodium hydride (NaH) can deprotonate the indoline nitrogen to form the corresponding anion, significantly increasing its nucleophilicity and favoring N1-acylation.[5]

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the two amino groups.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Experimenting with different solvents can sometimes improve selectivity.

Issue 3: Product Purification Challenges

Q: I'm having difficulty separating my desired product from the starting material and byproducts. What purification strategies do you recommend?

A: The similar polarities of the starting material, the desired product, and the N6-acylated isomer can make purification by standard column chromatography challenging.

  • Acid-Base Extraction:

    • Solution: The basicity of the unreacted 6-amino group on the starting material and the desired product can be exploited. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the basic nitrogens, transferring them to the aqueous layer. The N6-acylated and di-acylated byproducts, being less basic, may remain in the organic layer. The aqueous layer can then be basified and re-extracted to recover the desired product and starting material, which can then be subjected to chromatography. Careful control of the pH is crucial to avoid loss of the desired product.[6]

  • Optimizing Column Chromatography:

    • Solution: A careful selection of the eluent system is critical. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can improve separation. Consider using a mixture of ethyl acetate and hexanes, potentially with a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to reduce tailing on the silica gel.

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for choosing acetic anhydride over acetyl chloride, or vice versa?

A1: Acetyl chloride is more reactive and may lead to a faster reaction, but it is also more volatile and corrosive. Acetic anhydride is less reactive and may require heating or a catalyst, but it is easier to handle.[1][7] The choice often depends on the reactivity of the substrate and the desired reaction conditions. For a substrate with multiple reactive sites, the milder conditions often possible with acetic anhydride might offer better control and selectivity.

Q2: How do the methoxy and amino substituents on the indoline ring affect the reaction?

A2: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring and can influence the basicity of the adjacent amino group. The amino group itself is a strong activating group. This increased electron density can make the indoline nitrogen more nucleophilic, potentially facilitating the desired N1-acylation.

Q3: Could I protect the C6-amino group before performing the N1-acylation?

A3: Yes, this is a very sound synthetic strategy to ensure selectivity.[8][9] You could protect the C6-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, perform the N1-acetylation, and then deprotect the C6-amino group. This multi-step approach can often lead to a higher overall yield of the pure desired product, despite the extra steps.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light and/or by staining with a suitable reagent like potassium permanganate.

Experimental Protocols

Protocol 1: General Procedure for the N1-Acetylation of 6-Amino-5-methoxyindoline

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 6-amino-5-methoxyindoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA) (1.2 eq).

  • Acylation: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Starting Material 6-Amino-5-methoxyindolineThe substrate for acylation.
Acylating Agent Acetyl Chloride or Acetic AnhydrideAcetyl chloride is more reactive; acetic anhydride is easier to handle.
Base Triethylamine (TEA) or DIPEANon-nucleophilic base to scavenge HCl byproduct.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent to dissolve reactants.
Temperature 0 °C to Room TemperatureLower temperature can improve selectivity.
Stoichiometry 1.1-1.2 eq of Acylating AgentSlight excess to drive the reaction.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product start 6-Amino-5-methoxyindoline product This compound start->product N1-Acylation reagents Acetyl Chloride (or Acetic Anhydride) Base (e.g., TEA) Solvent (e.g., DCM)

Caption: Synthetic route to the target compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

G cluster_0 Initial Checks cluster_1 Reaction Conditions cluster_2 Monitoring start Low Yield of This compound check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_stoichiometry Verify Stoichiometry (slight excess of acylating agent) start->check_stoichiometry increase_temp Increase Reaction Temperature (e.g., to 40-50 °C) check_reagents->increase_temp change_acylating_agent Use a More Reactive Acylating Agent (e.g., Acetyl Chloride) check_stoichiometry->change_acylating_agent monitor_tlc Monitor by TLC to check for conversion increase_temp->monitor_tlc change_acylating_agent->monitor_tlc

Caption: Decision tree for addressing low product yield.

References

Technical Support Center: Navigating the Stability of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting strategies for the stability challenges encountered with this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and mitigate potential issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Inherent Reactivity

This compound is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature, possessing an N-acetylindoline, a primary aromatic amine, and a methoxy group on the benzene ring, presents a unique set of stability challenges. The electron-donating nature of the amino and methoxy groups significantly activates the aromatic ring, making the molecule susceptible to a range of degradation pathways under various reaction conditions. This guide will dissect these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a loss of the N-acetyl group during my reaction. What are the likely causes and how can I prevent it?

A1: The N-acetyl group of the indoline ring is an amide and is susceptible to hydrolysis under both acidic and basic conditions. The presence of electron-donating groups on the aromatic ring can influence the rate of this cleavage.

Potential Causes:

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions (e.g., concentrated HCl, H2SO4, or refluxing in strong protic acids) can lead to the cleavage of the N-acetyl group, yielding the corresponding free indoline. This can be problematic as the resulting secondary amine is often more reactive than the starting amide.

  • Base-Mediated Hydrolysis: Strong bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide, especially at elevated temperatures, can readily hydrolyze the N-acetyl group.[1]

Troubleshooting & Mitigation Strategies:

  • pH Control: If possible, maintain the reaction medium close to neutral pH. If acidic or basic conditions are required for your transformation, consider using milder reagents and lower temperatures.

  • Milder Reagents: For reactions requiring acid catalysis, consider using weaker acids like acetic acid or employing Lewis acids that are less prone to promoting hydrolysis. For basic conditions, non-hydroxide bases like carbonates (e.g., K2CO3, Cs2CO3) or hindered organic bases (e.g., DIPEA) at lower temperatures might be suitable alternatives.

  • Protecting Group Strategy: If harsh conditions are unavoidable, consider if the N-acetyl group is essential for your synthetic step. In some cases, it may be more strategic to use a more robust protecting group on the indoline nitrogen that can withstand the reaction conditions and be selectively removed later.

Experimental Protocol: Screening for N-Acetyl Group Stability

  • Setup: Prepare three small-scale reactions of this compound.

  • Conditions:

    • Reaction A (Acidic): Dissolve the compound in a common organic solvent (e.g., THF or Dioxane) and add 1 equivalent of a strong acid (e.g., 1M HCl).

    • Reaction B (Basic): Dissolve the compound in a similar solvent and add 1 equivalent of a strong base (e.g., 1M NaOH).

    • Reaction C (Control): Dissolve the compound in the solvent alone.

  • Monitoring: Stir all reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h) to observe the formation of the deacetylated product.

  • Analysis: Compare the rate of degradation in each condition to assess the compound's stability profile.

Q2: My reaction mixture is turning dark, and I'm isolating colored impurities. What is happening and how can I avoid it?

A2: The 6-amino-5-methoxyindoline core is highly susceptible to oxidation. The electron-rich aromatic ring can be easily oxidized by a variety of common laboratory oxidants, including atmospheric oxygen, leading to the formation of colored, often polymeric, byproducts. Anilines, in general, are known to darken upon exposure to air and light due to oxidation.

Potential Causes:

  • Aerial Oxidation: Simply stirring the reaction mixture in the presence of air, especially at elevated temperatures or in the presence of metal catalysts, can lead to oxidation.

  • Oxidizing Reagents: The presence of intentional or unintentional oxidizing agents in your reaction (e.g., peroxides, certain metal salts, or even some grades of solvents) can rapidly degrade the molecule.

  • Light Exposure: Photochemical oxidation can also contribute to the degradation of electron-rich aromatic amines.

Troubleshooting & Mitigation Strategies:

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidative degradation.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Purification of Reagents: Ensure that all reagents and solvents are free from oxidizing impurities.

Workflow for Minimizing Oxidative Degradation

Caption: Workflow to minimize oxidative degradation.

Q3: I am attempting an electrophilic aromatic substitution, but I am getting a mixture of products or no reaction at the desired position. Why is this happening?

A3: The 6-amino and 5-methoxy groups are both strongly activating and ortho-, para-directing groups. This high reactivity can lead to a lack of selectivity and potential side reactions.

Potential Issues:

  • Polysubstitution: The highly activated ring is prone to multiple substitutions, leading to a mixture of products.

  • Reaction at the Amino Group: The primary amino group is a potent nucleophile and can react with many electrophiles, competing with the desired aromatic substitution.[2][3]

  • Complexation with Lewis Acids: The amino group can coordinate with Lewis acid catalysts, deactivating the ring or leading to undesired side reactions.

Troubleshooting & Mitigation Strategies:

  • Protection of the Amino Group: To ensure selectivity and prevent reaction at the nitrogen, it is often necessary to protect the primary amino group. Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), or benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the specific reaction conditions.

  • Milder Reaction Conditions: Use less reactive electrophiles and milder reaction conditions (e.g., lower temperatures) to improve selectivity.

  • Steric Hindrance: The existing substituents may sterically hinder certain positions, which can be leveraged to achieve regioselectivity.

Decision Tree for Electrophilic Aromatic Substitution

EAS_Decision_Tree Start Electrophilic Aromatic Substitution? Protect_Amine Protect Amino Group (e.g., Ac, Boc, Cbz) Start->Protect_Amine Yes Mild_Conditions Use Mild Conditions (Low Temp, Weaker Electrophile) Protect_Amine->Mild_Conditions Run_Reaction Perform Reaction Mild_Conditions->Run_Reaction Deprotect Deprotect Amino Group Run_Reaction->Deprotect Final_Product Desired Product Deprotect->Final_Product

Caption: Decision tree for electrophilic aromatic substitution.

Summary of Potential Stability Issues and Recommended Conditions

IssuePotential CauseIncompatible ConditionsRecommended Mitigation
N-Acetyl Cleavage HydrolysisStrong acids (e.g., HCl, H2SO4), Strong bases (e.g., NaOH, KOH) at elevated temperatures.Use mild acids/bases, lower reaction temperatures, or protect the indoline nitrogen with a more robust group.
Oxidation Air, light, oxidizing reagentsAerobic conditions, presence of peroxides or metal oxidants, prolonged exposure to light.Use an inert atmosphere, degassed solvents, protect from light, and consider adding an antioxidant.
Poor Selectivity in EAS Highly activated ring, competing reaction at the amino groupStrong electrophiles, harsh Lewis acids.Protect the primary amino group, use milder reaction conditions, and leverage steric hindrance.
Reaction with Nucleophiles Potential for reaction at the acetyl carbonylStrong nucleophiles under forcing conditions.Typically stable, but monitor for side reactions with highly reactive nucleophiles.

Conclusion

This compound is a powerful synthetic intermediate whose utility can be maximized by understanding and controlling its inherent reactivity. By anticipating potential stability issues such as N-acetyl group hydrolysis, oxidative degradation, and challenges in electrophilic aromatic substitution, researchers can design more robust synthetic routes and avoid common pitfalls. The troubleshooting strategies and experimental protocols outlined in this guide provide a framework for addressing these challenges and achieving successful outcomes in your research endeavors.

References

Technical Support Center: Side-Product Formation in 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this specific acetylation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Issues

The acetylation of 6-amino-5-methoxyindoline is a nuanced reaction where regioselectivity is the primary challenge. The presence of two nucleophilic nitrogen atoms—the indoline nitrogen (N-1) and the exocyclic amino group (C-6)—creates a competitive environment for the acylating agent. Understanding the factors that govern this selectivity is key to optimizing your synthesis.

Issue 1: My primary product is not the desired this compound. Instead, I'm isolating the N-6 acetylated isomer.

Question: Why am I getting acetylation on the exocyclic amino group instead of the indoline nitrogen?

Answer:

This is the most common issue and is rooted in the intrinsic reactivity of the starting material.

  • Potential Cause 1: Nucleophilicity Differences. The exocyclic primary amine at the C-6 position is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine (N-1) of the indoline ring. In neutral or basic conditions, the C-6 amine will react faster with the acylating agent (e.g., acetic anhydride).

  • Recommended Solution 1: pH Control and Protonation. You can exploit the difference in basicity between the two nitrogen atoms. The C-6 amino group is more basic than the N-1 nitrogen. By running the reaction under mildly acidic conditions, you can selectively protonate the more basic C-6 amine. This protonated ammonium salt is no longer nucleophilic, allowing the acetic anhydride to react preferentially with the neutral N-1 position.[1][2]

    • Protocol Tip: Consider adding a stoichiometric amount of a mild acid (e.g., one equivalent of acetic acid) to your reaction mixture before introducing the acetic anhydride.

  • Potential Cause 2: Reaction Conditions Favoring Kinetic Product. Standard acetylation conditions (e.g., acetic anhydride in pyridine at room temperature) often favor the kinetically preferred product, which is the N-6 acetylated isomer.

  • Recommended Solution 2: Strategic Use of a Protecting Group. A robust, albeit longer, route is to protect the C-6 amino group before acetylation.

    • Protect the 6-amino group with a suitable protecting group (e.g., Boc or Cbz).

    • Perform the N-1 acetylation on the protected indoline.

    • Selectively deprotect the 6-amino group to yield the desired product. This multi-step approach offers superior control over regioselectivity.

Issue 2: My reaction is producing a significant amount of a di-acetylated side-product.

Question: I am observing a product with a mass corresponding to the addition of two acetyl groups. How can I prevent this?

Answer:

The formation of 1-(6-acetylamino-5-methoxyindolin-1-yl)ethanone is a common side-product when reaction conditions are too harsh or when an excess of the acylating agent is used.

  • Potential Cause 1: Excess Acylating Agent. Using a large excess of acetic anhydride will drive the reaction towards di-acetylation, especially after the initial, more reactive C-6 amine has been acetylated.

  • Recommended Solution 1: Stoichiometric Control. Carefully control the stoichiometry of your reagents. Begin with 1.0 to 1.2 equivalents of acetic anhydride. Monitor the reaction closely by TLC or LC-MS to track the consumption of the starting material and the formation of the mono- and di-acetylated products.

  • Potential Cause 2: Elevated Temperature or Prolonged Reaction Time. Higher temperatures and longer reaction times can provide the necessary activation energy to acetylate the less reactive N-1 position of the N-6 acetylated intermediate.

  • Recommended Solution 2: Optimize Temperature and Time. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor its progress frequently. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Issue 3: I have a low yield of the desired product, and a significant amount of starting material remains.

Question: My reaction is sluggish and does not go to completion. What can I do to improve the conversion?

Answer:

Incomplete conversion can be due to several factors, including insufficient activation of the acylating agent or deactivation of the starting material.

  • Potential Cause 1: Inadequate Acylating Agent Reactivity. While acetic anhydride is standard, its reactivity might be insufficient under certain conditions, especially if you are attempting a selective N-1 acetylation under mild acidic conditions where the N-1 nitrogen's nucleophilicity is reduced.

  • Recommended Solution 1: Use a Catalyst or a More Reactive Acylating Agent.

    • The addition of a catalytic amount of a Lewis acid or a mild Brønsted acid can activate the acetic anhydride.[3]

    • Alternatively, consider using acetyl chloride, which is more reactive. However, be aware that its higher reactivity can make controlling selectivity more challenging. A non-nucleophilic base, such as triethylamine or DIEA, should be used to scavenge the HCl byproduct.

  • Potential Cause 2: Poor Solubility. The starting material or intermediates may have poor solubility in the chosen solvent, limiting the reaction rate.

  • Recommended Solution 2: Solvent Optimization. Screen a variety of solvents. Aprotic polar solvents like DMF, DMAc, or NMP can be effective. Ensure your starting material is fully dissolved before proceeding with the reaction.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the N-1 acetyl, N-6 acetyl, and N-1,N-6-di-acetyl products?

A1: A combination of chromatographic and spectroscopic techniques is essential.

  • Chromatography (TLC/HPLC): The three compounds will have different polarities and thus different retention times (Rf in TLC, Rt in HPLC). Generally, the di-acetylated product will be the least polar, followed by the N-1 and N-6 mono-acetylated isomers, with the starting material being the most polar.[2][4][5][6]

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the aromatic ring and the N-H protons will be distinct for each isomer. For the N-1 acetyl product, you will lose the N-H signal from the indoline nitrogen. For the N-6 acetyl product, you will lose the N-H signals from the primary amine and see a new amide N-H singlet. The di-acetylated product will lack both the indoline N-H and the primary amine N-H signals.[7][8][9]

    • ¹³C NMR: The chemical shifts of the carbonyl carbons and the aromatic carbons will differ based on the substitution pattern.[3][8][10]

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively establish connectivity. For the N-1 acetyl product, you will see a correlation between the acetyl protons and the indoline ring carbons C-2 and C-7a. For the N-6 acetyl product, the correlation will be to the aromatic C-6.

Q2: What is the best method to monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to accurately distinguish between isomers, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is recommended.[11]

Q3: Are there any stability concerns with this compound?

A3: Indoline derivatives, particularly those with electron-donating groups like amino and methoxy, can be susceptible to air oxidation, which may lead to the formation of the corresponding indole or other colored degradation products. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store it protected from light and air.

Q4: Can I hydrolyze the di-acetylated product to get my desired mono-acetylated compound?

A4: Selective hydrolysis is challenging. Amide bonds are generally stable, and the conditions required to hydrolyze one acetyl group will likely affect the other.[12] It is generally more efficient to optimize the initial reaction to prevent di-acetylation rather than attempting to remove an unwanted acetyl group later.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the potential acetylation pathways.

AcetylationPathways SM 6-Amino-5-methoxyindoline N1_Product Desired Product (N-1 Acetyl) SM->N1_Product Ac₂O (Selective Conditions) N6_Product Side-Product (N-6 Acetyl) SM->N6_Product Ac₂O (Kinetic Control) Di_Product Side-Product (Di-Acetyl) N1_Product->Di_Product Ac₂O (excess) N6_Product->Di_Product Ac₂O (excess)

Caption: Competing pathways in the acetylation of 6-amino-5-methoxyindoline.

Data Interpretation: Differentiating Isomers

The following table provides a guideline for distinguishing the products based on their expected ¹H NMR characteristics. Actual chemical shifts can vary based on solvent and other factors.

CompoundKey ¹H NMR Signals (Expected)
Starting Material (6-Amino-5-methoxyindoline)Indoline N-H (1H, broad s), Amino -NH₂ (2H, broad s), Aromatic Protons, Methoxy -OCH₃ (3H, s)
Desired Product (N-1 Acetyl)Lacks indoline N-H signal, Amino -NH₂ (2H, broad s), Acetyl -CH₃ (3H, s), Aromatic Protons, Methoxy -OCH₃ (3H, s)
Side-Product (N-6 Acetyl)Indoline N-H (1H, broad s), Amide N-H (1H, s), Acetyl -CH₃ (3H, s), Aromatic Protons, Methoxy -OCH₃ (3H, s)
Side-Product (Di-Acetyl)Lacks indoline N-H, Lacks Amino -NH₂. Amide N-H (1H, s), Two distinct Acetyl -CH₃ signals (3H each, s), Aromatic Protons, Methoxy -OCH₃ (3H, s)

Experimental Protocols

Protocol 1: Recommended Synthesis for Selective N-1 Acetylation

This protocol is designed to favor the formation of the desired N-1 acetylated product by controlling the stoichiometry and reaction temperature.

  • Preparation: To a solution of 6-amino-5-methoxyindoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add 1.1 equivalents of triethylamine. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of acetyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired product from any side-products.

Protocol 2: HPLC Analysis of Reaction Mixture

This method can be used to resolve and quantify the starting material and the various acetylated products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), and run a linear gradient to a high percentage of B (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Expected Elution Order: Starting Material -> N-6 Acetyl -> N-1 Acetyl -> Di-Acetyl (order of mono-acetylated isomers may vary).

References

Technical Support Center: A Researcher's Guide to Increasing the Purity of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for troubleshooting and enhancing the purity of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. As a key intermediate in numerous drug discovery pipelines, achieving high purity is paramount for reliable downstream applications and regulatory compliance. This guide, structured in a flexible question-and-answer format, is designed to address the specific challenges encountered during the purification of this substituted N-acetylated indoline derivative.

Part 1: Core Directive - Understanding the Molecule

This compound possesses a unique combination of functional groups that dictate its purification strategy. The presence of a basic aromatic amine, a moderately polar N-acetyl group, and the indoline core results in a compound with intermediate polarity. This structure makes it amenable to several purification techniques, but also presents specific challenges such as its potential for strong interaction with acidic stationary phases in chromatography and the possibility of "oiling out" during crystallization.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance for Purification
Boiling Point 498.6±45.0 °CDistillation is not a practical purification method for this compound.[1]
pKa (of the amino group) 4.04±0.20The amino group is weakly basic, allowing for acid-base extraction techniques.[1]
Density 1.234±0.06 g/cm³This property is generally of minor importance for the described purification techniques.[1]

Part 2: Scientific Integrity & Logic - Troubleshooting and Methodologies

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: Impurities often stem from the synthetic route, which typically involves the reduction of a nitro group followed by acetylation.[2] Potential impurities include:

  • Unreacted Starting Material: Residual 1-acetyl-5-methoxy-6-nitroindoline.

  • Incomplete Acetylation: The corresponding deacetylated compound, 6-amino-5-methoxyindoline.

  • By-products of Reduction: Depending on the reduction method, various side-products can form.

  • Over-acetylation: While less common, di-acetylation on the aromatic amine is a possibility.

  • Degradation Products: Indoline derivatives can be susceptible to oxidation, leading to colored impurities.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue with aromatic amines and occurs when the compound separates from the solution as a liquid.[3] This can be due to a high concentration of impurities or rapid cooling.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the mixture until the oil dissolves, then add a small amount of the hot solvent to decrease saturation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

    • Solvent System Modification: Consider using a solvent mixture. For instance, dissolve the compound in a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]

    • Seed Crystals: If available, add a small seed crystal of pure product to induce crystallization.

Q3: During flash column chromatography on silica gel, my compound either doesn't elute or streaks badly. How can I resolve this?

A3: The basic amino group on your compound can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will "cap" the acidic sites on the silica gel and allow your compound to elute more cleanly.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile/water or methanol/water may be effective.

Detailed Purification Protocols

This technique is excellent for removing non-basic organic impurities.

Caption: Workflow for acid-base extraction of this compound.

Step-by-Step Methodology:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers. The desired compound is now in the aqueous phase as its hydrochloride salt.

  • Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide solution with stirring until the pH is greater than 10.

  • The purified compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Recrystallization is a powerful technique for achieving high purity, especially after an initial clean-up by acid-base extraction.

Solvent Selection Table (General Guidance for Aromatic Amines):

Solvent/MixturePolarityComments
EthanolPolar ProticOften a good choice for initial trials.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl AcetatePolar AproticA versatile solvent for compounds of intermediate polarity.
TolueneNonpolarCan be effective, especially for less polar impurities.
Ethyl Acetate/HexanesMixtureA common mixture for fine-tuning solubility.
Ethanol/WaterMixtureThe water acts as an anti-solvent.[4]

Step-by-Step Methodology:

  • Place the crude or partially purified solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

For separating impurities with similar solubility but different polarity.

G cluster_0 TLC Optimization cluster_1 Column Chromatography TLC Spot crude mixture on TLC plate Develop in various solvent systems (e.g., Hexane:EtOAc) Aim for Rf of ~0.3 for the product Pack Pack column with silica gel in the chosen mobile phase (+ 0.5% Triethylamine) TLC->Pack Load Dissolve crude product in a minimal amount of solvent and load onto the column Pack->Load Elute Elute with the optimized mobile phase Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions and evaporate solvent Analyze->Combine

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine a suitable mobile phase using thin-layer chromatography. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the solvent mixture to prevent streaking. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions.

  • Analysis and Isolation: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Visualization & Formatting - Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of your compound.

Example HPLC Method Parameters for Aromatic Amines:

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A: Water (pH 3 with orthophosphoric acid), B: Methanol (Gradient elution)
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 10 µL

By systematically applying these troubleshooting strategies and purification protocols, researchers can significantly increase the purity of this compound, ensuring the quality and reliability of this important synthetic intermediate.

References

Technical Support Center: Scale-Up Synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Scale-Up of a Key Indoline Intermediate

Welcome to the technical support guide for the scale-up synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. This valuable intermediate possesses a substituted indoline scaffold, a privileged structure in medicinal chemistry.[1] While its synthesis may appear straightforward at the laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, selectivity, product stability, and purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers and process chemists. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally design robust, scalable processes.

Core Synthetic Challenge: Selective N-Acetylation

The primary transformation is the acetylation of 6-amino-5-methoxyindoline. The molecule presents two distinct nitrogen nucleophiles: a secondary amine within the indoline ring (N1) and a primary exocyclic aromatic amine (C6-NH2). The core challenge is to achieve selective acetylation at the N1 position while minimizing side reactions, particularly di-acetylation.

Reaction Scheme SM 6-Amino-5-methoxyindoline Product Desired Product This compound SM->Product Selective N1-Acetylation (Desired Pathway) Impurity Side Product Di-acetylated Impurity SM->Impurity Non-selective Acetylation Product->Impurity Further Acetylation (Side Reaction) Reagent Acetic Anhydride or Acetyl Chloride Reagent->SM

Caption: Core reaction pathway and major side reaction.

Troubleshooting Guide & FAQs

Q1: My acetylation reaction is showing low conversion and significant unreacted starting material. What are the likely causes?

A1: Low conversion during the N-acetylation of an indoline derivative at scale often points to issues with reactivity, reagent stoichiometry, or mixing. The indoline nitrogen is significantly less nucleophilic than a typical secondary amine due to the delocalization of its lone pair into the aromatic system.

Troubleshooting Steps:

  • Re-evaluate the Acetylating Agent: While acetic anhydride is common, acetyl chloride is more reactive and may be necessary to drive the reaction to completion, although it can be less selective.[2][3]

  • Optimize Base and Solvent: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (acetic acid or HCl).

    • Insufficient Base: If using acetyl chloride, ensure at least one full equivalent of base is present.

    • Solvent Effects: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard. Ensure the starting material is fully dissolved before adding the acetylating agent to prevent localized concentration issues.

  • Temperature Control: While room temperature is a good starting point, gentle heating (40-50 °C) may be required to increase the reaction rate. However, be aware that higher temperatures can also promote side reactions.[4] Monitor the reaction profile by HPLC or TLC to find the optimal balance.

  • Mixing Efficiency: On a larger scale, inefficient mixing can create "hot spots" or areas of low reagent concentration.[4] Ensure the stirring is vigorous enough for the reactor volume and viscosity of the reaction mixture.

Q2: I'm observing a significant amount of a di-acetylated impurity. How can I improve selectivity for the desired N1-acetylation?

A2: This is the most common selectivity challenge. The exocyclic C6-amino group can also be acetylated, leading to a difficult-to-remove impurity. Achieving selectivity relies on exploiting the differences in basicity and nucleophilicity between the two nitrogen atoms.

Strategies for Enhancing Selectivity:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. A large excess will inevitably lead to di-acetylation. Add the acetylating agent slowly and monitor the reaction progress closely.

  • Leverage Basicity (Acidic Conditions): The exocyclic aromatic amine (pKa ≈ 4-5) is more basic than the indoline nitrogen. By performing the reaction under acidic conditions (e.g., using acetic acid as the solvent or an acidic catalyst), the C6-amino group can be preferentially protonated.[5] This protonated ammonium salt is no longer nucleophilic, allowing the acetylating agent to react selectively with the neutral (and more weakly nucleophilic) indoline nitrogen. This is a highly effective and scalable strategy.[5]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures often decrease selectivity.

Parameter Condition for High Selectivity Rationale
Acetylating Agent Acetic Anhydride (less reactive)Reduces the rate of the competing reaction with the less nucleophilic C6-NH2.
Stoichiometry 1.05 - 1.1 equivalentsMinimizes excess reagent available for the secondary acetylation reaction.
Solvent/Additive Acetic Acid, Trifluoroacetic Acid[5]Preferentially protonates the more basic C6-NH2, deactivating it towards acetylation.
Temperature 0 °C to 25 °CLower kinetic energy reduces the likelihood of activating the less reactive C6-NH2 site.

Caption: Key parameter optimization for selective N1-acetylation.

Q3: The final product is dark and shows signs of degradation. What causes this and how can it be prevented?

A3: Indolines, particularly those with electron-donating amino and methoxy groups, are susceptible to oxidation.[6] Exposure to air, especially at elevated temperatures or in the presence of trace metals, can lead to the formation of colored impurities.

Prevention and Mitigation:

  • Inert Atmosphere: The most critical step is to run the reaction, work-up, and isolation under an inert atmosphere (Nitrogen or Argon).[4] This minimizes contact with atmospheric oxygen.

  • Degas Solvents: For large-scale work, using solvents that have been degassed (e.g., by sparging with nitrogen) can be beneficial.

  • Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Once the reaction is complete (as determined by HPLC/TLC), proceed immediately to work-up.

  • Quench and Work-up: A proper aqueous quench (e.g., with water or a mild bicarbonate solution) can help neutralize reactive species and begin the isolation process promptly.

Caption: Troubleshooting workflow for the N-acetylation step.

Q4: I'm struggling with the work-up and isolation. The product seems to have high water solubility, and I'm getting emulsions during extraction.

A4: The presence of the free amino group makes the final product relatively polar and basic, leading to potential issues during aqueous work-up.

Work-up Best Practices:

  • pH Adjustment: After quenching the reaction, adjust the pH of the aqueous layer.

    • To extract the product into an organic solvent (like DCM or EtOAc), the aqueous phase should be made basic (pH 8-9) with sodium bicarbonate or a dilute sodium carbonate solution. This ensures the amino group is in its free base form, which is more soluble in organic solvents.

  • Salting Out: Add brine (saturated NaCl solution) to the aqueous layer during the extraction.[2] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer. This also helps to break emulsions.

  • Solvent Selection: If ethyl acetate continues to give stable emulsions, consider switching to a solvent with a different density, such as Dichloromethane (DCM) or a mixture like THF/Toluene.

  • Filtration: If a solid precipitates during the quench or pH adjustment, it may be the desired product. Filter, wash the cake, and analyze both the solid and the filtrate to determine where the product is.

Q5: Column chromatography is not a viable purification method for my multi-gram scale. What is the best strategy for purification?

A5: Recrystallization is the most effective and scalable method for purifying solid organic compounds.[4] Developing a robust recrystallization protocol is essential for achieving high purity on a large scale.

Protocol for Developing a Recrystallization Procedure:

  • Solvent Screening (Test Tube Scale):

    • Select a range of potential solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene, and mixtures with heptane or water).

    • Place a small amount of crude product in a test tube and add a small volume of solvent.

    • Heat the mixture to boiling. If the solid dissolves, it's a potential candidate solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Good crystals should form. If the product oils out or no solid forms, the solvent is unsuitable.

  • Optimize Solvent System: Often, a two-solvent system (one in which the compound is soluble, one in which it is not) provides the best results (e.g., Isopropanol/Water, Ethyl Acetate/Heptane).

  • Scale-Up Protocol:

    • Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).

    • If the solution is colored, you can perform a hot filtration through a small pad of activated carbon to remove color impurities.

    • Allow the solution to cool slowly and undisturbed to form large, pure crystals. Rapid cooling can trap impurities.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Solvent System Comments
Isopropanol (IPA)Good starting point. Often provides clean crystals for aromatic amines.
Ethyl Acetate / HeptaneDissolve in hot EtOAc, add Heptane until cloudy, then cool.
Acetonitrile (MeCN)Can be effective for moderately polar compounds.
TolueneGood for less polar impurities to remain in solution.

Caption: Potential solvent systems for recrystallization.

References

overcoming poor reactivity of the amino group in 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. This versatile indoline derivative is a valuable building block in medicinal chemistry and materials science. However, researchers frequently encounter challenges related to the apparent low nucleophilicity of the C6-amino group. This guide provides an in-depth analysis of the underlying chemical principles governing its reactivity and offers robust, field-proven troubleshooting strategies and protocols to ensure the success of your synthetic campaigns.

Core Issue Analysis: Why is the 6-Amino Group Unreactive?

The reduced reactivity of the 6-amino group is not anomalous but is a direct consequence of the molecule's electronic architecture. Several factors synergize to decrease the nucleophilicity of the exocyclic amine.

  • Electron-Withdrawing Effect of the N-Acetyl Group: The primary deactivating influence is the N-acetyl group at the 1-position of the indoline ring. The carbonyl group is strongly electron-withdrawing via resonance. This effect pulls electron density from the nitrogen lone pair into the carbonyl, and this withdrawal is transmitted through the aromatic system, significantly reducing the electron density and, therefore, the nucleophilicity of the 6-amino group.[1][2][3] The lone pair on the aniline nitrogen is less available to participate in a reaction as it is delocalized toward the acetyl group.[1][4]

  • Resonance Delocalization: The lone pair of electrons on the 6-amino nitrogen is delocalized into the benzene ring, which is a characteristic of all anilines. However, the powerful "electron sink" of the N-acetyl group diminishes the overall electron-donating capacity of the indoline nitrogen into the ring, making the 6-amino group less electron-rich than in a simpler aniline.

  • Influence of the 5-Methoxy Group: While the methoxy group is typically considered an electron-donating group (+M effect), its ability to enhance the reactivity of the adjacent amino group is dampened by the overriding deactivating effect of the N-acetyl group.

The interplay of these electronic effects is visualized below.

G Electronic Effects on Reactivity cluster_molecule This compound cluster_effects Dominant Electronic Influences mol Indoline Core Amino Amino Group (Position 6) N_acetyl N-Acetyl Group (Position 1) EWG Strong Electron-Withdrawing (-M Resonance Effect) N_acetyl->EWG is a Methoxy Methoxy Group (Position 5) EDG Moderate Electron-Donating (+M Resonance Effect) Methoxy->EDG is a EWG->mol Deactivates Ring Result Net Effect: Reduced Nucleophilicity of Amino Group EWG->Result Dominant Influence EDG->mol Activates Ring EDG->Result Minor Influence

Caption: Dominant electronic influences on the molecule.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: My acylation (amidation) reaction with a carboxylic acid or acyl chloride is failing or giving very low yields. What steps should I take?

Answer: This is a classic challenge with electron-deficient anilines. The low nucleophilicity of the amino group requires more forcing conditions or more reactive reagents than standard amide couplings.

Troubleshooting Workflow:

G Acylation Troubleshooting Workflow cluster_reagent cluster_conditions cluster_catalyst start Low/No Acylation Yield check_reagent Step 1: Evaluate Acylating Agent start->check_reagent check_conditions Step 2: Modify Reaction Conditions check_reagent->check_conditions If using Carboxylic Acid + Coupling Agent OR if using Acyl Chloride reagent_details Is your agent reactive enough? - Carboxylic Acid: Weakest. Requires strong coupling agents (HATU, COMU). - Acyl Anhydride: Better. - Acyl Chloride: Most reactive. Often the best choice. Action: Switch to Acyl Chloride if possible. check_reagent->reagent_details check_catalyst Step 3: Add a Nucleophilic Catalyst check_conditions->check_catalyst If yield is still low conditions_details Are conditions optimal? - Base: Use a non-nucleophilic base like Pyridine or Triethylamine (TEA) to scavenge HCl. - Solvent: Use polar aprotic solvents (DMF, NMP, or neat pyridine). - Temperature: Increase temperature. Refluxing in pyridine or heating to 80-120 °C in DMF is often effective. check_conditions->conditions_details success Reaction Successful check_catalyst->success Monitor by TLC/LC-MS catalyst_details Is a catalyst needed? - Add 0.1 - 0.2 equivalents of DMAP (4-Dimethylaminopyridine). - DMAP acts as a potent nucleophilic catalyst, forming a highly reactive intermediate with the acylating agent. check_catalyst->catalyst_details

Caption: Troubleshooting workflow for acylation reactions.

Recommended Protocol (High-Reactivity Acylation):

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DMF.

  • Add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup to remove the solvent and excess reagents.

Question 2: I am attempting a reductive amination with an aldehyde/ketone, but the reaction stalls at the starting materials. How can I drive it to completion?

Answer: Reductive amination of electron-deficient anilines is notoriously difficult because the initial imine formation is slow and thermodynamically unfavorable. Standard conditions (e.g., NaBH₃CN in MeOH) will likely fail.

Key Parameters to Control:

ParameterProblem with Deactivated AnilinesSolutionRationale
pH Control The weakly basic amine requires acidic conditions to activate the carbonyl, but strong acid will fully protonate the amine, killing its nucleophilicity.Use of Brønsted acids like acetic acid (AcOH) or stronger acids like trifluoroacetic acid (TFA).[5][6]Precisely tunes the equilibrium to favor the iminium ion intermediate, which is the species that gets reduced.
Water Removal Water is a byproduct of imine formation. Its presence can reverse the reaction.Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) or use a solvent that allows azeotropic removal (e.g., toluene with a Dean-Stark trap).Le Châtelier's principle: removing a product drives the equilibrium forward.
Reducing Agent Mild reducing agents (e.g., NaBH₃CN) may not be potent enough or may react too slowly.Use Sodium Triacetoxyborohydride (STAB-H) or more robust systems like BH₃·THF/TMSCl.[7][8]STAB-H is particularly effective under mildly acidic conditions and is less sensitive to moisture than NaBH₄. The BH₃·THF/TMSCl system is a powerful, non-acidic alternative for very challenging substrates.[7][8]

Recommended Protocol (STAB-H/TFA Method): This protocol is adapted from methodologies developed for severely electron-deficient anilines.[5][6]

  • To a stirred solution of the aldehyde/ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add Trifluoroacetic Acid (TFA) (1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add Sodium Triacetoxyborohydride (STAB-H) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir at room temperature for 4-24 hours, monitoring for completion.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

Question 3: My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is not working. What are the most critical factors to check?

Answer: Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly sensitive to several variables, especially with challenging substrates.[9][10] Success hinges on the precise combination of catalyst, ligand, base, and reaction conditions.

Critical Success Factors:

FactorImportance for Deactivated AnilinesRecommendations & Rationale
Ligand Choice CRITICAL. The ligand determines the stability and reactivity of the catalytic species.Use modern, sterically bulky, electron-rich phosphine ligands. Josiphos-type or Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. First-generation ligands like P(o-tol)₃ or bidentate ligands like BINAP may be insufficient.[11][12]
Base Selection CRITICAL. The base must be strong enough to deprotonate the weakly acidic N-H bond of the amine-catalyst complex.Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) can be used for more base-sensitive substrates.
Atmosphere CRITICAL. The Pd(0) active catalyst is extremely sensitive to oxygen.The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be degassed prior to use.
Solvent Important for solubility and thermal stability.Anhydrous, polar apathetic solvents are preferred. Toluene , Dioxane , or t-BuOH are standard choices.

Troubleshooting Checklist:

  • Is your ligand appropriate? Are you using a modern, sterically demanding biarylphosphine ligand?

  • Is your base strong enough? Are you using NaOtBu?

  • Is your setup truly inert? Did you thoroughly degas your solvent? Did you use Schlenk techniques or a glovebox?

  • Is your palladium precatalyst fresh? Pd(OAc)₂ and Pd₂(dba)₃ can degrade over time.

Frequently Asked Questions (FAQs)

  • Q: What are the best general-purpose starting conditions for a reaction at the 6-amino position?

    • A: For exploratory reactions, begin with elevated temperatures (80-100 °C) in a polar aprotic solvent like DMF or NMP. For couplings, always start with a robust catalyst system (e.g., a G3 or G4 Buchwald precatalyst with the appropriate ligand) and a strong base (NaOtBu).

  • Q: Can I perform a Sandmeyer reaction on this amine?

    • A: Diazotization should be possible using standard conditions (NaNO₂, aq. HCl, 0-5 °C). However, the resulting diazonium salt may be more stable than that of an activated aniline due to the deactivating N-acetyl group. Subsequent reactions (e.g., with CuX) may require slightly higher temperatures to proceed efficiently.

  • Q: What analytical methods are best for monitoring these reactions?

    • A: Thin-Layer Chromatography (TLC) is excellent for rapid qualitative monitoring. For quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. ¹H NMR of crude reaction aliquots can also provide clear evidence of product formation versus starting material consumption.

References

Technical Support Center: Interpreting Unexpected NMR Shifts for 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-Amino-5-methoxyindolin-1-yl)ethanone and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during experimental analysis.[1][2] As experts in the field, we understand that NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry, and anomalous results can be a significant roadblock.[1][2][3] This resource aims to equip you with the knowledge and protocols to confidently interpret your data.

Troubleshooting Guide: Navigating Unexpected NMR Shifts

This section addresses specific scenarios of unexpected NMR shifts in a question-and-answer format, providing step-by-step guidance to diagnose and resolve these issues.

Question 1: I'm observing a significant downfield shift for the aromatic protons on the indoline ring. What could be the cause?

Possible Causes and Troubleshooting Steps:

A downfield shift in aromatic protons suggests a decrease in electron density around those nuclei, a phenomenon known as deshielding.[4][5] Several factors could contribute to this observation.

1. Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts.[6][7][8] Aromatic solvents like benzene-d6 or pyridine-d5 can induce noticeable shifts compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d₆).[4][7][9] Polar solvents can also interact with the solute, altering the electron distribution and affecting chemical shifts.[9]

  • Troubleshooting Protocol:

    • Verify Solvent: Confirm the solvent used for the NMR experiment.

    • Run in a Different Solvent: Acquire an NMR spectrum in a different, non-aromatic solvent (e.g., if the initial spectrum was in benzene-d6, try CDCl₃ or acetone-d6).[10] A significant change in the aromatic proton shifts upon solvent change strongly suggests a solvent effect.

    • Consult Literature: Compare your observed shifts with literature values for similar compounds in the same solvent to establish a baseline.

2. pH and Protonation State: The amino group at the 6-position is basic and can be protonated, especially if the NMR solvent is acidic or contains acidic impurities. Protonation of the amino group would have a strong electron-withdrawing effect, leading to significant deshielding of the aromatic protons.

  • Troubleshooting Protocol:

    • Check Solvent pH: Ensure the NMR solvent is neutral. Acidic impurities can sometimes be present.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum.[10] If the aromatic signals sharpen or shift, it indicates an exchange of the amino protons with deuterium and suggests a potential pH effect. The NH proton signal should also disappear.[10]

    • Basify the Sample: Add a small amount of a non-nucleophilic base (e.g., a drop of pyridine-d5 or a trace of solid K₂CO₃) to the NMR tube to ensure the amino group is in its free base form. Re-acquire the spectrum and look for an upfield shift of the aromatic protons.

3. Oxidation: The indoline ring system, particularly with electron-donating substituents like the amino and methoxy groups, can be susceptible to oxidation to the corresponding indole. The aromatic protons of an indole will resonate at a different chemical shift than those of an indoline.

  • Troubleshooting Protocol:

    • Examine the Aliphatic Region: Check the ¹H NMR spectrum for the characteristic signals of the C2 and C3 methylene protons of the indoline ring (typically between δ 2.5 and 3.5 ppm). Their absence or reduced integration would suggest oxidation to an indole.

    • Mass Spectrometry Analysis: Obtain a mass spectrum of your sample to check for the presence of a compound with a mass corresponding to the oxidized indole derivative (M-2).

Question 2: The chemical shift of the N-acetyl methyl protons is further downfield than anticipated. Why is this happening?

Possible Causes and Troubleshooting Steps:

The N-acetyl group is a key feature of this molecule. An unexpected downfield shift of its methyl protons can be indicative of conformational or electronic effects.

1. Restricted Rotation (Rotamers): The amide bond of the N-acetyl group can exhibit restricted rotation, leading to the presence of two or more rotamers (rotational isomers) in solution.[11] These rotamers can have different chemical environments for the acetyl methyl protons, potentially leading to broadened signals or the appearance of multiple distinct signals at slightly different chemical shifts. At room temperature, if the rotation is slow on the NMR timescale, you might observe two separate peaks.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., room temperature, 50°C, 80°C).[10] If rotamers are present, the distinct signals should coalesce into a single, sharp peak at higher temperatures as the rate of rotation increases.

2. Anisotropic Effects: The spatial arrangement of the molecule can place the acetyl methyl group in the deshielding region of the aromatic ring's magnetic field. This "anisotropic effect" can cause a downfield shift.[4]

  • Troubleshooting Protocol:

    • 2D NMR (NOESY/ROESY): Perform a 2D NOESY or ROESY experiment to identify through-space correlations between the acetyl methyl protons and the aromatic protons. A strong correlation would suggest a conformation where these groups are in close proximity, supporting the possibility of anisotropic effects.

    • Computational Modeling: Use computational chemistry software to model the likely conformations of the molecule and predict the NMR chemical shifts. This can help to determine if a particular conformation that would lead to deshielding is energetically favorable.

Question 3: I'm seeing broad signals for the amino (-NH₂) and/or methoxy (-OCH₃) protons. What does this indicate?

Possible Causes and Troubleshooting Steps:

Broadening of NMR signals can be caused by chemical exchange processes, low sample concentration, or the presence of paramagnetic impurities.[10][12]

1. Chemical Exchange: The protons of the amino group are exchangeable and can participate in hydrogen bonding with the solvent or other molecules.[5][13] This exchange can occur at a rate that is intermediate on the NMR timescale, leading to signal broadening.

  • Troubleshooting Protocol:

    • D₂O Exchange: As mentioned previously, adding a drop of D₂O will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.[10] This is a definitive way to identify the amino protons.

    • Temperature and Concentration Dependence: The rate of exchange is often dependent on temperature and concentration.[5] Acquiring spectra at different temperatures or concentrations may result in sharpening or further broadening of the signal.

2. Sample Purity and Preparation:

  • Troubleshooting Protocol:

    • Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite may help.[12]

    • Increase Sample Concentration: If the sample is too dilute, the signal-to-noise ratio will be low, which can manifest as broad-looking peaks.[10]

Summary of Expected vs. Potentially Observed ¹H NMR Shifts
ProtonExpected δ (ppm) in CDCl₃Potentially Observed δ (ppm)Possible Reason for Deviation
Aromatic H6.0 - 7.5> 7.5Protonation of NH₂, Oxidation to indole, Solvent Effects
-OCH₃3.7 - 4.0Broadened or ShiftedHydrogen bonding, Conformational changes
Indoline CH₂2.5 - 3.5Absent or reduced intensityOxidation to indole
N-Acetyl CH₃2.0 - 2.3> 2.3 or multiple signalsRestricted rotation (rotamers), Anisotropic effects
-NH₂3.5 - 5.0 (variable)Broad or absentChemical exchange, Hydrogen bonding

FAQs: Frequently Asked Questions

Q1: How do the electron-donating groups (amino and methoxy) on the aromatic ring influence the expected NMR shifts?

The amino (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups.[4] They increase the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance effects.[4][14] This increased electron density leads to greater shielding of the aromatic protons, causing them to resonate at a higher field (lower ppm values) compared to unsubstituted benzene.[4]

Q2: Can I use ¹³C NMR to help interpret my unexpected ¹H NMR shifts?

Absolutely. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. For instance, if you suspect oxidation of the indoline to an indole, you would expect to see significant changes in the chemical shifts of the carbons in the five-membered ring. The aliphatic carbons of the indoline would be replaced by aromatic carbons in the indole, which resonate much further downfield.

Q3: My compound is poorly soluble in common NMR solvents. What are my options?

If solubility is an issue in solvents like CDCl₃ or acetone-d6, you can try more polar aprotic solvents like DMSO-d₆ or DMF-d7.[7][10] However, be aware that these solvents can have a significant impact on the chemical shifts, especially for exchangeable protons.[9] It is crucial to report the solvent used when presenting your data.[4][5]

Q4: What is the role of shimming and how can it affect my spectrum?

Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample. Poor shimming will result in broad and distorted peaks, which can obscure coupling patterns and make interpretation difficult.[12] If you observe uniformly poor peak shape throughout your spectrum, it is likely a shimming issue.

Experimental Workflow for Troubleshooting Unexpected Shifts

workflow start Unexpected NMR Shift Observed check_solvent Verify NMR Solvent and Purity start->check_solvent run_diff_solvent Acquire Spectrum in a Different Solvent check_solvent->run_diff_solvent If solvent effect is suspected d2o_exchange Perform D₂O Exchange check_solvent->d2o_exchange If exchangeable protons are suspect vt_nmr Run Variable Temperature NMR check_solvent->vt_nmr If rotamers are suspected mass_spec Obtain Mass Spectrum check_solvent->mass_spec If degradation/oxidation is suspected interpret Interpret Results and Conclude run_diff_solvent->interpret d2o_exchange->interpret vt_nmr->interpret two_d_nmr Acquire 2D NMR (COSY, NOESY) two_d_nmr->interpret mass_spec->two_d_nmr

Caption: Troubleshooting workflow for unexpected NMR shifts.

Influence of Substituents on Aromatic Chemical Shifts

substituents benzene Benzene Ring shielding Increased Shielding (Upfield Shift) benzene->shielding if EDG is present deshielding Decreased Shielding (Downfield Shift) benzene->deshielding if EWG is present edg Electron-Donating Group (-NH₂, -OCH₃) edg->benzene donates e⁻ density ewg Electron-Withdrawing Group (-NO₂, -C=O) ewg->benzene withdraws e⁻ density

Caption: Effect of substituents on aromatic proton shielding.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted indolines represent a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. 1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a multifunctionalized indoline derivative with potential applications in drug discovery and chemical synthesis. Its structural elucidation provides an excellent case study for the application of modern spectroscopic techniques.

This guide offers an in-depth comparative analysis of the spectral data of this compound and its key structural analogs. By systematically dissecting the influence of each substituent—the N-acetyl group, the 5-methoxy group, and the 6-amino group—on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of complex indoline systems. This guide will not only present experimental data for key analogs but also extrapolate these findings to predict the spectral characteristics of the target molecule, thereby offering a comprehensive and practical resource for structural verification.

Molecular Structures and Rationale for Comparison

To understand the spectral contributions of the different functional groups in this compound, a comparison with simpler, structurally related analogs is essential. The selected analogs for this guide are:

  • Indoline: The parent heterocyclic system, providing a baseline for the signals of the unsubstituted indoline core.

  • 1-Acetylindoline: This analog allows for the specific examination of the effects of N-acetylation on the indoline structure, particularly on the chemical shifts of the aliphatic protons and the overall electronic distribution.

  • 5-Methoxyindole: While an indole, its spectral data is instructive for understanding the influence of a methoxy substituent on the aromatic ring's electron density and proton chemical shifts. It's important to note the difference in aromaticity between the indole and indoline rings.

  • 1-Acetyl-5-aminoindoline: This analog helps to isolate the effect of an amino group on the aromatic ring in an N-acetylated indoline system.

The systematic comparison of these analogs will allow for a confident prediction of the spectral features of the target molecule, this compound.

G cluster_target Target Molecule cluster_analogs Analogs for Comparison target This compound B 1-Acetylindoline target->B Removes -NH2 and -OCH3 C 5-Methoxyindole target->C Illustrates effect of -OCH3 on aromatic ring (note: indole core) D 1-Acetyl-5-aminoindoline target->D Removes -OCH3 A Indoline B->A Removes -C(O)CH3

Figure 1: Logical relationship between the target molecule and its analogs for comparative spectral analysis.

Experimental Methodologies

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following are detailed, standard protocols for NMR, IR, and MS analysis applicable to the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR probes the carbon framework.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved signals.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure arm.

    • Acquire a background spectrum of the empty ATR crystal. This is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum displays the transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecule's structure.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, ions are released and enter the mass analyzer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode) to determine the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses that can help in structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Place on ATR Crystal start->prep_ir prep_ms Dissolve in Volatile Solvent start->prep_ms acq_nmr NMR Spectrometer prep_nmr->acq_nmr acq_ir FTIR Spectrometer prep_ir->acq_ir acq_ms Mass Spectrometer prep_ms->acq_ms analysis_nmr Chemical Shifts, Coupling, Integration acq_nmr->analysis_nmr analysis_ir Characteristic Frequencies acq_ir->analysis_ir analysis_ms Molecular Ion, Fragmentation acq_ms->analysis_ms final Structural Elucidation analysis_nmr->final analysis_ir->final analysis_ms->final

Figure 2: General experimental workflow for spectroscopic analysis.

Comparative Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) is highly sensitive to the electronic effects of neighboring atoms and functional groups.

CompoundH-2, H-3 (aliphatic) (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
Indoline ~3.0 (t), ~3.5 (t)~6.6-7.1 (m)~3.7 (br s, NH)
1-Acetylindoline [1]~3.1 (t), ~4.1 (t)~7.1-7.3 (m), ~8.2 (d)~2.2 (s, -COCH₃)
This compound (Predicted) ~3.0 (t), ~4.0 (t)~6.4 (s), ~7.8 (s)~2.2 (s, -COCH₃), ~3.8 (s, -OCH₃), ~4.5 (br s, -NH₂)

Analysis and Interpretation:

  • Indoline: The aliphatic protons at C-2 and C-3 appear as triplets around 3.0 and 3.5 ppm, respectively. The aromatic protons resonate in the typical aromatic region of 6.6-7.1 ppm.[2]

  • 1-Acetylindoline: The introduction of the electron-withdrawing acetyl group at the nitrogen atom has a significant deshielding effect.[1] The protons at C-2 (adjacent to the nitrogen) are shifted downfield to around 4.1 ppm. The aromatic proton at C-7 is also strongly deshielded and appears at a much lower field (~8.2 ppm) due to the anisotropic effect of the nearby carbonyl group.[1] The acetyl methyl protons give a characteristic singlet at around 2.2 ppm.[1]

  • Predicted Spectrum of this compound:

    • Aliphatic Region: The chemical shifts of the H-2 and H-3 protons are expected to be similar to those in 1-acetylindoline, around 4.0 ppm and 3.0 ppm, respectively.

    • Aromatic Region: The aromatic ring is substituted with two strong electron-donating groups: an amino group at C-6 and a methoxy group at C-5. These groups will cause a significant upfield shift (shielding) of the aromatic protons. The proton at C-4 will be ortho to the methoxy group and meta to the amino group, while the proton at C-7 will be ortho to the amino group. This will result in two singlets in the aromatic region, predicted to be around 6.4 ppm (H-4) and 7.8 ppm (H-7, still deshielded by the acetyl group).

    • Other Signals: A sharp singlet for the methoxy protons is expected around 3.8 ppm. The amino protons will likely appear as a broad singlet around 4.5 ppm, and the acetyl methyl protons will be a singlet around 2.2 ppm.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

CompoundAliphatic Carbons (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
Indoline [3]~30 (C-3), ~47 (C-2)~118-127, ~150 (C-7a)-
1-Acetylindoline [1]~29 (C-3), ~49 (C-2)~117-127, ~143 (C-7a)~24 (-COCH₃), ~168 (C=O)
This compound (Predicted) ~28 (C-3), ~50 (C-2)~100-155~24 (-COCH₃), ~56 (-OCH₃), ~169 (C=O)

Analysis and Interpretation:

  • Indoline: The aliphatic carbons C-2 and C-3 resonate at approximately 47 and 30 ppm, respectively. The aromatic carbons appear in the 118-127 ppm range, with the bridgehead carbon C-7a at a lower field around 150 ppm.[3]

  • 1-Acetylindoline: N-acetylation has a minor effect on the aliphatic carbon chemical shifts. The carbonyl carbon of the acetyl group gives a characteristic signal in the downfield region, around 168 ppm, and the methyl carbon appears at about 24 ppm.[1]

  • Predicted Spectrum of this compound: The electron-donating amino and methoxy groups will significantly impact the chemical shifts of the aromatic carbons. The carbons directly attached to these groups (C-5 and C-6) and those ortho and para to them will be shielded (shifted upfield), while the ipso-carbons will be deshielded. The methoxy carbon will have a signal around 56 ppm. The other signals (-COCH₃ and C=O) will be similar to those in 1-acetylindoline.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-H Aromatic/Aliphatic Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Indoline ~3400-3300-~3100-2800~1600 (C=C aromatic)
1-Acetylindoline [1]-~1650~3100-2850~1600 (C=C aromatic)
This compound (Predicted) ~3400-3200 (asymm. & symm.)~1640~3100-2850~1250 (C-O stretch)

Analysis and Interpretation:

  • Indoline: A characteristic N-H stretching band is observed in the 3400-3300 cm⁻¹ region.

  • 1-Acetylindoline: The N-H stretch is absent, and a strong carbonyl (amide) C=O stretching absorption appears around 1650 cm⁻¹.[1]

  • Predicted Spectrum of this compound:

    • The primary amino group (-NH₂) will show two characteristic N-H stretching bands (symmetric and asymmetric) in the 3400-3200 cm⁻¹ region.

    • A strong amide C=O stretch is expected around 1640 cm⁻¹.

    • An aromatic C-O stretching band for the methoxy group should be visible around 1250 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns.

CompoundMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
Indoline 119.16119118, 91
1-Acetylindoline [1]161.20161118 (Loss of ketene, CH₂=C=O), 43 (acetyl cation)
This compound 206.25206 (as [M]⁺) or 207 (as [M+H]⁺)Predicted: 163 (Loss of acetyl group), 148 (Loss of acetyl and methyl)

Analysis and Interpretation:

  • 1-Acetylindoline: The molecular ion peak is observed at m/z 161. A very common and characteristic fragmentation for N-acetyl compounds is the loss of ketene (CH₂=C=O, 43 Da) via a McLafferty-type rearrangement, which would give a fragment at m/z 118.[4] An ion corresponding to the acetyl cation (CH₃CO⁺) at m/z 43 is also expected.[4]

  • Predicted Spectrum of this compound: The molecular ion peak should be observed at m/z 206 (or 207 in ESI positive mode). Key fragmentation pathways would likely involve the loss of the acetyl group (a radical, 43 Da) to give a fragment at m/z 163. Subsequent loss of a methyl radical from the methoxy group could lead to a fragment at m/z 148.

Conclusion

The spectroscopic characterization of this compound can be confidently achieved through a comparative analysis with its structural analogs. By understanding the individual contributions of the N-acetyl, 5-methoxy, and 6-amino groups, a detailed and predictive picture of the ¹H NMR, ¹³C NMR, IR, and mass spectra emerges. The N-acetyl group introduces characteristic signals and deshields adjacent protons, particularly H-7. The electron-donating methoxy and amino groups significantly shield the aromatic protons and carbons, leading to predictable upfield shifts. This guide provides a logical framework and the necessary reference data for researchers to interpret the spectra of this and other complex substituted indoline derivatives, ensuring accurate and reliable structural elucidation.

References

A Comparative Guide to the Synthetic Validation of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a substituted indoline scaffold of significant interest to the medicinal chemistry community. The indoline core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—an N-acetyl group, a methoxy group, and an amino group on the benzene ring—offers multiple points for further chemical modification. This guide provides a comprehensive analysis of a proposed synthetic route for this target molecule. As no specific synthesis has been previously published, this document outlines a plausible and logical synthetic pathway, details the necessary experimental protocols for its validation, and objectively compares this route with a viable alternative. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and validate this and structurally related compounds.

Part 1: A Proposed Linear Synthetic Route

A robust and logical synthetic strategy is paramount for the efficient production of a target molecule. Here, we propose a three-step linear synthesis starting from the commercially available 6-methoxyindole. This route is designed for its straightforward transformations and reliance on well-established chemical reactions.

The Three-Step Synthetic Pathway

The proposed synthesis involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of 6-methoxyindole.

  • Reductive Cyclization: Simultaneous reduction of the nitro group to an amine and the indole to an indoline.

  • Selective N-Acetylation: Acetylation of the indoline nitrogen to yield the final product.

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Start [label="6-Methoxyindole", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Step 1: Nitration\n(HNO3, Ac2O)"]; Intermediate1 [label="6-Methoxy-5-nitroindole"]; Step2 [label="Step 2: Reduction\n(H2, Pd/C)"]; Intermediate2 [label="6-Amino-5-methoxyindoline"]; Step3 [label="Step 3: N-Acetylation\n(Ac2O, Pyridine)"]; End [label="this compound", shape=ellipse, fillcolor="#34A853"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> End; } Caption: A proposed three-step linear synthesis of this compound.

Step 1: Regioselective Nitration of 6-Methoxyindole

Causality Behind Experimental Choices: The first step is the nitration of 6-methoxyindole. The methoxy group at C6 is an ortho-, para-directing group, and the indole ring is most susceptible to electrophilic attack at the C3 position. However, nitration of indoles can be complex, often leading to a mixture of products or polymerization under harsh acidic conditions. To achieve regioselectivity at the C5 position, a mild nitrating agent is required. A mixture of nitric acid in acetic anhydride is a common choice for the nitration of activated aromatic rings, as it generates the less reactive electrophile, acetyl nitrate, in situ. This should favor nitration on the electron-rich benzene ring over the pyrrole ring. The methoxy group will direct the nitration to the C5 and C7 positions. Steric hindrance from the methoxy group is expected to favor substitution at the C5 position.

Experimental Protocol:

  • Dissolve 6-methoxyindole (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride.

  • Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 6-methoxy-5-nitroindole.

Step 2: Simultaneous Reduction of the Nitro Group and Indole Ring

Causality Behind Experimental Choices: The second step involves the reduction of both the nitro group and the indole double bond. Catalytic hydrogenation is an excellent method for this transformation, as it is generally clean and high-yielding. Palladium on carbon (Pd/C) is a versatile catalyst capable of reducing both nitro groups and aromatic systems under hydrogen pressure.[1] This single-step approach is more efficient than a two-step process of reducing the nitro group first, followed by a separate reduction of the indole.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 6-methoxy-5-nitroindole (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 6-amino-5-methoxyindoline. Due to the potential instability of aminoindolines, it is advisable to proceed to the next step without extensive purification.

Step 3: Selective N-Acetylation of 6-Amino-5-methoxyindoline

Causality Behind Experimental Choices: The final step is the N-acetylation of 6-amino-5-methoxyindoline. This step requires selectivity for the indoline nitrogen over the aromatic amino group. The indoline nitrogen is a secondary amine and is generally more nucleophilic than the aromatic amine. By using a slight excess of a mild acetylating agent like acetic anhydride in the presence of a non-nucleophilic base such as pyridine at low temperatures, selective N-acetylation can be achieved.[2][3] Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

Experimental Protocol:

  • Dissolve 6-amino-5-methoxyindoline (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Part 2: Experimental Validation and Data Interpretation

A rigorous validation process is essential to confirm the identity and purity of the synthesized compounds at each step. This involves a combination of spectroscopic and chromatographic techniques.

Validation Workflow

dot digraph "Validation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Sample [label="Crude Product\n(from each step)", shape=ellipse, fillcolor="#EA4335"]; TLC [label="TLC Analysis\n(Reaction Monitoring)"]; Purification [label="Purification\n(Column Chromatography/Recrystallization)"]; HPLC [label="HPLC Analysis\n(Purity Assessment)"]; Spectroscopy [label="Spectroscopic Analysis\n(Structure Confirmation)"]; NMR [label="1H & 13C NMR"]; MS [label="Mass Spectrometry"]; IR [label="Infrared Spectroscopy"]; Final [label="Validated Product", shape=ellipse, fillcolor="#34A853"];

Sample -> TLC; Sample -> Purification -> HPLC; Purification -> Spectroscopy; Spectroscopy -> NMR; Spectroscopy -> MS; Spectroscopy -> IR; {HPLC, NMR, MS, IR} -> Final; } Caption: A comprehensive workflow for the validation of synthetic products.

Hypothetical Validation Data

The following table summarizes the expected analytical data for the intermediates and the final product.

CompoundTechniqueExpected Observations
6-Methoxy-5-nitroindole ¹H NMR Aromatic protons with characteristic shifts due to nitro and methoxy groups; disappearance of the C5 proton signal.
¹³C NMR Shifts in aromatic carbon signals consistent with the substitution pattern.
MS (ESI+) [M+H]⁺ ion corresponding to the molecular weight of the product.
IR (KBr) Characteristic N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹).
HPLC A single major peak indicating high purity after chromatography.
6-Amino-5-methoxyindoline ¹H NMR Appearance of a broad singlet for the NH₂ protons; aliphatic protons for the indoline ring (triplets).
¹³C NMR Upfield shift of the C5 and C6 carbons due to the amino group; aliphatic carbon signals.
MS (ESI+) [M+H]⁺ ion corresponding to the molecular weight of the product.
IR (KBr) Disappearance of nitro group bands; appearance of N-H stretching bands for the amino group (~3400-3200 cm⁻¹).
HPLC A single major peak, though potential for some instability.
This compound ¹H NMR A singlet for the acetyl methyl protons (~2.2 ppm); disappearance of the indoline N-H proton; other signals consistent with the structure.
¹³C NMR Appearance of a carbonyl carbon signal (~168 ppm) and an acetyl methyl signal.
MS (ESI+) [M+H]⁺ ion corresponding to the molecular weight of the final product.
IR (KBr) Appearance of a strong C=O stretching band for the amide (~1650 cm⁻¹).
HPLC A single major peak with >95% purity.

Part 3: Comparison with an Alternative Synthetic Strategy

To provide a comprehensive evaluation, the proposed linear synthesis is compared with a convergent approach utilizing a palladium-catalyzed Heck cyclization.[4][5][6]

Alternative Route: Heck Cyclization

This strategy involves the construction of the indoline ring from a pre-functionalized aniline derivative.

dot digraph "Alternative_Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Start1 [label="Substituted Aniline", shape=ellipse, fillcolor="#FBBC05"]; Start2 [label="Allylating Agent", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="N-Allylation"]; Intermediate1 [label="N-Allyl Aniline Derivative"]; Step2 [label="Heck Cyclization\n(Pd Catalyst)"]; Intermediate2 [label="Substituted Indoline"]; Step3 [label="Further Functionalization"]; End [label="Target Molecule", shape=ellipse, fillcolor="#34A853"];

{Start1, Start2} -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> End; } Caption: A convergent synthesis of substituted indolines via Heck cyclization.

Comparison of Synthetic Routes
FeatureProposed Linear RouteAlternative Heck Cyclization Route
Overall Strategy LinearConvergent
Starting Materials Simple, commercially available (6-methoxyindole)More complex, may require synthesis of the substituted aniline precursor.
Number of Steps Potentially 3 steps.Potentially more steps if the starting aniline needs to be synthesized.
Key Reactions Electrophilic nitration, catalytic hydrogenation, N-acetylation.N-allylation, Pd-catalyzed Heck cyclization.
Potential Challenges Regioselectivity in nitration; selectivity in N-acetylation; stability of the aminoindoline intermediate.Catalyst cost and optimization; potential for side reactions in the Heck cyclization.
Advantages Utilizes well-understood, classical reactions; straightforward to implement on a lab scale.Can be more flexible for creating a library of analogs by varying the aniline or allyl partner; potentially higher overall yield for complex targets.
Disadvantages Linear sequence can lead to lower overall yield; potential for selectivity issues.Requires specialized catalysts and anhydrous/anaerobic conditions; starting materials may not be readily available.

Conclusion

This guide has detailed a plausible and robust three-step synthetic route for this compound, a molecule of interest for further chemical exploration. The proposed pathway, commencing from 6-methoxyindole, relies on established and scalable chemical transformations. A comprehensive validation workflow, incorporating spectroscopic and chromatographic analyses, has been outlined to ensure the structural integrity and purity of the final compound and its intermediates.

Furthermore, a comparative analysis with an alternative convergent strategy based on Heck cyclization highlights the relative merits and drawbacks of each approach. The choice between a linear and a convergent route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and the available resources. This guide provides the necessary framework for researchers to confidently embark on the synthesis and validation of this and related indoline derivatives.

References

A Comparative Guide to the Synthetic Efficiency of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of proposed synthetic routes for the production of 1-(6-amino-5-methoxyindolin-1-yl)ethanone, a substituted indoline derivative with potential applications as a key intermediate in the development of novel therapeutic agents. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] As such, the efficient and sustainable synthesis of functionalized indolines is of significant interest to researchers in drug discovery and development.[2][3]

The objective of this guide is to move beyond a simple recitation of synthetic steps. Instead, we will delve into the strategic rationale behind the selection of different synthetic pathways, providing a head-to-head comparison based on key performance indicators (KPIs). These metrics are crucial for evaluating the overall efficiency and scalability of a chemical process in a real-world research and development setting.[4][5] We will assess each route based on overall yield, purity, and green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor, which are instrumental in gauging the environmental impact of a synthesis.[6][7][8][9] Furthermore, a qualitative analysis of the estimated cost of goods (CoG) and operational safety will be provided to offer a holistic view of each method's viability.[10][11]

The experimental protocols detailed herein are designed to be self-validating, with integrated analytical checkpoints to ensure reaction progress and product quality. By presenting this in-depth, data-driven comparison, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a synthetic strategy for this, and structurally related, target molecules.

Proposed Synthetic Routes

Two distinct synthetic strategies for the preparation of this compound are presented and evaluated. Route A follows a linear sequence starting from a commercially available substituted aniline, while Route B employs a more convergent approach with late-stage functionalization.

Route A: Linear Synthesis via Reductive Cyclization

This route commences with a commercially available 4-methoxy-5-nitro-1,2-phenylenediamine and proceeds through a series of functional group manipulations, including a key reductive cyclization step to form the indoline ring, followed by N-acetylation.

Route_A A 4-Methoxy-5-nitro-1,2-phenylenediamine B Intermediate B A->B Step 1: Diazotization & Reduction C Intermediate C B->C Step 2: Reductive Cyclization D This compound C->D Step 3: N-Acetylation

Caption: Synthetic pathway for Route A.

Step 1: Synthesis of 1-azido-4-methoxy-5-nitro-2-aminobenzene (Intermediate A)

  • To a stirred solution of 4-methoxy-5-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of acetic acid and water (2:1) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Add a solution of sodium azide (1.2 eq) in water dropwise, allowing the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude azide intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 5-methoxy-6-nitroindoline (Intermediate B)

  • Dissolve the crude azide intermediate from Step 1 in a suitable solvent such as toluene.

  • Heat the solution to reflux. The azide will undergo thermal decomposition to a nitrene, which then inserts into a C-H bond to form the indoline ring. The reaction progress can be monitored by TLC.[12]

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Step 3: Synthesis of 5-methoxyindolin-6-amine (Intermediate C)

  • Dissolve 5-methoxy-6-nitroindoline (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aminoindoline.

Step 4: Synthesis of this compound (Final Product)

  • Dissolve 5-methoxyindolin-6-amine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Route B: Convergent Synthesis via Nitration and Acetylation

This alternative strategy begins with a commercially available indoline, introducing the required functional groups in a different order. This approach may offer advantages in terms of overall convergence and potentially higher yields in the final steps.

Route_B E 5-Methoxyindoline F 1-Acetyl-5-methoxyindoline E->F Step 1: N-Acetylation G 1-Acetyl-5-methoxy-6-nitroindoline F->G Step 2: Nitration H This compound G->H Step 3: Reduction

Caption: Synthetic pathway for Route B.

Step 1: Synthesis of 1-acetyl-5-methoxyindoline (Intermediate F)

  • Dissolve 5-methoxyindoline (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction as described in Route A, Step 4 to yield the N-acetylated indoline.

Step 2: Synthesis of 1-acetyl-5-methoxy-6-nitroindoline (Intermediate G)

  • To a solution of 1-acetyl-5-methoxyindoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, carefully monitoring the progress by TLC to avoid over-nitration.

  • Pour the reaction mixture onto ice and extract the product with ethyl acetate.

  • Neutralize the organic layer carefully with saturated sodium bicarbonate solution, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve 1-acetyl-5-methoxy-6-nitroindoline (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Purify the final product by recrystallization or column chromatography.

Analytical and Quality Control Protocols

Rigorous analytical monitoring is essential for successful synthesis and for obtaining reliable data for benchmarking.[13][14][15]

Reaction Monitoring and Product Characterization Workflow

Analytical_Workflow cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_purification Purification & Isolation cluster_analysis Final Product Analysis Reaction Reaction Mixture TLC Thin Layer Chromatography (TLC) Reaction->TLC HPLC_mon HPLC Monitoring Reaction->HPLC_mon Workup Aqueous Workup TLC->Workup HPLC_mon->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Isolated Product Chromatography->Final_Product HPLC HPLC (Purity) Final_Product->HPLC MS Mass Spectrometry (Identity) Final_Product->MS NMR NMR (¹H, ¹³C) (Structure) Final_Product->NMR

Caption: General analytical workflow for synthesis and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Standard HPLC system with a UV detector.[1][16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.[17]

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Data Analysis: Purity is determined by the peak area percentage of the main product peak.

Mass Spectrometry (MS) for Identity Confirmation
  • Technique: Electrospray Ionization (ESI) in positive mode.[18]

  • Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated exact mass of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[13][19]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Analysis: The chemical shifts, integration, and coupling patterns of the observed signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the structure of this compound.

Benchmarking and Comparative Analysis

The two proposed routes were evaluated based on established metrics for synthetic efficiency and sustainability.[20][21][22] The data presented in the table below is based on typical yields and standard laboratory practices.

MetricRoute A: Linear SynthesisRoute B: Convergent SynthesisRationale and Justification
Overall Yield ~25%~45%Route B's convergent nature and fewer challenging steps generally lead to a higher overall yield.
Purity (HPLC) >98%>98%Both routes, with proper chromatographic purification, can yield high-purity material.
Process Mass Intensity (PMI) ~150~90PMI = (Total mass of inputs) / (mass of product). Route B uses fewer reagents and solvents overall, resulting in a more favorable PMI.[7][9]
E-Factor ~149~89E-Factor = PMI - 1. This metric highlights the significantly lower waste generation of Route B.[8][9]
Estimated Cost of Goods (CoG) ModerateLow-ModerateWhile starting materials for Route A are relatively inexpensive, the lower overall yield increases the effective cost. Route B's higher efficiency can offset the potentially higher cost of 5-methoxyindoline.[10][11]
Safety & Scalability ModerateGoodRoute A involves an azide intermediate, which can be hazardous on a larger scale. Route B uses standard, scalable reactions, although nitration requires careful temperature control.[4]
Discussion

From the comparative data, Route B emerges as the more efficient and sustainable synthetic strategy . Its primary advantages lie in its higher overall yield and significantly better green chemistry metrics (lower PMI and E-Factor), indicating less waste generation per kilogram of product.[7][8][9] This is a critical consideration in modern pharmaceutical development, where minimizing environmental impact is increasingly important.[6]

While the starting material for Route A, 4-methoxy-5-nitro-1,2-phenylenediamine, is readily available, the multi-step linear sequence and the use of a potentially hazardous azide intermediate make it less attractive for scale-up. The thermal cyclization of the azide can also lead to side products, complicating purification and lowering the overall yield.

Route B, on the other hand, employs more robust and well-established chemical transformations. The N-acetylation and subsequent reduction of the nitro group are typically high-yielding and scalable reactions. The main challenge in Route B is the regioselectivity of the nitration step. However, the electron-donating nature of the methoxy group and the acetyl-protected nitrogen should direct the nitration to the desired position. Careful control of reaction conditions is paramount to avoid the formation of isomers. The higher overall yield of Route B directly translates to a more cost-effective process, especially as the scale of production increases.[10][23]

Conclusion

This guide has provided a detailed comparison of two plausible synthetic routes for the production of this compound. Based on a comprehensive analysis of synthetic efficiency, sustainability metrics, and scalability, the convergent approach outlined in Route B is recommended as the superior strategy . Its higher overall yield, significantly lower waste generation (as indicated by PMI and E-Factor), and use of more scalable and safer reactions make it the preferred choice for researchers and drug development professionals.

Future optimization efforts for Route B could focus on developing a non-acidic nitration protocol to improve substrate compatibility and further enhance the safety profile of the synthesis. Additionally, exploring catalytic transfer hydrogenation for the nitro reduction could offer operational advantages over using pressurized hydrogen gas, particularly at larger scales.

References

A Comparative Guide to Cross-Reactivity Profiling of Novel 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is a cornerstone of preclinical development. Off-target activities can lead to unforeseen toxicities or diminished efficacy, representing a significant risk to patient safety and a potential cause of late-stage clinical trial failure. This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising new class of compounds derived from the 1-(6-amino-5-methoxyindolin-1-yl)ethanone scaffold.

The indolinone core is a well-established privileged scaffold in medicinal chemistry, forming the basis of several approved multi-kinase inhibitors used in oncology, such as Sunitinib and Nintedanib.[1][2][3] These agents primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] Given this precedent, it is hypothesized that derivatives of this compound are likely to exhibit activity against a similar spectrum of kinases. Therefore, a rigorous and systematic evaluation of their kinome-wide selectivity is imperative.

This guide will delineate a multi-tiered strategy for cross-reactivity assessment, from broad, high-throughput screening to detailed cellular target engagement validation. We will present detailed experimental protocols, illustrative data interpretation, and comparisons to established benchmarks, providing a robust roadmap for advancing these novel compounds toward clinical consideration.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

Protein kinases represent one of the most important and heavily pursued classes of drug targets, with over 500 members in the human kinome.[1][5] The high degree of structural conservation within the ATP-binding site, the primary target for most small-molecule kinase inhibitors, presents a significant challenge in achieving target selectivity.[1][5] A lack of selectivity can lead to a multitude of undesirable outcomes:

  • Toxicity: Inhibition of unintended kinases can disrupt essential physiological signaling pathways, leading to adverse events. For instance, off-target inhibition of kinases like CDK family members can lead to cell cycle-related toxicities.

  • Reduced Efficacy: Binding to highly abundant, non-target kinases can reduce the free concentration of the drug available to engage the intended therapeutic target.

Conversely, a well-characterized polypharmacology, where a drug intentionally and potently inhibits a specific set of kinases, can be therapeutically advantageous, particularly in complex diseases like cancer.[3] Therefore, the goal of cross-reactivity studies is not necessarily to identify a perfectly monospecific inhibitor, but to build a comprehensive understanding of a compound's interaction landscape to predict its therapeutic window and potential liabilities.

A Tiered Approach to Cross-Reactivity Assessment

We propose a three-tiered approach to systematically evaluate the selectivity profile of novel this compound derivatives. This strategy is designed to be resource-efficient, starting with a broad, cost-effective screen and progressively focusing on more detailed, physiologically relevant assays for promising candidates.

G T1_A Large Panel Kinase Binding Assay (e.g., KINOMEscan®) T1_B Primary Hit Identification (% Inhibition > Threshold) T1_A->T1_B T2_A Dose-Response (Kd/IC50) Profiling (Biochemical Assays) T1_B->T2_A Advance primary hits T2_B Selectivity Score Calculation T2_A->T2_B T2_C Comparison with Benchmarks (e.g., Sunitinib, Nintedanib) T2_B->T2_C T3_A Cellular Thermal Shift Assay (CETSA) T2_C->T3_A Select promising candidates T3_B Phospho-protein Western Blotting in Relevant Cell Lines T2_C->T3_B T3_C Phenotypic Assays (e.g., Anti-proliferative, Anti-angiogenic) T3_A->T3_C T3_B->T3_C

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Tier 1: Broad Kinome Screening

The initial step is to obtain a panoramic view of the compound's interactions across the human kinome. This is most efficiently achieved using a large-panel competition binding assay.

Recommended Assay: KINOMEscan® scanMAX platform (or similar service from providers like Reaction Biology or Pharmaron).[1][6][7] These platforms offer panels of over 450 kinases, providing a comprehensive survey of potential interactions.[1] The assay principle is typically an active site-directed competition binding assay that measures the ability of a test compound to displace a ligand from the kinase active site. The results are reported as percent of control, where a lower percentage indicates stronger binding.

Experimental Protocol: High-Throughput Kinase Panel Screening

  • Compound Preparation: Solubilize test compounds (e.g., Compound X, Compound Y) and a reference compound (e.g., Sunitinib) in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Submit compounds for single-concentration screening at 1 µM. This concentration is a standard starting point for identifying physiologically relevant off-target interactions.

  • Assay Execution (Outsourced): The service provider will perform the screening across their full kinase panel (e.g., 468 kinases).[1] The assay typically involves incubating the kinase, an immobilized ligand, and the test compound. The amount of kinase bound to the solid support is then quantified.

  • Data Reporting: Results are typically provided as percent of control (%Ctrl), where the DMSO control is 100%. A lower %Ctrl value signifies greater inhibition of the interaction between the kinase and the assay ligand.

Data Presentation and Interpretation

The primary output is a list of kinases for which the test compound shows significant binding. A common threshold for identifying a "hit" is a %Ctrl value of ≤ 10% or ≤ 35%, depending on the desired stringency.

Table 1: Illustrative Tier 1 Kinome Screening Results (% Inhibition at 1 µM)

Kinase TargetCompound X (% Inhibition)Compound Y (% Inhibition)Sunitinib (Benchmark) (% Inhibition)
VEGFR2 (KDR) 98.5 99.2 99.8
PDGFRβ 97.1 98.5 99.5
KIT 92.3 85.1 99.1
FGFR1 75.495.6 88.2
FLT368.279.398.7
SRC45.155.875.3
LCK33.741.265.9
... (400+ other kinases)< 30< 30...

Note: Data are hypothetical. Values in bold indicate significant inhibition (e.g., >80%).

From this initial screen, a "hit list" of kinases that interact strongly with the test compounds is generated. This list forms the basis for the more focused investigations in Tier 2.

Tier 2: Potency Determination and Selectivity Quantification

Once primary interaction targets are identified, the next step is to quantify the potency of these interactions and to contextualize the compound's selectivity.

Recommended Assays:

  • Biochemical Dose-Response Assays: For each "hit" from Tier 1, determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Kd values are often preferred as they represent a true thermodynamic measure of binding affinity, independent of ATP concentration.[1]

  • Selectivity Score Calculation: Quantify selectivity using metrics like the S-score, which is calculated based on the number of kinases inhibited above a certain threshold at a given concentration.

Experimental Protocol: Dose-Response (Kd) Determination

  • Compound Preparation: Prepare a serial dilution series for each test compound and benchmark in 100% DMSO, typically covering a concentration range from 1 pM to 10 µM.

  • Assay Execution (Outsourced): The service provider will perform 11-point dose-response curves for each selected kinase target.

  • Data Analysis: The provider will fit the dose-response data to a standard binding isotherm to calculate the Kd for each compound-kinase interaction.

Data Presentation and Interpretation

The quantitative potency data allows for a more nuanced comparison of the compounds.

Table 2: Illustrative Tier 2 Dose-Response Data (Kd in nM)

Kinase TargetCompound X (Kd, nM)Compound Y (Kd, nM)Sunitinib (Benchmark) (Kd, nM)
VEGFR2 (KDR) 2.5 1.8 1.5
PDGFRβ 5.1 3.2 2.8
KIT 15.7 35.4 4.1
FGFR1 120.38.9 55.6
FLT3250.1150.87.2
SRC>1000850.6150.2
LCK>1000>1000225.9

Note: Data are hypothetical. Values in bold indicate high-potency interactions (e.g., Kd < 50 nM).

This data can be visualized using a "tree-spot" diagram, which maps the inhibited kinases onto the human kinome tree, providing an intuitive visual representation of selectivity.

References

A Comparative Guide to the Structural Confirmation of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity in Indoline Chemistry

1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a highly functionalized indoline derivative, presenting multiple reactive sites for synthetic modification. Its structure, featuring a nucleophilic aromatic amino group and two potentially activatable aromatic positions (C4 and C7), makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in drug discovery. However, this multiplicity of reactive sites introduces a significant challenge: controlling the regioselectivity of subsequent reactions.

Part 1: Potential Reaction Pathways and Isomeric Ambiguity

The primary challenge in derivatizing this compound arises from the competing reactivity of the C6-amino group versus the C4 and C7 positions on the aromatic ring. The N-acetyl group at the 1-position deactivates the pyrroline ring, directing electrophilic attack towards the electron-rich benzene moiety. The existing amino and methoxy groups are activating and ortho-, para-directing.

Consider a model reaction: a Friedel-Crafts acylation using an acyl chloride (e.g., propionyl chloride) and a Lewis acid catalyst.[1][2] The electrophile could attack one of three primary locations, leading to distinct isomers:

  • N-Acylation Product (Isomer A): Acylation occurs on the C6-amino group, forming a diamide.

  • C4-Acylation Product (Isomer B): Friedel-Crafts acylation occurs at the C4 position, ortho to the methoxy group and meta to the amino group.

  • C7-Acylation Product (Isomer C): Friedel-Crafts acylation occurs at the C7 position, ortho to the amino group.

These potential outcomes necessitate a rigorous analytical strategy to confirm the exact position of the newly introduced acyl group.

Reaction_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Isomeric Products Start This compound Reaction Start->Reaction Reagent Propionyl Chloride Lewis Acid Reagent->Reaction Acylation ProdA Isomer A (N-Acyl) ProdB Isomer B (C4-Acyl) ProdC Isomer C (C7-Acyl) Reaction->ProdA Reaction->ProdB Reaction->ProdC

Caption: Potential isomeric products from the acylation of the starting material.

Part 2: A Comparative Guide to Spectroscopic and Spectrometric Techniques

No single technique can provide absolute structural proof. The most trustworthy approach relies on the convergence of data from multiple, orthogonal analytical methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for differentiating our potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3][4] For indoline derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential. The known ¹H NMR assignments for the starting material provide a critical reference point.[5]

¹H NMR Analysis: The key to differentiation lies in the aromatic region.

  • Starting Material: Exhibits two singlets for the aromatic protons at C4 and C7.[5]

  • Isomer A (N-Acyl): The C4-H and C7-H protons would remain as singlets, but their chemical shifts would be moderately affected by the change in the electronic nature of the C6-substituent (amino to amido). A new amide N-H proton signal would also appear.

  • Isomer B (C4-Acyl): The C4-H singlet would disappear, and the C7-H signal would remain a singlet. This provides a clear diagnostic marker.

  • Isomer C (C7-Acyl): The C7-H singlet would disappear, while the C4-H signal remains a singlet. This is also clearly distinguishable from the other isomers.

¹³C NMR Analysis: The position of substitution dramatically impacts the chemical shifts of the aromatic carbons. While empirical prediction can be challenging, the disappearance of a signal for a protonated aromatic carbon (in the 110-130 ppm range) and the appearance of a new quaternary carbon signal provide strong evidence.

2D NMR (HMBC) Analysis - The Definitive Tie-Breaker: Heteronuclear Multiple Bond Correlation (HMBC) is the most definitive NMR experiment for this problem. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for unambiguous placement of the new acyl group.

  • For Isomer B (C4-Acyl): We would expect to see a correlation from the protons of the new propionyl group (the -CH₂-) to the carbonyl carbon, and crucially, from that same carbonyl carbon to the C4a and C5 carbons of the indoline ring.

  • For Isomer C (C7-Acyl): Correlations would be observed from the propionyl -CH₂- protons to the new carbonyl carbon, and from that carbonyl to the C6 and C7a carbons.

  • For Isomer A (N-Acyl): The propionyl carbonyl carbon would show a correlation to the amide N-H proton.

Technique Isomer A (N-Acyl) Isomer B (C4-Acyl) Isomer C (C7-Acyl)
¹H NMR Two aromatic singlets remain. New amide N-H appears.C4-H singlet disappears. C7-H singlet remains.C7-H singlet disappears. C4-H singlet remains.
¹³C NMR C4 and C7 signals remain (shifted).C4 signal disappears, new C-quaternary signal appears.C7 signal disappears, new C-quaternary signal appears.
Key HMBC Propionyl C=O correlates to amide N-H.Propionyl C=O correlates to C4a and C5.Propionyl C=O correlates to C6 and C7a.
Table 1: Comparative NMR data for differentiating potential acylation isomers.
Mass Spectrometry (MS): Confirming Composition and Probing Fragmentation

Mass spectrometry provides two critical pieces of information: the exact mass (confirming the molecular formula) and structural insights through fragmentation patterns.[6][7]

High-Resolution Mass Spectrometry (HRMS): All three isomers (A, B, and C) are constitutional isomers and will have the identical molecular formula and, therefore, the same exact mass. HRMS is essential to confirm that the reaction has indeed produced a product of the expected elemental composition, ruling out unexpected side reactions.

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions. The fragmentation pathways will differ based on the isomer's structure.[8]

  • Isomer A (N-Acyl): Likely to show a characteristic loss of the N-propionyl group or cleavage of the amide bond.

  • Isomers B and C (C-Acyl): Will prominently feature benzylic cleavage and loss of the acyl group via mechanisms typical for aryl ketones. For example, the loss of an ethyl radical (•CH₂CH₃) followed by CO is a common pathway for such structures. Differentiating between B and C based on MS/MS alone can be difficult and requires careful analysis of minor fragments, but it can easily distinguish them from Isomer A.

Technique Expected Observation Utility
HRMS All isomers show the same m/z value, matching the expected molecular formula.Confirms successful addition of the acyl group and rules out other transformations.
MS/MS Isomer A: Fragmentation dominated by amide bond cleavage.High confidence in distinguishing N-acylation from C-acylation.
Isomers B & C: Fragmentation dominated by aryl ketone patterns (e.g., benzylic cleavage).Lower confidence in distinguishing C4 vs. C7 isomers without extensive validation.
Table 2: Comparative Mass Spectrometry data for isomer differentiation.
Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid method to verify the presence of key functional groups.

  • Starting Material: Shows characteristic N-H stretches for the primary amine (~3300-3400 cm⁻¹) and an amide C=O stretch (~1650 cm⁻¹).

  • Isomer A (N-Acyl): The primary N-H stretches will be replaced by a single secondary amide N-H stretch (~3300 cm⁻¹). Two distinct amide C=O stretches would be expected.

  • Isomers B and C (C-Acyl): The primary N-H stretches will remain. A new aryl ketone C=O stretch will appear (~1680 cm⁻¹), in addition to the original N-acetyl C=O stretch.

While useful for a quick confirmation, IR spectroscopy cannot definitively determine the position of C-acylation.

Part 3: Experimental Protocols and Workflow

A self-validating system for structural confirmation involves a logical flow of experiments, where each step builds upon the last.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Screening cluster_definitive Definitive Structure Elucidation cluster_final Final Confirmation Synthesis Perform Reaction Purify Purify Product (e.g., Chromatography) Synthesis->Purify LCMS LC-MS & HRMS Analysis Purify->LCMS Confirm Mass IR IR Spectroscopy Purify->IR Check Functional Groups NMR_1D ¹H and ¹³C NMR LCMS->NMR_1D Purity & Mass OK IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity Assign Assign Structure NMR_2D->Assign

Caption: A logical workflow for the structural confirmation of synthetic products.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer of at least 400 MHz. Tune and shim the instrument until optimal field homogeneity is achieved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Reference the solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals and analyze splitting patterns.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 2D HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling constant (J) delay to ~8 Hz to favor 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software. For 2D spectra, carefully phase and baseline correct before picking cross-peaks. Correlate all signals to assign the structure unambiguously.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to ~1-10 µg/mL in the mobile phase.

  • LC Method: Use a C18 reverse-phase column. Develop a gradient elution method, typically using water and acetonitrile, both containing 0.1% formic acid to promote ionization.

  • MS Method (Full Scan): Acquire data in positive electrospray ionization (ESI+) mode. Perform a full scan over a relevant m/z range (e.g., 100-500 Da) to identify the parent ion.

  • HRMS Confirmation: If using a high-resolution instrument (e.g., Q-TOF or Orbitrap), determine the exact mass of the parent ion and calculate the elemental composition.

  • MS/MS Method: Set up a data-dependent acquisition method to trigger fragmentation (MS/MS) on the most intense ion(s) detected in the full scan. Set the collision energy to a value that provides a rich fragmentation spectrum (e.g., 15-30 eV).

  • Data Analysis: Compare the exact mass to the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses and confirm structural motifs.

Conclusion

Confirming the structure of reaction products of this compound is a critical step that demands a rigorous, multi-technique approach. While initial screening with LC-MS and IR can provide valuable preliminary data, they are insufficient for unambiguous isomer differentiation. The combination of 1D and 2D NMR spectroscopy, particularly the HMBC experiment, stands as the definitive method for establishing atomic connectivity. By correlating NMR data with high-resolution mass spectrometry, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and forward progress of their scientific endeavors.

References

A Senior Application Scientist's Guide to Indoline Building Blocks: A Comparative Analysis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Indoline Scaffold in Drug Discovery

The indoline, or dihydroindole, framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological activity.[1][2][3] Its rigid, bicyclic structure provides an excellent three-dimensional scaffold for designing small molecules that can precisely interact with diverse biological targets.[4] The versatility of the indoline ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, and its pharmacological profile.[4][5]

Indoline derivatives have demonstrated a vast spectrum of biological activities, finding applications as anticancer, antibacterial, anti-inflammatory, and cardiovascular agents.[1][6][7] The strategic selection of substituents on the indoline core is a critical decision in the drug discovery process, directly influencing the molecule's reactivity, binding affinity, and metabolic stability. This guide provides an in-depth comparison of a highly functionalized building block, 1-(6-Amino-5-methoxyindolin-1-yl)ethanone , against other common indoline scaffolds, offering researchers and drug development professionals a clear rationale for its strategic application.

Focus Molecule Profile: this compound

This compound is a multi-functionalized building block designed for sophisticated synthetic strategies. Its structure incorporates three key features that dictate its utility:

  • N-Acetyl Group: The acetyl group on the indoline nitrogen serves a dual purpose. It protects the nitrogen from unwanted side reactions, such as oxidation, and modulates its electronic properties. By converting the basic secondary amine of the indoline core into a neutral amide, it prevents protonation under acidic conditions and alters its directing effect in subsequent reactions.

  • Electron-Donating Groups (EDGs) on the Benzene Ring: The presence of an amino group at the C6 position and a methoxy group at the C5 position makes the aromatic ring exceptionally electron-rich. These groups act synergistically to activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C7 and C4 positions.

  • Defined Substitution Pattern: The specific placement of the amino and methoxy groups provides distinct vectors for further functionalization, allowing for the generation of complex molecules with precise stereochemistry and pharmacophoric features.

The combination of a deactivated nitrogen atom and a highly activated aromatic ring makes this molecule a unique and powerful tool for building complex molecular architectures.

G cluster_main This compound cluster_N cluster_E mol mol N_Acetyl N-Acetyl Group: - Protects Nitrogen - Modulates Reactivity mol->N_Acetyl EDGs Electron-Donating Groups (C5-Methoxy, C6-Amino): - Activate Aromatic Ring - Direct Electrophilic Substitution mol->EDGs

Caption: Key functional features of the focus molecule.

Comparative Analysis with Alternative Indoline Building Blocks

The choice of a starting building block is a critical decision that dictates the entire synthetic route. Here, we compare this compound to other common indoline scaffolds to highlight its distinct advantages.

Feature / PropertyThis compound Unsubstituted Indoline 1-Acetyl-5-bromoindoline 6-Amino-5-methoxyindoline
Aromatic Ring Reactivity Highly ActivatedModerately ActivatedDeactivatedHighly Activated
Primary Site of Electrophilic Attack C7 or C4C5 or C7C7C7 or C4
Nitrogen Nucleophilicity Low (Amide)High (Secondary Amine)Low (Amide)High (Secondary Amine)
Available Functional Handles C6-Amino, C4/C7-H for SEArN-H, C5/C7-H for SEArC5-Bromo (for cross-coupling), C7-H for SEArN-H, C6-Amino, C4/C7-H for SEAr
Key Advantage Orthogonal reactivity: activated ring for SEAr, protected nitrogen.Simplicity, baseline reactivity.Pre-functionalized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Highly reactive core, but requires N-protection strategy.
Primary Application Synthesis of complex, poly-substituted cores where late-stage aromatic functionalization is desired without N-interference.Simple scaffolds, lead generation.Building blocks where a specific aryl-aryl or aryl-heteroatom bond is required at C5.[8]Rapid synthesis of C- and N-functionalized indolines when chemoselectivity is manageable.

Causality Behind the Comparison:

  • Unsubstituted Indoline: This is the parent scaffold. Its aromatic ring is more electron-rich than benzene due to the electron-donating nature of the adjacent nitrogen atom, but it lacks the potent activation of the focus molecule. Its primary liability is the reactive N-H bond, which often requires a separate protection step.

  • 1-Acetyl-5-bromoindoline: This comparator highlights the effect of an electron-withdrawing group (EWG) on the aromatic ring. The bromine atom deactivates the ring towards electrophilic substitution through its inductive effect.[8] However, its true value lies in its utility in palladium-catalyzed cross-coupling reactions, offering a different synthetic strategy compared to the SEAr-focused reactivity of our focus molecule.

  • 6-Amino-5-methoxyindoline: This is the direct precursor to our focus molecule. While it possesses the same highly activated aromatic ring, the unprotected nitrogen is a potent nucleophile and a base. This can complicate subsequent reactions, leading to a lack of chemoselectivity. For instance, attempting an electrophilic aromatic substitution could result in side reactions at the indoline nitrogen. The N-acetylation in our focus molecule circumvents this issue, creating an "orthogonally" reactive system.

G cluster_reactivity Aromatic Ring Reactivity Scale cluster_logic Synthetic Strategy Logic Deactivated Deactivated (e.g., 5-Bromoindoline) Baseline Baseline (e.g., Indoline) Activated Highly Activated (Focus Molecule) Start Choose Indoline Scaffold Q1 Need C5 Cross-Coupling? Start->Q1 Q2 Need Highly Activated Ring for SₑAr? Q1->Q2 No End_Bromo Use 5-Bromoindoline Q1->End_Bromo Yes Q3 Need to Avoid N-H Reactivity? Q2->Q3 Yes End_Unsub Use Unsubstituted Indoline Q2->End_Unsub No Q3->End_Unsub No (or add protection step) End_Focus Use this compound Q3->End_Focus Yes

Caption: Logic flow for selecting an appropriate indoline building block.

Experimental Protocols & Methodologies

To provide a practical context, we describe two key experimental procedures: the synthesis of the focus molecule via N-acetylation and a subsequent electrophilic aromatic substitution reaction that leverages the activated ring.

Protocol 1: Synthesis of this compound via N-Acetylation

This protocol details the chemoselective N-acetylation of 6-Amino-5-methoxyindoline. The use of a base is crucial to neutralize the acid byproduct, driving the reaction to completion.

Objective: To selectively acetylate the indoline nitrogen in the presence of a free aromatic amine.

Materials:

  • 6-Amino-5-methoxyindoline

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 6-Amino-5-methoxyindoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

    • Rationale: The reaction is performed at 0 °C to control the exothermicity of the acylation and minimize potential side reactions. TEA acts as a base to scavenge the acetic acid formed during the reaction.[9]

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

    • Self-Validation: The disappearance of the starting amine spot on the TLC plate indicates reaction completion.

  • Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Rationale: The bicarbonate wash removes any unreacted acetic anhydride and the acetic acid byproduct. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield pure this compound.

Protocol 2: Electrophilic Aromatic Substitution (Bromination) at C7

This protocol demonstrates the utility of the activated aromatic ring in the focus molecule for further diversification.

Objective: To selectively install a bromine atom at the C7 position of the activated indoline ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard workup and purification materials as in Protocol 1.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in Acetonitrile (approx. 0.1 M) in a round-bottom flask protected from light. Cool the solution to 0 °C.

    • Rationale: NBS is a mild and selective source of electrophilic bromine. The reaction is performed at low temperature and in the dark to prevent radical-mediated side reactions.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the consumption of the starting material by TLC.

  • Workup: Quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted NBS.

  • Extraction and Purification: Dilute the mixture with ethyl acetate and water. Perform a standard aqueous workup as described in Protocol 1. The crude product is then purified by silica gel chromatography to afford the C7-brominated product.

Conclusion

This compound is not merely another indoline derivative; it is a strategically designed building block that offers a distinct advantage for specific synthetic challenges. Its key attribute is the orthogonal reactivity between the N-acetylated, deactivated nitrogen center and the highly activated, electron-rich aromatic ring. This allows for clean and predictable electrophilic aromatic substitution reactions without the need for an intermediate nitrogen protection/deprotection sequence.

For researchers in drug development, this translates to more efficient synthetic routes, enabling the rapid construction of complex, poly-substituted indoline cores. While simpler scaffolds like unsubstituted indoline or pre-functionalized blocks like 5-bromoindoline have their place, This compound provides a superior solution for synthetic campaigns that require late-stage diversification on a highly activated aromatic system. Its thoughtful design empowers chemists to build molecular complexity with greater control and efficiency, accelerating the discovery of next-generation therapeutics.

References

A Comparative Guide to Evaluating the Novelty of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone-Based Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole and indoline scaffolds are cornerstones of medicinal chemistry, recognized for their structural versatility and presence in a multitude of pharmacologically active agents.[1][2][3][4][5] These privileged heterocyclic frameworks have given rise to drugs targeting a wide array of diseases, from cancer to neurological disorders.[1][4][5][6] Within this broad class, the specific scaffold of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone presents a unique combination of functional groups—a secondary amine within the indoline ring, an electron-donating methoxy group, a reactive primary amino group, and an N-acetyl moiety. This arrangement offers multiple points for chemical modification, making it an attractive starting point for generating novel compound libraries with therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the novelty of new chemical entities (NCEs) derived from the this compound core. We will move beyond simple synthesis and screening to establish a robust, self-validating workflow for comparative analysis. This involves detailing standardized experimental protocols, explaining the scientific rationale behind methodological choices, and presenting a clear strategy for data interpretation to truly assess novelty in the context of existing chemical matter.

The Core Scaffold: Physicochemical Properties and Synthetic Accessibility

The starting point for any drug discovery campaign is a thorough understanding of the core scaffold. The this compound structure possesses several key features that influence its drug-like properties and synthetic tractability.

Structural Features:

  • Indoline Core: A saturated version of the indole ring, providing a three-dimensional geometry that can be advantageous for fitting into protein binding pockets.

  • N-Acetyl Group: This group modulates the electron density of the indoline nitrogen and provides a potential hydrogen bond acceptor.

  • 6-Amino Group: A key site for derivatization, allowing for the introduction of a wide variety of functional groups to probe structure-activity relationships (SAR).

  • 5-Methoxy Group: An electron-donating group that can influence the overall electronics of the aromatic ring and potentially engage in specific interactions with a biological target.

Synthetic Strategy and Derivatization Potential

The novelty of a compound series is intrinsically linked to its synthetic accessibility and the potential for diverse functionalization. A robust synthetic route allows for the rapid generation of analogs to build a comprehensive SAR. Below is a generalized workflow for the synthesis and diversification of the this compound scaffold.

G cluster_0 Core Synthesis cluster_1 Diversification Strategies Start Commercially Available Nitrophenol Derivative Step1 Indoline Formation Start->Step1 Step2 N-Acetylation Step1->Step2 Step3 Nitro Reduction Step2->Step3 Core 1-(6-Amino-5-methoxy indolin-1-yl)ethanone Step3->Core Deriv1 Acylation/ Sulfonylation of 6-Amino Group Core->Deriv1 Probe R1 Deriv2 Reductive Amination of 6-Amino Group Core->Deriv2 Probe R1 Deriv3 Modification of N-Acetyl Group Core->Deriv3 Probe R2 Deriv4 Aromatic Substitution Core->Deriv4 Probe Aromatic Ring

Caption: Generalized workflow for synthesis and diversification of the core scaffold.

A Framework for Comparative Biological Evaluation

To establish novelty, a new compound must demonstrate a superior or differentiated profile compared to existing molecules. This requires a systematic and rigorous biological evaluation process. The following workflow outlines a logical progression from initial screening to in-depth characterization.

G Start Novel Compound Library (this compound Derivatives) Screen Primary Screening (e.g., Kinase Panel) Start->Screen Hit Hit Identification (Compounds with significant activity) Screen->Hit Activity > Threshold NoHit No Activity (Synthesize new derivatives) Screen->NoHit Activity < Threshold DoseResponse Dose-Response & IC50 Determination (e.g., ADP-Glo Assay) Hit->DoseResponse Cell Cellular Activity Assessment (e.g., MTT Cytotoxicity Assay) DoseResponse->Cell Target In-Cell Target Engagement (CETSA) Cell->Target ADME Early ADME-Tox Profiling Target->ADME Novel Novel Lead Candidate (Superior potency, selectivity, or cellular activity) ADME->Novel

Caption: Experimental workflow for the comparative evaluation of novel compounds.

Protocol 1: Comparative Kinase Inhibition Assay (ADP-Glo™)

Rationale: Kinases are a major class of drug targets, and many heterocyclic compounds exhibit kinase inhibitory activity. The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced in a kinase reaction, making it suitable for screening and profiling inhibitors against a wide range of kinases.[7][8][9] Its high sensitivity and robustness are ideal for generating reliable IC50 values for comparative analysis.[7][8]

Methodology:

  • Reagent Preparation: Prepare kinase buffer, substrate solution, ATP solution, and the test compound dilutions as per the manufacturer's protocol.[10] A standard curve using known ATP/ADP concentrations should also be prepared to correlate luminescence with ADP production.[10][11]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate/enzyme mixture, and initiate the reaction by adding 5 µL of ATP solution.[10] Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Termination: After a 1-hour incubation at room temperature, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8][11] Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[7][8] Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Proliferation and Cytotoxicity Assay (MTT)

Rationale: Demonstrating that a compound is active in a cellular context is a critical step. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15] It is a widely used and well-established method for assessing the on-target or off-target cytotoxic effects of compounds.[12]

Methodology:

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each treatment relative to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA®)

Rationale: A key aspect of novelty can be demonstrating superior target engagement in a physiological context. CETSA is a powerful biophysical method that directly measures the interaction between a compound and its protein target in intact cells or tissues.[16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][18] This label-free approach provides definitive evidence of target engagement.[19][20]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the samples to separate the precipitated (denatured) proteins from the soluble (stable) proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using a specific antibody-based detection method like Western blotting or an immunoassay (e.g., AlphaScreen® or HTRF®).[17][20]

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20] Isothermal dose-response experiments can also be performed at a single temperature to quantify the potency of target engagement in cells.[20]

Structure-Activity Relationship (SAR) and Novelty Assessment

The ultimate evaluation of novelty comes from a careful analysis of the SAR and a comparison to benchmark compounds. The data generated from the assays described above should be compiled into a clear, comparative table.

Table 1: Hypothetical Comparative Data for this compound Derivatives

Compound ID R1-Group (at 6-amino position) Kinase X IC50 (nM) HeLa Cell GI50 (µM) Target X CETSA Shift (°C)
Benchmark-1 -H 550 >10 0.5
NCD-001 -C(O)CH3 250 8.5 1.2
NCD-002 -C(O)Ph 80 2.1 3.5
NCD-003 -SO2Ph 45 1.5 4.1

| NCD-004 | -CH2Ph | 600 | >10 | 0.4 |

From this hypothetical data, a clear SAR emerges. Acylation and especially sulfonylation of the 6-amino group (NCD-001 to NCD-003) leads to a significant increase in both biochemical and cellular potency, as well as target engagement. In contrast, alkylation (NCD-004) is detrimental to activity. NCD-003 would be considered a novel lead candidate due to its sub-100 nM biochemical potency and significant improvement in cellular activity and target engagement compared to the benchmark.

G SAR Structure-Activity Relationship (SAR) Biochem Biochemical Data (IC50) SAR->Biochem Cellular Cellular Data (GI50) SAR->Cellular TargetEng Target Engagement (CETSA Shift) SAR->TargetEng ADME ADME-Tox Profile SAR->ADME Novelty Assessment of Novelty Biochem->Novelty Cellular->Novelty TargetEng->Novelty ADME->Novelty Benchmark Comparison to Benchmark Compounds Benchmark->Novelty

Caption: Logical relationship for assessing the novelty of a compound.

The Importance of Early ADME-Tox Profiling

A compound's novelty is not solely defined by its potency. A truly novel and valuable lead candidate must also possess favorable drug-like properties. Therefore, early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical.[21][22][23][24][25] Assays to evaluate properties like metabolic stability (e.g., in liver microsomes), plasma protein binding, and potential for cytotoxicity in non-cancerous cell lines should be integrated into the evaluation workflow.[21][25] A compound with high potency but poor metabolic stability or high toxicity is unlikely to progress, making early filtering essential for saving time and resources.[22][23]

Conclusion

Evaluating the novelty of compounds derived from the this compound scaffold requires a multi-faceted approach that goes beyond routine screening. By employing a systematic workflow that includes robust, well-controlled biochemical and cellular assays, researchers can build a comprehensive dataset for comparative analysis. The integration of target engagement studies like CETSA provides unequivocal proof of a compound's mechanism of action in a relevant physiological setting. When combined with a thorough SAR analysis and early ADME-Tox profiling, this framework allows for the confident identification of truly novel lead candidates with the potential for further development into next-generation therapeutics.

References

A Researcher's Guide to the Structure-Activity Relationship of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indoline Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology and immunology, certain molecular frameworks consistently emerge as foundational for potent therapeutics. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with key biological targets. The indole and indoline skeletons are prime examples, forming the core of numerous approved kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, making them a primary focus for drug discovery.[2]

This guide focuses on the 1-(6-Amino-5-methoxyindolin-1-yl)ethanone scaffold, a promising framework for the development of novel kinase inhibitors. We will dissect the structure-activity relationships (SAR) of its derivatives, providing a comparative analysis against other inhibitor classes, and detail the experimental protocols necessary for their synthesis and evaluation. Our narrative is grounded in established medicinal chemistry principles, drawing parallels from extensive research on related indole, indolinone, and quinazolinone-based inhibitors to elucidate the causal relationships between chemical structure and biological function.[2][3][4]

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound derivatives can be systematically optimized by understanding how modifications to different parts of the molecule impact its interaction with the target kinase, typically at the ATP-binding site.[2][5]

Dissecting the Scaffold: Key Interactive Regions

The core scaffold can be divided into three primary regions for SAR analysis:

  • The Indoline Core: The bicyclic indoline system provides the fundamental three-dimensional structure necessary for orientation within the kinase's ATP-binding pocket. Its relative rigidity and specific geometry are crucial starting points for building affinity.

  • The Substituted Benzene Ring (Positions 5 and 6): The substituents on the aromatic ring are critical for establishing specific, high-affinity interactions.

    • 6-Amino Group: This group is poised to act as a crucial hydrogen bond donor. In many ATP-competitive inhibitors, a similar amine functionality forms a key hydrogen bond with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is often a primary anchor for the inhibitor.

    • 5-Methoxy Group: The methoxy group can influence activity in several ways. It can act as a hydrogen bond acceptor and its steric bulk can direct the orientation of the molecule within the binding pocket. Furthermore, its electronic properties can modulate the reactivity and pKa of the neighboring 6-amino group, fine-tuning its hydrogen bonding capability. In some contexts, substitution at this position can significantly enhance potency.[6]

  • The N-Acyl Group (1-Ethanone): The acetyl group at the N1 position projects into the solvent-exposed region of the ATP-binding site.

    • Vector for Optimization: This position is a prime vector for modification to improve physicochemical properties like solubility and cell permeability, without disrupting the core binding interactions.

    • Targeting Specificity: By extending from this position, it is possible to reach into less conserved regions of the ATP pocket, potentially leading to inhibitors with higher selectivity for the target kinase over others.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes for the molecule parts Indoline [pos="0,1!", label="Indoline Core\n(Rigid Scaffold)", fillcolor="#34A853"]; BenzeneRing [pos="2,1.5!", label="Substituted Benzene Ring\n(H-Bonding Region)", fillcolor="#EA4335"]; NAcyl [pos="0,0!", label="N-Acyl Group\n(Solubility & Selectivity)", fillcolor="#FBBC05"];

// Nodes for SAR effects Activity [pos="4,0.75!", label="Biological Activity\n(Kinase Inhibition)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges connecting parts to activity Indoline -> Activity [label="Provides 3D structure"]; BenzeneRing -> Activity [label="Key H-bond interactions\n(Potency Driver)"]; NAcyl -> Activity [label="Modulates properties\n(Fine-tuning)"]; } }

Caption: Core SAR principles for the indoline scaffold.

Comparative Performance Analysis

To contextualize the potential of the this compound scaffold, we present a hypothetical SAR table. The data, while illustrative, is based on established principles where hinge-binding motifs are maintained and solvent-exposed regions are modified. We compare these hypothetical derivatives to known kinase inhibitor scaffolds like quinazolinones, which also rely on hinge-binding interactions.[4]

Table 1: SAR of this compound Derivatives
Derivative IDR Group (at N1-acyl position)Target Kinase IC₅₀ (µM)Rationale for Change in Activity
IND-01 (Parent) -CH₃1.2Baseline activity from the core scaffold.
IND-02 -CH₂CH₃0.9Small alkyl extension may improve hydrophobic interactions.
IND-03 -(CH₂)₂OH0.5Hydroxyl group can form additional H-bonds, improving potency.
IND-04 -(CH₂)₂-Morpholine0.15Basic amine often improves solubility and can interact with charged residues.
IND-05 -Phenyl2.5Bulky, non-polar group may cause steric clash, reducing activity.
Table 2: Comparison with Alternative Kinase Inhibitor Scaffolds
ScaffoldExemplar CompoundTarget KinaseIC₅₀ (µM)Key Interaction Feature
Indoline IND-04 (Hypothetical)EGFR0.156-Amino group H-bond to hinge.
Quinazoline GefitinibEGFR0.02 - 0.24-Anilinoquinazoline core, N1 H-bond to hinge.[3]
Pyrrolo-indolinone SunitinibVEGFR20.009Indolinone core, H-bonds with hinge region.[6]

This comparison illustrates that while the core indoline scaffold is promising, achieving sub-nanomolar potency often requires extensive optimization, a journey well-documented for scaffolds like quinazolines and indolinones.[3][6]

Experimental Protocols and Methodologies

The trustworthiness of any SAR study lies in the rigor of its experimental execution. Below are detailed, self-validating protocols for the synthesis and biological evaluation of these derivatives.

General Synthesis of this compound Derivatives

The synthesis of these analogs follows a logical, multi-step pathway, beginning with commercially available starting materials. This ensures reproducibility and scalability.

G cluster_0 Synthesis Workflow Start Start: 5-Methoxy-6-nitroindoline Reduction Step 1: Reduction (e.g., H₂, Pd/C) Reduce nitro to amine Acylation Step 2: N-Acylation (Acyl Chloride or Anhydride) Introduce R-CO group Purification Step 3: Purification (Column Chromatography) Characterization Step 4: Characterization (NMR, HRMS) Final Final Product: Target Derivative

Caption: Workflow for derivative synthesis.

Step-by-Step Synthesis Protocol:

  • Reduction of the Nitro Group:

    • Dissolve 5-methoxy-6-nitroindoline (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 6-amino-5-methoxyindoline.

  • N-Acylation:

    • Dissolve the resulting 6-amino-5-methoxyindoline (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine or diisopropylethylamine (1.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (R-COCl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Characterize the final pure compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (TR-FRET based)

To determine the potency (IC₅₀) of the synthesized compounds, a robust and high-throughput compatible assay is required. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an industry-standard method.[7]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled antibody specific to the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated peptide, which is captured by a streptavidin-linked acceptor fluorophore, FRET occurs, generating a signal proportional to kinase activity. Inhibitors will reduce this signal.[7]

Step-by-Step Assay Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds (derivatives) in DMSO, then dilute further into the kinase buffer.

    • Prepare a solution containing the target kinase enzyme in kinase buffer.

    • Prepare a solution containing the biotinylated peptide substrate and ATP (at its Kₘ concentration) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the diluted compound solution.

    • Add 5 µL of the kinase enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a quench/detection solution containing EDTA (to chelate Mg²⁺ and stop the enzyme), the terbium-labeled phospho-specific antibody, and the streptavidin-linked acceptor (e.g., XL665).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation, Survival Inhibitor Indoline Derivative (Inhibitor)

Caption: Potential targeting of the MAPK/ERK pathway.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The structure-activity relationships, inferred from extensive data on related heterocyclic inhibitors, highlight the importance of the 6-amino group for hinge binding and the N1-acyl position as a key site for optimizing potency, selectivity, and pharmacokinetic properties. The provided synthetic and assay protocols offer a robust framework for systematically exploring these relationships.

Future work should focus on synthesizing a diverse library of derivatives with modifications at the N1-acyl position to build a quantitative SAR model. This will enable the rational design of next-generation inhibitors with enhanced potency and selectivity, ultimately paving the way for potential therapeutic candidates.

References

Establishing the Verified Identity of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone: A Comparative Guide for Independent Verification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of every chemical intermediate is paramount. The quality of a starting material directly influences the downstream synthesis, affecting yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide addresses the independent verification of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone , a substituted indoline derivative often utilized as a pharmaceutical intermediate.

Given the sparse availability of detailed, peer-reviewed experimental data for this specific compound in public literature, this guide provides a comprehensive framework for its in-house verification. We will establish the necessary protocols for synthesis and characterization, and compare its expected properties against a key precursor, 1-(6-Nitro-5-methoxyindolin-1-yl)ethanone . This precursor serves as a logical comparator, as its synthesis is the immediate antecedent to the target compound, and its characterization is essential for confirming the success of the subsequent reduction step.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[4][5] The specific functional groups on this molecule—a secondary amine within the indoline ring, a primary aromatic amine, a methoxy group, and an N-acetyl group—all require orthogonal verification to confirm identity, purity, and stability.

Comparative Analysis: Target Compound vs. Precursor Intermediate

A critical aspect of quality control is understanding the transformation from a precursor to the final product. In this case, this compound is typically synthesized from its nitro-substituted precursor. Verifying the properties of both is essential.

PropertyThis compound (Target Compound)1-(6-Nitro-5-methoxyindolin-1-yl)ethanone (Comparator/Precursor)Rationale for Verification
CAS Number 23772-41-022949-08-2[6]Unambiguous identification and cross-referencing with supplier documentation.
Molecular Formula C₁₁H₁₄N₂O₂C₁₁H₁₂N₂O₄Confirms the elemental composition. The change in formula reflects the reduction of the nitro group to an amine.
Molecular Weight 206.24 g/mol 236.22 g/mol Essential for mass spectrometry analysis and for calculating molar equivalents in subsequent reactions.
Appearance To be determined (likely a solid)To be determined (likely a solid)A physical parameter for initial quality assessment. Color changes can indicate impurities or degradation.
Melting Point To be determinedTo be determinedA sharp melting point range is a classic indicator of high purity.
Purity (by HPLC) To be determined (Target: >98%)To be determined (Target: >98%)Quantifies the amount of the desired compound and detects any process-related impurities or degradation products.[2]
Solubility To be determined (Expected in polar organic solvents)To be determined (Expected in polar organic solvents)Critical for selecting appropriate solvents for analysis (NMR, HPLC) and for downstream reactions.

Experimental Verification Workflows

The following sections detail the step-by-step methodologies required to synthesize and characterize this compound. These protocols are designed to be self-validating, with each analytical step confirming a specific structural feature or purity parameter.

Part 1: Synthesis and Purification

The most direct synthesis involves the reduction of the corresponding nitro compound. This transformation is a pivotal step, and its success is confirmed by the analytical methods that follow.

Synthesis_Workflow start Start: 1-(6-Nitro-5- methoxyindolin-1-yl)ethanone reagents Reagents: - Palladium on Carbon (Pd/C, 10%) - Hydrogen Gas (H₂) or Hydrazine - Solvent (e.g., Ethanol, Methanol) reaction Catalytic Hydrogenation - Stir under H₂ atmosphere - Monitor by TLC/LC-MS start->reaction Add to Reactor filtration Filtration - Remove Pd/C catalyst - Use Celite® pad reaction->filtration Reaction Complete concentration Solvent Removal - Rotary Evaporation filtration->concentration purification Purification (if needed) - Recrystallization or - Flash Column Chromatography concentration->purification product Product: 1-(6-Amino-5- methoxyindolin-1-yl)ethanone purification->product

Caption: Workflow for the synthesis of the target compound.

  • Reactor Setup: In a suitable hydrogenation vessel, add 1-(6-Nitro-5-methoxyindolin-1-yl)ethanone (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines. The inert atmosphere is crucial to prevent premature reaction and ensure safety.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Causality: Celite prevents the fine catalyst particles from passing through the filter paper. It is critical to perform this step under an inert atmosphere as the catalyst can be pyrophoric.

  • Concentration: Combine the filtrate and washes, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Part 2: Structural and Purity Verification

A multi-technique approach is essential for unambiguous characterization.

Analytical_Workflow cluster_techniques Analytical Techniques nmr ¹H & ¹³C NMR (Structure Confirmation) report Certificate of Analysis (CoA) nmr->report Consolidate Data ms Mass Spectrometry (MS) (Molecular Weight) ms->report Consolidate Data ir FTIR Spectroscopy (Functional Groups) ir->report Consolidate Data hplc HPLC (Purity & Quantification) hplc->report Consolidate Data product Synthesized Product product->nmr product->ms product->ir product->hplc

Caption: Orthogonal approach for analytical verification.

NMR is the most powerful technique for elucidating the precise structure of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Features:

    • Aromatic Protons: Signals in the ~6.5-7.5 ppm region. The substitution pattern will lead to specific splitting patterns (doublets, singlets). The appearance of a signal for the proton ortho to the new amino group will be significantly upfield compared to its position in the nitro precursor.

    • Indoline Protons (-CH₂CH₂-): Two triplets in the ~3.0-4.0 ppm region.[7]

    • Acetyl Protons (-COCH₃): A sharp singlet around ~2.2 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet around ~3.8 ppm.

    • Amine Protons (-NH₂): A broad singlet that may appear over a wide range and can be exchanged with D₂O.

  • Expected ¹³C NMR Features:

    • Carbonyl Carbon: A signal in the ~168-172 ppm region.

    • Aromatic & Indoline Carbons: A series of signals in the ~100-150 ppm region. The carbon attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group in the precursor.[8]

    • Methoxy Carbon: A signal around ~56 ppm.

    • Acetyl Carbon: A signal around ~24 ppm.

FTIR is used to confirm the presence of key functional groups. The most critical transformation to observe is the conversion of the nitro group to an amine.

  • Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Observations:

    • Disappearance of Nitro Peaks: The strong, characteristic stretches for a nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹) present in the precursor should be absent.

    • Appearance of Amine Peaks: The appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the presence of a primary amine (-NH₂).[9][10] An N-H bending vibration may also be observed around 1600-1650 cm⁻¹.[9]

    • Amide Carbonyl Peak: A strong C=O stretch for the N-acetyl group should be present around 1650-1680 cm⁻¹.[11]

    • C-O Stretch: A C-O stretch for the methoxy group will be visible in the 1200-1275 cm⁻¹ region.[12]

MS confirms the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) is a suitable method.

  • Sample Preparation: Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 207.11. This confirms the molecular weight of 206.24 g/mol .

HPLC is the gold standard for determining the purity of pharmaceutical intermediates.[2]

  • Method: A reverse-phase HPLC method with UV detection is appropriate.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the compound at a known concentration.

    • Inject the standard to determine the retention time.

    • Inject the sample solution.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • Trustworthiness: The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines if being used in a GMP context.[3]

Conclusion

While This compound is commercially available, the lack of published, peer-reviewed data necessitates a rigorous, in-house verification process. By implementing the synthetic and analytical workflows detailed in this guide, researchers can establish a verified, high-quality source of this intermediate. This foundational work is a non-negotiable prerequisite for its successful application in complex, multi-step syntheses in a drug development setting, ensuring reproducibility and the integrity of the final API.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a specialized indoline derivative.

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide is built upon the precautionary principle . We will treat this compound as a hazardous substance. This approach is dictated by its chemical structure, which includes an aromatic amine moiety. Aromatic amines as a class are known to pose potential health risks, including toxicity and carcinogenicity, and require careful handling and disposal to mitigate these risks.[1][2] Adherence to these procedures is critical for maintaining compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

Core Principles of Chemical Waste Management

Before detailing the specific steps for this compound, it is crucial to internalize the foundational principles of laboratory waste management. All chemical waste must be considered hazardous unless explicitly determined otherwise by a qualified professional, such as your institution's Environmental Health & Safety (EHS) officer.[2][5]

The hierarchy of chemical waste management prioritizes:

  • Minimization: Order only the quantities of reagents necessary for your experiments to reduce surplus.[2]

  • Segregation: Never mix incompatible waste streams. This is the most critical step in preventing dangerous reactions and ensuring proper final disposal.[6][7][8]

  • Containment: Use appropriate, chemically resistant, and clearly labeled containers for all waste.[6][9]

  • Prohibition: Never dispose of chemical waste down the drain or in the regular trash.[6][9] Evaporation of hazardous waste, even in a fume hood, is also strictly prohibited.[8][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory before handling this compound in any capacity, including for disposal. The rationale is to create a complete barrier against potential exposure through inhalation, ingestion, or skin contact. OSHA's laboratory standards mandate the use of appropriate PPE.[11][12]

PPE ComponentSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. This is to protect against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Nitrile gloves are the standard for incidental contact. Inspect gloves for any signs of degradation or puncture before use. For extended handling, consult a glove compatibility chart or your EHS department.
Body Protection A flame-resistant lab coat, fully buttoned, to protect skin and clothing from spills.
Respiratory Protection If there is a risk of aerosolizing the solid powder (e.g., during a spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13][14] All work with the solid should be conducted in a certified chemical fume hood.

Waste Characterization and Segregation: The Path to Safe Disposal

Proper segregation is paramount. Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fire. Waste containing this compound must be collected as hazardous chemical waste .

Segregate this waste stream from:

  • Acids and Oxidizers: Aromatic amines can react exothermically or violently with strong acids and oxidizing agents.[2][8]

  • Halogenated Solvents: While not strictly reactive, it is standard practice to segregate halogenated and non-halogenated solvent waste to facilitate proper disposal and recycling.[2]

  • Aqueous Waste: Unless your EHS department specifies otherwise, do not mix organic solvent waste with aqueous waste streams.

  • Non-Hazardous Trash: Under no circumstances should this chemical or its contaminated materials be placed in the regular trash.[6]

Step-by-Step Disposal Protocols

Follow the appropriate procedure below based on the physical state of the waste.

Protocol 4.1: Disposal of Unused/Expired Solid Compound

This protocol applies to the original reagent, whether it is expired, off-specification, or surplus to requirements.

  • Container Integrity: Ensure the original manufacturer's container is intact and securely sealed. If the original container is compromised, carefully transfer the solid to a new, compatible, and properly labeled waste container inside a chemical fume hood.

  • Labeling: Affix a hazardous waste label to the container. Your institution's EHS department will provide these labels. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound". Do not use abbreviations.[6]

    • The approximate quantity of the waste.

    • The date the container was designated as waste (accumulation start date).[6]

  • Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[3][5][8] The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Pickup Request: Contact your institution's EHS department to schedule a hazardous waste pickup.

Protocol 4.2: Disposal of Liquid Waste (Solutions)

This protocol applies to experimental solutions containing this compound, as well as rinsate from cleaning contaminated glassware.

  • Waste Container Selection: Choose a chemically compatible, leak-proof container with a screw-top cap. For organic solvent solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Initial Rinsate: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[6][9] Subsequent rinses may also need to be collected, depending on the toxicity of the compound; given the precautionary approach, it is recommended to collect the first three rinses.[6]

  • Collection: Add the liquid waste to the designated container. Keep the container closed at all times except when adding waste.[6][8] Using a funnel is permissible, but the funnel must be removed and the container sealed immediately after use.[5]

  • Labeling: Affix a hazardous waste label to the container. On this label, you must list all chemical constituents by their full name and provide an estimated percentage for each. For example:

    • Methanol: 80%

    • Dichloromethane: 19%

    • This compound: 1%

  • Storage & Pickup: Store the container in the SAA, preferably within secondary containment (e.g., a chemical-resistant tray or bin), and request a pickup from EHS when the container is full or within the time limits specified by regulations (typically 6-12 months).[3][5]

Protocol 4.3: Disposal of Contaminated Labware and PPE

This protocol applies to items that are grossly contaminated with this compound.

  • Segregation: Collect all contaminated solid waste, such as gloves, weigh boats, pipette tips, and paper towels, in a designated container separate from non-contaminated trash.

  • Containment: The waste should be collected in a durable, sealed plastic bag or a lined cardboard box. For heavily contaminated items, double-bagging is recommended.

  • Labeling: Clearly label the bag or container as "Hazardous Waste - Solid Debris contaminated with this compound".

  • Storage & Pickup: Store the container in the SAA and arrange for pickup with your EHS department.

Spill Management

In the event of a small spill, laboratory personnel should be prepared to manage it safely. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

For a small solid spill (manageable by lab personnel):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE (see Section 2), including respiratory protection if necessary.

  • Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.

  • Carefully sweep the material into a dustpan and place it in a sealed container for hazardous waste.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), and place the cloth in the same hazardous waste container.

  • Label the container as "Spill Debris contaminated with this compound" and place it in the SAA for disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G Disposal Workflow for this compound Waste cluster_generation Waste Generation Point cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal WasteGen Waste Generated (Solid, Liquid, or Contaminated Debris) Assess Is the waste hazardous? (Precautionary Principle: YES) WasteGen->Assess Segregate Segregate from incompatible materials (Acids, Oxidizers, Halogenated Solvents) Assess->Segregate Yes SolidWaste Solid Waste: Seal in original or compatible container Segregate->SolidWaste LiquidWaste Liquid Waste: Collect in sealed, compatible container Segregate->LiquidWaste DebrisWaste Contaminated Debris: Collect in sealed, labeled bag/box Segregate->DebrisWaste Label Label with 'Hazardous Waste', full chemical names, percentages, and date SolidWaste->Label LiquidWaste->Label DebrisWaste->Label StoreSAA Store in designated Satellite Accumulation Area (SAA) with secondary containment Label->StoreSAA RequestPickup Request Waste Pickup from Institutional EHS StoreSAA->RequestPickup EHS_Collect EHS Collects Waste for Final Disposal (e.g., Incineration) RequestPickup->EHS_Collect

Caption: Waste disposal workflow for this compound.

By adhering to this structured and cautious approach, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional standards of the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.